molecular formula C8H8N2 B1588828 4-(Methylamino)benzonitrile CAS No. 4714-62-9

4-(Methylamino)benzonitrile

Cat. No.: B1588828
CAS No.: 4714-62-9
M. Wt: 132.16 g/mol
InChI Key: JEDXDYXIRZOEKG-UHFFFAOYSA-N
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Description

4-(Methylamino)benzonitrile (CAS 4714-62-9) is an organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is characterized as a white to light yellow crystalline powder with a melting point range of 87-91 °C . This compound serves as a valuable building block and reference standard in scientific research, particularly in the field of photophysics. It is a key structural analog in studies of intramolecular charge transfer, often investigated alongside related molecules like 4-(Dimethylamino)benzonitrile (DMABN) to understand the effects of substitution on fluorescence behavior . As a high-purity material, it is essential for method development and analytical studies. This compound is air-sensitive and should be stored in a cool, dark place, preferably under inert gas . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDXDYXIRZOEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449955
Record name 4-(Methylamino)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-62-9
Record name 4-(Methylamino)benzonitrile
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Record name 4-(Methylamino)benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Methylamino)benzonitrile CAS number 4714-62-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Methylamino)benzonitrile (CAS: 4714-62-9)

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry and materials science. Also known by synonyms such as 4-Cyano-N-methylaniline, this compound integrates a nucleophilic secondary amine and an electrophilic nitrile group onto an aromatic scaffold, creating a rich landscape for chemical transformations. This document elucidates the compound's fundamental physicochemical properties, outlines a representative synthetic pathway, details robust protocols for its analytical characterization, explores its chemical reactivity, and summarizes critical safety and handling procedures. The insights herein are designed to empower researchers in leveraging the unique attributes of this molecule for applications ranging from pharmaceutical intermediates to the development of novel materials.[1][2][3]

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow or brown powder.[1][4] Its structure, featuring a methylamino donor group and a cyano acceptor group in a para-configuration, is fundamental to its chemical behavior and photophysical properties.

Chemical Structure

The molecular structure consists of a central benzene ring substituted with a methylamino group (-NHCH₃) and a nitrile group (-C≡N) at positions 1 and 4, respectively.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start1 4-Aminobenzonitrile (Precursor) reaction 1. Combine starting materials 2. Reflux for several hours 3. Monitor by TLC for consumption   of starting material start1->reaction start2 Methylating Agent (e.g., Dimethyl Sulfate) start2->reaction start3 Base (e.g., K₂CO₃) start3->reaction start4 Solvent (e.g., Acetone) start4->reaction workup 1. Cool reaction mixture 2. Filter off base 3. Evaporate solvent 4. Partition between water and   an organic solvent (e.g., Ethyl Acetate) reaction->workup isolate Dry organic layer (e.g., with MgSO₄) and concentrate in vacuo workup->isolate purify Recrystallization (e.g., from an Ethanol/Water mixture) isolate->purify end_product Final Product: This compound purify->end_product G sample Purified Sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms analysis Data Analysis & Interpretation nmr->analysis ir->analysis ms->analysis confirm Structure Confirmed analysis->confirm cluster_reactivity Potential Reactions mol Aromatic Ring (Electrophilic Substitution) This compound N-Methylamino Group (Nucleophilic Site) Nitrile Group (Electrophilic Site) reac_ring Halogenation Nitration mol:f0->reac_ring ortho/para directing (activated) reac_amine Acylation Further Alkylation Isocyanate Formation mol:f2->reac_amine attacks electrophiles reac_nitrile Hydrolysis (to Amide/Acid) Reduction (to Amine) mol:f3->reac_nitrile attacked by nucleophiles

References

A Technical Guide to 4-(Methylamino)benzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(Methylamino)benzonitrile. It provides in-depth information on its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Molecular and Physicochemical Properties

This compound, also known as 4-Cyano-N-methylaniline, is a bifunctional aromatic compound featuring a nitrile group and a secondary amine. These functional groups make it a versatile building block in organic and medicinal chemistry.[1][2]

Molecular Formula: C₈H₈N₂[1][2][3][4]

Molecular Weight: 132.16 g/mol [1][2][3][4]

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
CAS Number 4714-62-9[1][2][3][5]
IUPAC Name This compound[1][3]
Appearance White to light yellow or yellow to brown solid/crystal powder[1][2]
Melting Point 87-91 °C[1]
Boiling Point ~274 °C[1][5]
Solubility Soluble in methanol[1][4][6]
pKa 1.44 ± 0.12 (Predicted)[1]

Spectroscopic Profile for Structural Verification

Accurate identification of this compound is critical for ensuring the integrity of experimental results. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the methyl (–CH₃) protons, a broad singlet for the amine (–NH) proton, and two doublets in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR: Expected signals would include a peak for the methyl carbon, several peaks in the aromatic region (including quaternary carbons), and a characteristic signal for the nitrile carbon (–C≡N) typically found around 118-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N–H Stretch: A peak is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

  • C≡N Stretch: A sharp, intense peak is expected around 2220-2230 cm⁻¹, which is a definitive marker for the nitrile group.

  • C–H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple peaks are expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be observed at an m/z of approximately 132.16.[9] Fragmentation patterns would likely involve the loss of a methyl group or other characteristic cleavages.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through various methods, most commonly via the methylation of 4-aminobenzonitrile. The following protocol describes a representative N-methylation procedure.

Workflow: N-methylation of 4-Aminobenzonitrile

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction cluster_workup Workup & Purification Reactant 4-Aminobenzonitrile Mix Combine reactants, base, and solvent Reactant->Mix Reagent Methylating Agent (e.g., Dimethyl Sulfate) Reagent->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., Acetone) Solvent->Mix Heat Heat under reflux (Monitor by TLC) Mix->Heat Stirring Quench Cool and quench reaction Heat->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography or recrystallization Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzonitrile (1 eq.), a suitable base such as potassium carbonate (2-3 eq.), and a polar aprotic solvent like acetone.

  • Reaction: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq.) dropwise to the stirred suspension.

    • Causality Note: The base is crucial for deprotonating the primary amine, rendering it nucleophilic enough to attack the electrophilic methylating agent. Acetone is a common solvent as it is inert under these conditions and effectively dissolves the reactants.

  • Heating and Monitoring: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure white to light yellow solid.

    • Self-Validation: The purity of the final product must be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare against reference values.

Chemical Reactivity and Applications in Drug Development

The unique structure of this compound, with its electron-donating methylamino group and electron-withdrawing nitrile group, governs its reactivity and makes it a valuable intermediate. Benzonitrile derivatives are pivotal building blocks in synthesizing a wide array of pharmaceuticals.[10][11]

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative). These transformations are fundamental in creating more complex molecular scaffolds.[10][11]

  • Amine Group Reactions: The secondary amine can undergo acylation, alkylation, or be used in coupling reactions to build larger molecules.

  • Aromatic Ring Substitution: The electron-donating nature of the methylamino group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho positions.

This compound serves as a key intermediate for pharmaceuticals, particularly in the development of enzyme inhibitors and antitumor agents.[4][6][12][13] For instance, the benzonitrile scaffold is found in drugs targeting a wide spectrum of diseases.[11] While 4-(dimethylamino)benzonitrile is well-studied for its intramolecular charge transfer (ICT) properties and dual fluorescence, this compound's photochemical properties are also of interest in designing molecular probes and sensors.[14]

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazards: It is harmful if swallowed or in contact with skin.[3] It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[3]

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat. When handling the powder, a dust mask is recommended.

  • Storage: Store in a cool, dry place, protected from light.[5][6]

References

4-(Methylamino)benzonitrile solubility in methanol and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Methylamino)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 4714-62-9), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The document details the compound's physicochemical properties and explores its solubility profile, with a specific focus on methanol and other common laboratory solvents. We delve into the molecular characteristics governing its solubility, including polarity, hydrogen bonding capabilities, and the influence of its functional groups. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility. This work is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and process optimization.

Introduction: The Significance of this compound

This compound, also known as 4-Cyano-N-methylaniline, is an aromatic nitrile compound featuring a secondary amine and a nitrile group attached to a benzene ring.[4] Its molecular structure makes it a valuable building block in organic synthesis and a crucial intermediate in the development of pharmaceuticals.[1][2] The nitrile moiety is a key functional group in medicinal chemistry, often incorporated into drug candidates to enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic stability.[5]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. In drug development, poor solubility can severely hamper compound screening and lead optimization, making a thorough characterization of this property essential for success.[6] This guide provides the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a white to light yellow crystalline solid at ambient temperatures.[4] Its key properties are summarized in Table 1.

The molecule possesses both a hydrogen bond donor (the N-H group of the secondary amine) and two hydrogen bond acceptors (the nitrogen of the amine and the nitrogen of the nitrile group).[4] The nitrile group's strong dipole moment and the overall molecular polarity, combined with a non-polar benzene ring, result in a nuanced solubility behavior across different solvent classes.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4714-62-9 [1][7]
Molecular Formula C₈H₈N₂ [4][8]
Molecular Weight 132.16 g/mol [4]
Appearance White to light yellow/brown solid/crystal powder [4][8]
Melting Point 87-91 °C [4][9]
Boiling Point ~274 °C (Predicted) [1][9][10]
Topological Polar Surface Area 35.8 Ų [4][7]
Hydrogen Bond Donors 1 [4]

| Hydrogen Bond Acceptors | 2 |[4] |

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[11] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Solubility in Methanol
Solubility in Other Solvents

Based on its molecular structure, a qualitative solubility profile can be predicted. These predictions, summarized in Table 2, should be confirmed experimentally for any critical application.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Type Predicted Solubility Rationale
Water Polar Protic Slightly Soluble Capable of H-bonding, but the non-polar benzene ring limits high solubility.
Ethanol Polar Protic Soluble Similar to methanol, favorable H-bonding and dipole interactions are expected.[11]
Acetone Polar Aprotic Soluble Strong dipole-dipole interactions with the nitrile group should promote solubility.
Acetonitrile Polar Aprotic Soluble Structural similarity (presence of a nitrile group) and polarity suggest good solubility.
Tetrahydrofuran (THF) Polar Aprotic Soluble Favorable dipole-dipole interactions are likely.
Hexane Non-polar Insoluble The compound's significant polarity is incompatible with non-polar solvents.[11]

| Toluene | Non-polar (Aromatic)| Sparingly Soluble | π–π stacking interactions between the benzene rings may allow for some solubility. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a robust gravimetric method for determining the thermodynamic solubility of this compound.

Core Principle & Self-Validation

This protocol is based on creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the amount of dissolved solute in a known volume of the solvent. The protocol is self-validating; after determining the solubility, the purity and identity of the starting material and the recovered solid should be confirmed via melting point analysis and spectroscopy (e.g., ¹H NMR, IR) to ensure no degradation or polymorphism occurred during the experiment.[12][13]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_analysis Data Analysis A 1. Add excess This compound to a known volume of solvent B 2. Seal vial to prevent evaporation A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow solution to settle C->D E 5. Withdraw a known volume of the clear supernatant D->E F 6. Transfer to a pre-weighed vial E->F G 7. Evaporate solvent under vacuum F->G H 8. Weigh the vial with dry solute residue G->H I 9. Calculate mass of solute H->I J 10. Determine solubility (e.g., in mg/mL) I->J

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled agitator (e.g., a shaking incubator) set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant. This step can be accelerated by centrifugation.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Remove the solvent completely using a vacuum oven or a rotary evaporator at a temperature that does not cause the solute to sublime.

  • Quantification: Once the solute is completely dry, weigh the vial again. The difference between the final and initial mass of the vial is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dry solute in mg) / (Volume of supernatant in mL)

Factors Influencing Solubility: A Deeper Look

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.[11]

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties Solubility Solubility of This compound Structure Molecular Structure Polarity Polarity Structure->Polarity determines HBond H-Bonding Structure->HBond enables Interactions Solute-Solvent Interactions Polarity->Interactions HBond->Interactions SolventPolarity Solvent Polarity SolventPolarity->Interactions SolventHBond Solvent H-Bonding SolventHBond->Interactions Temp Temperature Temp->Solubility influences Interactions->Solubility governs

Caption: Factors governing compound solubility.

  • Functional Groups: The polar nitrile (-C≡N) group is a strong electron-withdrawing group and a hydrogen bond acceptor.[14][5] The methylamino (-NHCH₃) group is polar and acts as both a hydrogen bond donor and acceptor. These groups enhance solubility in polar solvents.

  • Aromatic Ring: The benzene ring is non-polar and contributes to hydrophobic character. This limits solubility in highly polar solvents like water but can promote solubility in aromatic solvents like toluene through π-π interactions.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat. Supplying thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces in the solvent.[11] This principle is the basis for purification by recrystallization.[15]

Conclusion

This compound exhibits good solubility in polar solvents, particularly methanol, owing to its polar functional groups that facilitate strong solute-solvent interactions. Its solubility is expected to be limited in non-polar solvents due to the significant mismatch in polarity. This guide has provided the theoretical framework to understand this behavior and a practical, robust protocol for its quantitative determination. For professionals in drug development and chemical synthesis, a precise understanding and experimental validation of solubility are non-negotiable for achieving reproducible and scalable results.

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed spectroscopic analysis of 4-(Methylamino)benzonitrile, a key chemical intermediate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will elucidate the structural features of this molecule, offering insights crucial for its application in research and development. This document serves as a practical reference for the characterization of this compound and related compounds.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular level, revealing the connectivity of atoms and the nature of their chemical bonds. For a molecule such as this compound, which possesses a combination of aromatic, amine, and nitrile functional groups, a multi-faceted spectroscopic approach is essential for complete characterization. This guide will walk through the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing a holistic understanding of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of individual atomic nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number, connectivity, and electronic environment of the hydrogen atoms.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to avoid interference from solvent protons. A standard ¹H NMR experiment is performed on a high-resolution NMR spectrometer (e.g., 400 MHz).

Data Interpretation: The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl protons, and the amine proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Doublet2HAromatic Protons (ortho to -CN)
~6.6Doublet2HAromatic Protons (ortho to -NHCH₃)
~4.5Singlet (broad)1HN-H Proton
~2.9Singlet3H-CH₃ Protons

The downfield shift of the aromatic protons ortho to the electron-withdrawing nitrile group (~7.4 ppm) compared to those ortho to the electron-donating methylamino group (~6.6 ppm) is a key diagnostic feature. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding.

Molecular Structure and ¹H NMR Assignments

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed.

Data Interpretation: The spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~150C-NHCH₃
~133Aromatic CH (ortho to -CN)
~120-C≡N
~112Aromatic CH (ortho to -NHCH₃)
~100C-CN
~30-CH₃

The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the nitrogen atom is significantly deshielded, appearing at a high chemical shift. The nitrile carbon also has a characteristic chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C≡N, and C=C bonds.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchSecondary Amine
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-CH₃)
~2220C≡N stretchNitrile
~1600, ~1500C=C stretchAromatic Ring

The sharp, strong absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile group. The N-H stretching frequency can provide information about hydrogen bonding.

Vibrational Modes of Key Functional Groups

G cluster_functional_groups Key Functional Groups cluster_molecule This compound N-H N-H Stretch (~3400 cm⁻¹) C≡N C≡N Stretch (~2220 cm⁻¹) Aromatic C=C Aromatic C=C Stretch (~1600, 1500 cm⁻¹) Aliphatic C-H Aliphatic C-H Stretch (~2950-2850 cm⁻¹) Molecule [Structure of this compound] Molecule->N-H Molecule->C≡N Molecule->Aromatic C=C Molecule->Aliphatic C-H

Caption: Correlation of IR absorptions with functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography. Electron Ionization (EI) is a common method for this type of molecule.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (132.16 g/mol ).[1] The fragmentation pattern provides structural information.

m/zIon
132[M]⁺
131[M-H]⁺
117[M-CH₃]⁺
105[M-HCN]⁺

The molecular ion peak at m/z 132 confirms the molecular formula. The loss of a hydrogen atom to give a peak at m/z 131 is a common fragmentation. The loss of a methyl group (m/z 117) and hydrogen cyanide (m/z 105) are also characteristic fragmentation pathways.

Fragmentation Pathway of this compound

G M [C₈H₈N₂]⁺ m/z = 132 M_minus_H [C₈H₇N₂]⁺ m/z = 131 M->M_minus_H - H• M_minus_CH3 [C₇H₅N₂]⁺ m/z = 117 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₇H₇N]⁺ m/z = 105 M->M_minus_HCN - HCN

Caption: Common fragmentation pathways in the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they confirm the presence of the methylamino and benzonitrile functionalities on the aromatic ring. This guide serves as a foundational resource for the analytical characterization of this important chemical compound, empowering researchers and developers in their scientific endeavors.

References

A Comprehensive Technical Guide to 4-(Methylamino)benzonitrile (C₈H₈N₂): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(Methylamino)benzonitrile, a deceptively simple aromatic molecule, represents a cornerstone building block in the complex architecture of modern pharmaceuticals. Its unique combination of a nucleophilic secondary amine and an electron-withdrawing nitrile group on a stable phenyl scaffold makes it a versatile intermediate for constructing sophisticated molecular entities. This guide provides an in-depth exploration of this compound, moving beyond basic data to elucidate the causality behind its utility. We will dissect its physicochemical and spectroscopic identity, present a validated synthetic workflow, and explore its critical role as a pharmacophore and structural motif in drug development, particularly in the context of enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's full potential.

Introduction: The Strategic Importance of the Benzonitrile Scaffold

The benzonitrile moiety is a privileged structure in medicinal chemistry, prized for its metabolic stability and unique electronic properties.[1][2] The nitrile group (-C≡N) is a potent electron-withdrawing group and a strong hydrogen bond acceptor, capable of acting as a bioisostere for hydroxyl and carboxyl groups.[3] This allows it to form critical interactions with biological targets.[3] Furthermore, its incorporation into drug candidates can favorably modulate pharmacokinetic profiles, enhancing solubility and bioavailability.[2] More than 30 pharmaceuticals containing a nitrile group have been approved, a testament to its value in drug design.[2]

Within this class, this compound (CAS No: 4714-62-9) emerges as a particularly valuable derivative.[4][5] The secondary amine at the para-position serves as a key synthetic handle and a site for hydrogen bonding, while the nitrile group provides the electronic and binding characteristics inherent to the benzonitrile family. This dual functionality is the foundation of its extensive use as a pharmaceutical intermediate and a building block for advanced materials.[5][6]

Physicochemical and Spectroscopic Profile

A complete understanding of a chemical entity begins with its fundamental properties and spectroscopic fingerprint. This data is not merely for identification; it informs decisions on reaction conditions, purification methods, and analytical development.

Core Physicochemical Properties

The properties of this compound are summarized below. Its solid form and solubility in common organic solvents like methanol make it straightforward to handle in a laboratory setting.[5][7]

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 4714-62-9[4]
Synonyms 4-Cyano-N-methylaniline, 4-(N-Methylamino)benzonitrile[4]
Molecular Formula C₈H₈N₂[8]
Molecular Weight 132.16 g/mol [8]
Appearance White to light yellow/brown solid or crystalline powder[4][7]
Melting Point 87-91 °C[5]
Boiling Point ~274 °C[9]
Solubility Soluble in methanol[5][7]
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation. The expected data below serves as a benchmark for validating the identity and purity of synthesized or procured material.

TechniqueExpected Data & Interpretation
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~6.6-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating -NHCH₃ group will be upfield, while those ortho to the electron-withdrawing -CN group will be downfield. Methyl Protons: A singlet at ~2.8-3.0 ppm, integrating to 3 hydrogens. Amine Proton: A broad singlet (variable position) corresponding to the N-H proton.
¹³C NMR Aromatic Carbons: Signals typically between 110-155 ppm. The carbon bearing the nitrile group (C1) and the carbon bearing the amino group (C4) will be distinct from the four C-H aromatic carbons. Nitrile Carbon (-C≡N): A characteristic signal in the 118-120 ppm range. Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 30 ppm.
FTIR (KBr) N-H Stretch: A sharp to medium band around 3350-3450 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. C≡N Stretch: A strong, sharp, and highly characteristic absorption band around 2220-2230 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spec (MS) Molecular Ion (M⁺): A prominent peak at m/z = 132, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of methyl (-15) or HCN (-27) groups.

Synthesis and Purification Workflow

The trustworthiness of any research begins with the quality of the starting materials. A robust and reproducible synthesis is therefore paramount. The most common and logical approach to synthesizing this compound is through the selective N-methylation of the commercially available 4-aminobenzonitrile.

Synthetic Strategy: N-Methylation of 4-Aminobenzonitrile

This route is favored due to the high availability of the starting material and the straightforward nature of the reaction. A variety of methylating agents can be employed; however, using a reagent like dimethyl sulfate or methyl iodide in the presence of a mild base is a field-proven method. The base (e.g., K₂CO₃) is crucial to deprotonate the primary amine, increasing its nucleophilicity to attack the methylating agent.

Detailed Experimental Protocol: Synthesis via N-Methylation

This protocol is a representative example and must be performed with appropriate engineering controls (fume hood) and personal protective equipment.

  • Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The choice of an aprotic solvent is critical to prevent it from competing as a nucleophile.

  • Addition of Methylating Agent: While stirring vigorously at room temperature, add dimethyl sulfate (CH₃)₂SO₄ (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, filter the reaction mixture to remove the K₂CO₃. Quench the filtrate by pouring it into a beaker of cold water, which will precipitate the organic product.

  • Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solvent under reduced pressure to yield the crude product. The primary impurity is often the N,N-dimethylated byproduct. Purification is best achieved via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Final Product: Collect the pure fractions as indicated by TLC, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using the spectroscopic methods outlined in Section 2.2.

Post-Synthesis Validation Workflow

The following workflow ensures the final product meets the required standards for use in sensitive applications like drug development.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control & Validation start Reaction Work-up crude Crude Product start->crude purify Flash Column Chromatography crude->purify pure Purified Solid purify->pure hplc Purity Check (HPLC >97%) pure->hplc nmr Structure ID (¹H, ¹³C NMR) pure->nmr ms Mass Verification (MS) pure->ms final Validated Compound (Ready for Use) hplc->final nmr->final ms->final

References

A Senior Application Scientist's Guide to 4-(Methylamino)benzonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylamino)benzonitrile, also known as 4-Cyano-N-methylaniline, is a substituted aromatic nitrile that serves as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and organic synthesis. Its unique combination of a nucleophilic secondary amine and an electrophilic nitrile group, separated by a rigid phenyl ring, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols. The causality behind experimental choices and the significance of its structural features are emphasized to provide actionable insights for laboratory professionals.

Chemical Identity and Molecular Architecture

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is an organic compound featuring a benzonitrile core substituted at the para- (4-) position with a methylamino group (-NHCH₃).

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: 4-Cyano-N-methylaniline, 4-(N-Methylamino)benzonitrile[1][2]

  • CAS Number: 4714-62-9[1]

  • Molecular Formula: C₈H₈N₂[1][2]

  • Molecular Weight: 132.16 g/mol [1]

The molecular architecture is paramount to its function. The electron-donating methylamino group and the electron-withdrawing nitrile group create a push-pull electronic system across the benzene ring, influencing its reactivity and spectroscopic properties.

Structural Representation

For computational and reference purposes, the following structural codes are universally employed:

  • SMILES (Simplified Molecular Input Line Entry System): CNc1ccc(cc1)C#N[1]

  • InChI (International Chemical Identifier): InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3[1]

These machine-readable formats are indispensable for database searches and chemoinformatic analyses.

Visualized Chemical Structure

The two-dimensional structure of this compound is visualized below.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties of a compound dictate its handling, storage, and application conditions. All researchers must be familiar with these parameters before use.

Table 1: Key Physicochemical Properties

Property Value Source(s)
Physical Form Solid, Off-white to light yellow crystal powder ChemicalBook[3]
Melting Point 87-91 °C Sigma-Aldrich[4]
Boiling Point 274.0 ± 23.0 °C (Predicted) ChemicalBook[3]
Solubility Soluble in methanol ChemicalBook[3]
Density 1.06 ± 0.1 g/cm³ (Predicted) ChemicalBook[3]
pKa 1.44 ± 0.12 (Predicted) ChemicalBook[3]

| XLogP3-AA | 1.9 | PubChem[1] |

Spectroscopic data is crucial for identity confirmation and quality control. While raw spectra are instrument-dependent, the expected chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and mass-to-charge ratios (MS) are predictable from the structure. Spectroscopic data for 4-(N-Methylamino)benzonitrile, including ¹H NMR, ¹³C NMR, and IR, are available for reference in chemical databases.[5]

Synthesis and Mechanistic Considerations

This compound is not typically synthesized from first principles in most research settings; it is readily available from commercial suppliers.[2] However, a common and logical laboratory-scale synthesis involves the selective N-methylation of its precursor, 4-aminobenzonitrile. This transformation is fundamental in synthetic organic chemistry.

Proposed Synthetic Workflow: N-Methylation of 4-Aminobenzonitrile

The objective is to add a single methyl group to the primary amine of 4-aminobenzonitrile without forming the dimethylated byproduct. This requires careful control of stoichiometry and reaction conditions.

Synthesis_Workflow Reactant 4-Aminobenzonitrile + Methyl Iodide (1.0-1.2 eq.) Reaction Reaction Vessel (Stirring, Room Temp to 50°C) Reactant->Reaction Base Weak Base (e.g., K₂CO₃, NaHCO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup1 1. Filtration (Remove inorganic salts) Reaction->Workup1 Workup2 2. Solvent Evaporation Workup1->Workup2 Workup3 3. Extraction (e.g., Ethyl Acetate/Water) Workup2->Workup3 Workup4 4. Purification (Column Chromatography) Workup3->Workup4 Product This compound Workup4->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established N-alkylation methodologies for anilines.

  • Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq.) in acetone (10 mL per gram of starting material) in a round-bottom flask, add a mild base such as potassium carbonate (1.5 eq.).

  • Reagent Addition: While stirring vigorously, add methyl iodide (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures consumption of the starting material, while the mild base neutralizes the HI byproduct without significantly deprotonating the product to facilitate a second alkylation.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminobenzonitrile spot is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). This step removes any remaining inorganic impurities and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a molecular building block. Benzonitrile derivatives are pivotal in synthesizing a vast array of pharmaceuticals and functional materials.[6]

  • Pharmaceutical Intermediates: The compound is explicitly used as a pharmaceutical intermediate.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the secondary amine provides a site for further functionalization. This dual reactivity is highly valuable. For example, it serves as a precursor in the synthesis of complex heterocyclic structures like substituted (4-benzimidazol-2-ylmethylamino)-benzamidines, which have been explored for therapeutic applications.[7]

  • Scaffold for Biologically Active Molecules: The benzonitrile scaffold is present in numerous biologically active molecules. Its derivatives are used in the synthesis of drugs targeting a wide range of diseases. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.

  • Antitumor Research: Certain benzonitrile compounds have been investigated for their application in preparing antitumor drugs, highlighting the importance of this chemical class in oncology research.

  • Photophysical Studies: Aminobenzonitriles, including the N-methyl and N,N-dimethyl variants, are classic models for studying intramolecular charge transfer (ICT) phenomena, which is fundamental to understanding photochemical processes and designing molecular probes.

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable. This compound possesses several hazards that require strict adherence to safety protocols.

GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Table 2: Recommended Handling and Storage Procedures

Protocol Directive Rationale
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use a NIOSH-approved respirator if dust is generated. To prevent skin/eye contact, inhalation, and accidental ingestion of the harmful substance.
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. To minimize exposure to respiratory irritants and prevent contamination.
First Aid (IF ON SKIN) Wash with plenty of water. If irritation or rash occurs, get medical advice. To decontaminate the skin and mitigate irritation or allergic reactions.
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. To flush out the irritant and prevent serious eye damage.

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | To maintain chemical stability and prevent accidental release. |

Conclusion

This compound is a compound of significant utility for the modern chemical researcher. Its well-defined structure, predictable reactivity, and established role as a synthetic intermediate make it a valuable tool in the synthesis of complex molecules, particularly within pharmaceutical development programs. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables scientists to leverage its full potential in advancing discovery.

References

Navigating the Synthesis Frontier: A Technical Guide to the Hazards and Safe Handling of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, novel molecular entities are the currency of innovation. Among these, functionalized aromatic compounds like 4-(Methylamino)benzonitrile serve as critical building blocks. Their unique electronic and structural properties make them valuable synthons for creating complex molecular architectures. However, with great utility comes the inherent responsibility of ensuring the safety of the researchers who handle them. This guide provides a comprehensive overview of the hazards associated with this compound and outlines rigorous, field-proven safety protocols essential for its handling in a laboratory setting. As this compound is intended for research and development use, a thorough understanding of its potential risks is paramount.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a solid, typically a white to light yellow crystalline powder, with the molecular formula C₈H₈N₂.[1] Its structure, featuring a nitrile group and a secondary aromatic amine, dictates its reactivity and toxicological profile. A comprehensive risk assessment must precede any laboratory work.[2][3]

Toxicological Profile

The primary hazards of this compound are related to its acute toxicity upon exposure through multiple routes, as well as its potential for irritation and sensitization. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its hazardous nature.[4]

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), harmful in contact with skin (Acute Toxicity, Dermal, Category 4), and potentially harmful if inhaled.[4][5] While specific data for this compound is limited, the toxicity of related aromatic nitriles can be significant. For instance, benzonitrile exposure can lead to symptoms ranging from dizziness and headache to severe respiratory distress and convulsions at high levels.[6] Although benzonitrile itself is not metabolized to cyanide, other nitriles can be, leading to cellular respiration disruption.[7][8]

  • Skin and Eye Irritation: It is a known skin irritant (Skin Irritation, Category 2) and causes serious eye irritation (Eye Irritation, Category 2).[4][5] Direct contact with the solid or solutions can lead to redness, inflammation, and pain.

  • Skin Sensitization: A significant concern is its classification as a skin sensitizer (Skin Sensitization, Category 1).[4][5] This means that repeated exposure can lead to an allergic reaction, or allergic contact dermatitis.[9] The mechanism for this involves the chemical acting as a hapten, where it covalently binds to skin proteins, triggering an immune response.[10][11] This sensitization is irreversible.[9]

Physicochemical Hazards

While not highly flammable, this compound is a combustible solid.[12] In the event of a fire, it may emit highly toxic fumes, including nitrogen oxides and hydrogen cyanide.[13] Dust generated from the solid can also form explosive mixtures with air.

Engineering and Administrative Controls: A Multi-Layered Defense

To mitigate the risks associated with this compound, a hierarchy of controls must be implemented, prioritizing engineering and administrative measures over sole reliance on personal protective equipment (PPE).

Engineering Controls: Designing Safety into the Workflow

The primary objective of engineering controls is to contain the hazard at its source. For a powdered substance like this compound, this is crucial to prevent inhalation and surface contamination.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of airborne particles.[3] For procedures with a high potential for dust generation, such as weighing or transfers, a containment ventilated enclosure (CVE) or powder-containment balance hood is recommended.

  • Isolation: For larger-scale operations or repetitive tasks, the use of glove boxes or other isolation technologies provides the highest level of containment.[14]

Administrative Controls: Procedures for Prudence

Administrative controls involve establishing and enforcing safe work practices and procedures.

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving this compound, from receipt and storage to use in reactions and disposal. These SOPs should be readily accessible to all users.

  • Training: All personnel must receive comprehensive training on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures before they are permitted to work with the compound.[2] This training should be documented.

  • Housekeeping: Maintain a clean and orderly workspace to prevent the accumulation of chemical residues.[15] Wet-wiping or HEPA-filtered vacuuming are the preferred methods for cleaning surfaces; dry sweeping is prohibited as it can generate dust.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the use of appropriate PPE is mandatory for all personnel handling this compound.[16]

Rationale for PPE Selection

The choice of PPE is dictated by the hazards of the compound and the specific laboratory procedure being performed.

  • Hand Protection: Nitrile gloves are a standard choice for protection against a wide range of chemicals in a laboratory setting.[7][17] However, it is crucial to understand their limitations. Nitrile offers good resistance to weak acids and bases, oils, and some organic solvents.[18][19] Its resistance to aromatic hydrocarbons can be variable, and breakthrough times can be short.[18][20] Therefore, for prolonged handling or in situations with a high risk of splash, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber for extended contact) should be considered.[21] Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[16] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A laboratory coat should be worn at all times.[3] For handling larger quantities or in situations with a high risk of contamination, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/organic vapor cartridge) should be used. Personnel must be fit-tested and trained in the proper use of respirators.

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is critical to prevent exposure.

Weighing and Dispensing

This is a high-risk activity due to the potential for generating airborne dust.

  • Preparation: Ensure the chemical fume hood or ventilated enclosure is operating correctly. Don all required PPE.

  • Weighing: Use a tared weigh boat or paper. Handle the container of this compound carefully, avoiding any sudden movements that could aerosolize the powder.

  • Transfer: Use a spatula to carefully transfer the desired amount. After weighing, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.

  • Cleanup: Immediately clean any minor spills within the containment area using a wet wipe. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Solution Preparation
  • Solvent Addition: In a fume hood, add the solvent to the vessel containing the weighed this compound. Add the solid to the solvent slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Emergency Procedures: Preparedness is Paramount

Despite all precautions, accidents can happen. A well-rehearsed emergency plan is essential.[15]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[22]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[22]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Storage and Disposal: Responsible Stewardship

Proper storage and disposal are crucial components of the chemical's lifecycle management.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the research chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparation, and meticulous practice. By understanding the toxicological risks, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can navigate the synthesis frontier safely and responsibly. The principles and protocols outlined in this guide are intended to empower scientists and drug development professionals to handle this and other potent compounds with the respect and caution they deserve, ensuring that the pursuit of scientific advancement does not come at the cost of personal health and safety.

Data and Protocol Summaries

Table 1: Hazard Summary for this compound
Hazard ClassificationGHS CategoryKey Considerations
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][5]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][5]
Skin SensitizationCategory 1May cause an allergic skin reaction.[4][5]
Table 2: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum)Provides splash protection. Double-glove for added security. Change gloves frequently and immediately upon contamination.[17][20]
Eye Protection Chemical safety gogglesProtects against dust and splashes. Must be worn at all times in the handling area.[16]
Face Protection Face shield (in addition to goggles)Required for procedures with a high risk of splashing.
Body Protection Laboratory coatProtects skin and clothing from minor spills and contamination.[3]
Respiratory Protection NIOSH-approved respirator (as needed)Required if engineering controls are insufficient or during high-risk procedures. Requires fit-testing and training.

Visualizations

Hazard_Mitigation_Workflow cluster_planning Planning & Assessment cluster_execution Experiment Execution cluster_emergency Emergency Response RA Risk Assessment (Identify Hazards) SOP Develop SOPs RA->SOP Train Personnel Training SOP->Train EC Engineering Controls (Fume Hood / CVE) Train->EC PPE Wear Appropriate PPE (Gloves, Goggles, etc.) EC->PPE Handling Follow Safe Handling Protocols (SOPs) PPE->Handling Spill Spill Occurs Handling->Spill Potential Incident Exposure Exposure Occurs Handling->Exposure Potential Incident SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse ExposureResponse Follow First Aid & Exposure Protocol Exposure->ExposureResponse Medical Seek Medical Attention ExposureResponse->Medical

Caption: Workflow for mitigating hazards associated with this compound.

Emergency_Response_Flowchart Start Incident Occurs (Spill or Exposure) Assess Assess Severity & Immediate Danger Start->Assess Evacuate Evacuate Area Alert Others Call EHS/Emergency Services Assess->Evacuate Major Spill / Imminent Danger MinorSpill Minor Spill (Contained) Assess->MinorSpill Minor & Controllable Exposure Personnel Exposure Assess->Exposure Exposure Occurred Report Report Incident Evacuate->Report Cleanup Trained Personnel Clean Up Spill (Use Spill Kit) MinorSpill->Cleanup FirstAid Administer First Aid (Flush Skin/Eyes, Fresh Air) Exposure->FirstAid Cleanup->Report Medical Seek Immediate Medical Attention FirstAid->Medical Medical->Report

Caption: Emergency response flowchart for incidents involving this compound.

References

The Duality of Reactivity: A Technical Guide to the Methylamino and Nitrile Functional Groups in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the methylamino (-NHCH₃) and nitrile (-CN) groups represent two functionalities of profound strategic importance. Though structurally simple, their intrinsic electronic and steric properties impart a rich and often contrasting reactivity profile that is harnessed by researchers to construct complex molecular architectures and fine-tune the properties of pharmacologically active agents. The methylamino group, a secondary amine, acts as a potent nucleophile and a directing group in aromatic systems, its reactivity governed by the interplay of the nitrogen's lone pair availability and steric hindrance. Conversely, the nitrile group, with its electrophilic carbon center and linear geometry, serves as a versatile precursor to a multitude of other functional groups and participates in unique carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the fundamental reactivity of these two groups, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern their chemical behavior. We will delve into the electronic and steric factors that dictate their reactivity, provide detailed mechanistic insights into their signature transformations, and present field-proven experimental protocols for their manipulation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Methylamino Group: A Nucleophilic Workhorse with Directing Power

The methylamino group is a cornerstone in the design of numerous pharmaceuticals and agrochemicals. Its presence can significantly influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding, all critical parameters for biological activity. Understanding its fundamental reactivity is paramount for its effective incorporation and manipulation.

Electronic and Steric Landscape

The reactivity of the methylamino group is a direct consequence of the electronic and steric environment of the nitrogen atom.

  • Electronic Effects: The nitrogen atom in a methylamino group possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a Lewis base (nucleophile). The attached methyl group, being an alkyl group, exerts a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This increased electron density on the nitrogen makes the methylamino group more basic and generally more nucleophilic than ammonia (NH₃) and primary amines.[1][2][3][4] The pKa of the conjugate acid of methylamine (CH₃NH₃⁺) is approximately 10.62, indicating it is a stronger base than ammonia (pKa of NH₄⁺ is about 9.25).[5]

  • Steric Effects: While electronically activated, the methylamino group is a secondary amine and thus experiences more steric hindrance than a primary amine.[6] The methyl group, although relatively small, can impede the approach of the nitrogen's lone pair to sterically demanding electrophiles.[7] This interplay between enhanced nucleophilicity (electronic effect) and steric hindrance is a critical consideration in reaction design.[6] For instance, in reactions with bulky electrophiles, a primary amine might react faster than a secondary amine, despite the latter being electronically more nucleophilic.[6]

Key Reactions and Mechanistic Insights

N-alkylation is a fundamental transformation for extending the carbon skeleton around the nitrogen atom. The reaction typically proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen attacks an alkyl halide.[8][9]

A significant challenge in the N-alkylation of methylamino groups is the potential for over-alkylation. The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[9][10]

G

Mechanism of N-Alkylation and Over-alkylation.

Experimental Protocol: N-Methylation of Benzylamine with Dimethyl Carbonate

Dimethyl carbonate (DMC) is considered an environmentally benign methylating agent.[11]

  • To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., methanol), add Cu-Zr bimetallic nanoparticles (20 mol %).[11]

  • Add an excess of dimethyl carbonate (DMC).

  • The reaction mixture is heated in an autoclave at 150 °C for 4 hours.[11]

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield N-methylbenzylamine.

Causality Behind Experimental Choices:

  • Excess DMC: Using an excess of the alkylating agent helps to drive the reaction to completion. However, in the case of highly reactive amines, this can also promote over-alkylation.

  • Catalyst: The use of a heterogeneous catalyst like Cu-Zr nanoparticles facilitates the reaction and allows for easy separation from the reaction mixture.[11]

  • Autoclave: The use of a sealed, high-pressure vessel (autoclave) allows the reaction to be performed at temperatures above the boiling point of the solvent, accelerating the reaction rate.

N-acylation is a robust reaction for the formation of amides, which are prevalent in pharmaceuticals and natural products. The methylamino group readily reacts with acylating agents such as acyl chlorides or anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism.[12]

G

General Mechanism of N-Acylation.

Experimental Protocol: N-Acylation of an Amine

This protocol describes a general method for the N-acylation of amines using an acyl chloride.[13]

  • Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: The base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • 0 °C Addition: The slow, dropwise addition of the highly reactive acyl chloride at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Aprotic Solvent: An aprotic solvent is used to prevent reaction with the acyl chloride.

When attached to an aromatic ring, the methylamino group acts as a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[14][15][16][17][18] This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack at the ortho and para positions.

G cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack Start Aniline with -NHCH₃ group Electrophile Electrophile (E⁺) Ortho_Intermediate Arenium Ion (Charge delocalized) Electrophile->Ortho_Intermediate Para_Intermediate Arenium Ion (Charge delocalized) Electrophile->Para_Intermediate Meta_Intermediate Arenium Ion (Charge delocalized) Electrophile->Meta_Intermediate Ortho_Resonance Resonance stabilization by -NHCH₃ Ortho_Intermediate->Ortho_Resonance Key Stabilizing Structure Para_Resonance Resonance stabilization by -NHCH₃ Para_Intermediate->Para_Resonance Key Stabilizing Structure Meta_No_Resonance No direct resonance stabilization by -NHCH₃ Meta_Intermediate->Meta_No_Resonance

Ortho, Para Directing Effect of the Methylamino Group.

Part 2: The Nitrile Group: An Electrophilic Hub for Functional Group Interconversion

The nitrile, or cyano, group is a unique and highly valuable functional group in organic synthesis. Its strong electron-withdrawing nature, linear geometry, and ability to be transformed into a wide array of other functional groups make it a strategic component in the synthesis of complex molecules.[10]

Electronic and Steric Profile
  • Electronic Effects: The carbon-nitrogen triple bond in a nitrile is highly polarized, with the nitrogen atom being significantly more electronegative than the carbon. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[15][19][20] The nitrile group is a strong electron-withdrawing group, both through induction and resonance.[21]

  • Steric Effects: The nitrile group has a linear geometry, with the R-C-N bond angle being 180°. This linear arrangement results in minimal steric hindrance around the functional group, making the electrophilic carbon readily accessible to nucleophiles.[18][19] However, bulky substituents on the α-carbon can sterically hinder the approach of nucleophiles.[22][23]

Signature Reactions and Mechanistic Pathways

The hydrolysis of nitriles is a fundamental transformation that provides access to carboxylic acids or amides, depending on the reaction conditions.[10][14][19][24][25][26] The reaction can be catalyzed by either acid or base.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile R-C≡N H2O_H+ H₂O / H⁺ H2O_OH- H₂O / OH⁻ Protonated_Nitrile Protonated Nitrile H2O_H+->Protonated_Nitrile Protonation Tetrahedral_Intermediate Tetrahedral Intermediate H2O_OH-->Tetrahedral_Intermediate Nucleophilic attack by OH⁻ Amide_Intermediate Amide Intermediate Protonated_Nitrile->Amide_Intermediate Nucleophilic attack by H₂O Carboxylic_Acid Carboxylic Acid Amide_Intermediate->Carboxylic_Acid Further Hydrolysis Amide_Intermediate_Base Amide Intermediate Tetrahedral_Intermediate->Amide_Intermediate_Base Carboxylate Carboxylate Amide_Intermediate_Base->Carboxylate Further Hydrolysis

Acid and Base-Catalyzed Hydrolysis of Nitriles.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile to a Carboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq) and an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or concentrated HCl).

  • Heat the mixture to reflux and maintain the temperature for several hours to overnight, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The carboxylic acid product may precipitate and can be collected by filtration.

  • Alternatively, extract the aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Causality Behind Experimental Choices:

  • Strong Acid and Heat: The nitrile is a relatively unreactive functional group, so harsh conditions (strong acid and elevated temperature) are often required to achieve complete hydrolysis.[26]

  • Reflux: Heating at reflux ensures a constant, elevated reaction temperature to drive the reaction to completion.

Nitriles can be reduced to either primary amines or aldehydes, depending on the reducing agent and reaction conditions.[7][12][19][27]

  • Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Raney nickel or palladium on carbon) reduce nitriles to primary amines.[4][7][12][17][20][27][28]

G cluster_amine Reduction to Amine cluster_aldehyde Reduction to Aldehyde (Stephen Synthesis) Nitrile R-C≡N LiAlH4 1. LiAlH₄, THF 2. H₂O Nitrile->LiAlH4 SnCl2_HCl 1. SnCl₂, HCl 2. H₂O Nitrile->SnCl2_HCl Amine R-CH₂NH₂ LiAlH4->Amine Aldehyde R-CHO SnCl2_HCl->Aldehyde

Reduction Pathways of Nitriles.

Experimental Protocol: Stephen Aldehyde Synthesis

  • Suspend anhydrous stannous chloride (SnCl₂) in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Bubble dry hydrogen chloride gas through the suspension until it is saturated.

  • Isolate the precipitate by filtration and wash with anhydrous ether.

  • Hydrolyze the iminium salt by treating it with water to obtain the aldehyde.

  • Extract the aldehyde with an organic solvent and purify by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent premature hydrolysis of the stannous chloride and the intermediate iminium salt.[30]

  • Dry HCl Gas: Gaseous HCl is used to form the reactive species with SnCl₂ and to protonate the nitrile.

The electrophilic carbon of the nitrile group is a target for carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

  • Reaction with Organometallic Reagents: Grignard reagents (R'MgX) and organolithium reagents (R'Li) add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone.[7][15][20]

  • Ritter Reaction: In the presence of a strong acid, nitriles react with a source of a stable carbocation (e.g., from a tertiary alcohol or an alkene) to form an N-alkyl amide.[2][6][11][31][32] The nitrile acts as the nucleophile in this reaction.

  • Thorpe-Ziegler Reaction: This is a base-catalyzed self-condensation of aliphatic nitriles. The intramolecular version is particularly useful for the synthesis of cyclic ketones from dinitriles.[1][8][13][33]

Reaction NameReagentsProductKey Feature
Grignard Reaction 1. R'MgX, Et₂O2. H₃O⁺Ketone (R-CO-R')C-C bond formation to give a ketone.[7][20]
Ritter Reaction R'OH (tert), H₂SO₄N-Alkyl AmideForms an amide from a nitrile and a carbocation source.[6][11]
Thorpe-Ziegler NaH, Toluene, ΔCyclic α-cyano ketoneIntramolecular cyclization of dinitriles.[1][33]

Conclusion

The methylamino and nitrile groups, while seemingly simple, offer a vast and versatile chemical reactivity that is of immense value to the synthetic chemist. The nucleophilic and directing properties of the methylamino group provide a powerful tool for building molecular complexity, while the electrophilic nature of the nitrile group allows for its transformation into a diverse range of other functionalities. A thorough understanding of the electronic and steric factors that govern the reactivity of these groups, as well as the mechanistic nuances of their characteristic reactions, is essential for their strategic and effective application in drug discovery and organic synthesis. This guide has aimed to provide a comprehensive overview of these principles, empowering researchers to harness the full potential of these fundamental building blocks of organic chemistry.

References

key synonyms for 4-(Methylamino)benzonitrile like 4-Cyano-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylamino)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate known by its principal synonym, 4-Cyano-N-methylaniline. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, particularly within the realms of pharmaceutical research and organic synthesis. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals leveraging this versatile compound in drug discovery and materials science. We will explore its role as a foundational building block, detail protocols for its handling and synthesis, and contextualize its utility within the broader landscape of benzonitrile derivatives in modern chemistry.

Chemical Identity and Nomenclature

This compound is an aromatic compound featuring both a nitrile and a secondary amine functional group. This unique combination makes it a valuable and reactive intermediate in multi-step organic synthesis. Its identity is established by several key identifiers.

The primary IUPAC name for the compound is this compound[1][2]. It is most commonly referred to by its synonym, 4-Cyano-N-methylaniline[1][3]. Accurate identification is crucial for regulatory compliance, patent filings, and scientific literature searches.

IdentifierValueSource(s)
CAS Number 4714-62-9[1][4][5]
IUPAC Name This compound[1][2]
Common Synonyms 4-Cyano-N-methylaniline, 4-Methylamino-benzonitrile[1][2]
Molecular Formula C₈H₈N₂[1][4][6]
Molecular Weight 132.16 g/mol [1][4][6]
InChI Key JEDXDYXIRZOEKG-UHFFFAOYSA-N[1][2][6]
Canonical SMILES CNC1=CC=C(C=C1)C#N[1][2][6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically presents as a solid at room temperature, with a color ranging from white to light yellow or brown, likely depending on purity and exposure to air[1].

PropertyValueSource(s)
Appearance White to light yellow crystal powder[1]
Melting Point 87-91 °C[1][6]
Boiling Point 273.96 °C at 760 mmHg[1]
Solubility Soluble in methanol[1]
Density 1.066 g/cm³[1]
pKa 1.44 ± 0.12 (Predicted)[1]
Flash Point 119.49 °C[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via the N-methylation of its primary amine precursor, 4-aminobenzonitrile. This transformation is a cornerstone reaction in organic chemistry, and the choice of reagents and conditions is critical for achieving high yield and purity.

Conceptual Workflow: N-Methylation of 4-Aminobenzonitrile

The diagram below illustrates a generalized workflow for the synthesis. The mechanism is typically an Sₙ2 reaction, where the nucleophilic nitrogen of 4-aminobenzonitrile attacks the electrophilic methyl group of a methylating agent.

G cluster_reagents Reactants & Reagents cluster_process Process cluster_output Output A 4-Aminobenzonitrile (Precursor) E Reaction at Controlled Temperature A->E B Methylating Agent (e.g., Methyl Iodide) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone) D->E F Reaction Monitoring (e.g., TLC) E->F G Aqueous Workup & Extraction F->G H Purification (e.g., Recrystallization) G->H I This compound (Final Product) H->I

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: N-Methylation via Methyl Iodide

This protocol is a representative example. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (1.0 eq) and a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). The base is crucial as it deprotonates the amine, increasing its nucleophilicity, and neutralizes the acid byproduct (HI) formed during the reaction.

  • Reagent Addition: Add the methylating agent, typically methyl iodide (CH₃I, 1.1-1.2 eq), dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. The nitrile group and the N-methylaniline scaffold are prevalent in a wide range of biologically active molecules and functional materials.

Role as a Versatile Chemical Intermediate

The nitrile group is a powerful functional group in medicinal chemistry. It is an effective hydrogen bond acceptor and often serves as a bioisosteric replacement for carbonyl, hydroxyl, or halogen groups, which can improve a drug candidate's metabolic stability and target affinity[7]. The N-methyl group can enhance binding selectivity and improve pharmacokinetic properties compared to a primary amine.

G cluster_derivatives Synthetic Derivatives cluster_applications Downstream Applications A This compound B Amides / Amidines (via Nitrile Hydrolysis/Reaction) A->B C Tetrazoles (via [2+3] Cycloaddition) A->C D Further N-Alkylation/ Arylation Products A->D E Ring Formation Reactions A->E F Kinase Inhibitors B->F I Dye Precursors B->I G Antiviral Agents C->G D->F H Agrochemicals E->H

Caption: this compound as a versatile intermediate for diverse applications.

Specific Applications and Therapeutic Potential
  • Building Block for Complex Molecules: It serves as a starting material for more complex structures. For instance, it can be used to produce 4-cyano-N-(4-cyano-phenyl)-N-methyl-benzamide, a molecule with multiple functional groups[1].

  • Oncology: Benzonitrile derivatives are widely used in the development of anticancer agents. They are found in molecules designed as inhibitors of tubulin polymerization and key signaling kinases that are dysregulated in cancer[8]. The this compound scaffold provides a valuable starting point for synthesizing libraries of such inhibitors.

  • Antiviral Research: The benzonitrile moiety is present in potent inhibitors of viral entry, such as those targeting the Hepatitis C Virus (HCV)[8].

  • Fluorescence and Analytical Chemistry: Some aminobenzonitriles exhibit interesting photophysical properties. This compound has been noted for its fluorescence emission, which can be influenced by the presence of other amines, suggesting potential applications in developing chemical sensors[4].

Analytical and Spectroscopic Profile

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the N-H proton (a broad singlet), and the N-methyl protons (a singlet around 2.8 ppm). ¹³C NMR would show distinct signals for the aromatic carbons, the nitrile carbon (typically >110 ppm), and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Other key peaks include N-H stretching in the 3300-3500 cm⁻¹ region and C-H stretching from the aromatic and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 132.16[2].

Authoritative spectral data for this compound are available for reference in public databases such as PubChem[2].

Safety, Handling, and Storage

This compound is classified as hazardous and requires careful handling to minimize exposure.

GHS Hazard Classification
Hazard CodeDescriptionSource(s)
H302Harmful if swallowed[2]
H312Harmful in contact with skin[2]
H332Harmful if inhaled
H315Causes skin irritation[2][6]
H317May cause an allergic skin reaction[2][6]
H319Causes serious eye irritation[2][6]
Safe Handling and Storage Recommendations
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[9].

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield[9]. For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95 dust mask)[6].

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[1].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[10]. Ambient temperatures are generally suitable for storage[1].

Conclusion

This compound, or 4-Cyano-N-methylaniline, is more than a simple organic compound; it is a strategic building block for innovation in drug discovery, materials science, and chemical synthesis. Its defined physicochemical properties, well-understood synthesis, and the versatile reactivity of its functional groups make it a compound of significant interest to researchers. Adherence to strict safety protocols is essential when handling this valuable but hazardous intermediate. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research and development setting.

References

Methodological & Application

Application Note: Efficient Synthesis of 4-(Methylamino)benzonitrile via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

4-(Methylamino)benzonitrile, also known as 4-cyano-N-methylaniline, is a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a secondary amine and a nitrile group on a benzene ring, allows for diverse chemical modifications. This application note provides a comprehensive guide to the synthesis of this compound from the readily available precursor, 4-aminobenzonitrile.

The chosen synthetic route is the Eschweiler-Clarke reaction, a classic and highly reliable method for the methylation of primary amines.[1][2] This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent. The key advantages of this approach are its high yield, operational simplicity, and the prevention of over-methylation to form quaternary ammonium salts, a common side reaction with other alkylating agents.[2][3]

Mechanistic Insight: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds in a stepwise manner. The primary amine, 4-aminobenzonitrile, first reacts with formaldehyde to form an intermediate imine. This imine is then reduced by formic acid, which acts as a hydride donor, to yield the secondary amine, this compound.[2][3] For primary amines, the reaction sequence occurs twice to produce a tertiary amine; however, in this specific application, we are targeting the mono-methylated product.[4] The irreversible loss of carbon dioxide from formic acid drives the reaction to completion.[1]

Despite the electron-withdrawing nature of the nitrile group, which reduces the basicity of the amino group in 4-aminobenzonitrile, the amino group remains sufficiently nucleophilic to participate effectively in this reaction.[5]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-AminobenzonitrileC₇H₆N₂118.14>98%Sigma-Aldrich
Formaldehyde (37% in H₂O)CH₂O30.03ACS gradeFisher Scientific
Formic AcidCH₂O₂46.03>95%Merck
Sodium BicarbonateNaHCO₃84.01ACS gradeVWR
Dichloromethane (DCM)CH₂Cl₂84.93HPLC gradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37ACS gradeSigma-Aldrich
Safety Precautions

Hazard Identification:

  • 4-Aminobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[5]

  • This compound: Harmful if swallowed or in contact with skin.[6] Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[7] May cause respiratory irritation.[8]

  • Formaldehyde: Toxic, corrosive, and a known carcinogen.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling these chemicals. All manipulations involving formaldehyde and formic acid must be performed in a certified chemical fume hood.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzonitrile (11.8 g, 0.1 mol).

  • Reagent Addition: In a chemical fume hood, carefully add formic acid (13.8 g, 12 mL, 0.3 mol) to the flask, followed by the slow addition of a 37% aqueous formaldehyde solution (16.2 g, 15 mL, 0.2 mol).

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain it at this temperature with vigorous stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over 200 g of crushed ice in a 1 L beaker. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound as a solid.[9][10]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add 4-Aminobenzonitrile to Flask add_reagents 2. Add Formic Acid & Formaldehyde start->add_reagents heat 3. Heat at 100°C for 8h add_reagents->heat cool 4. Cool & Quench on Ice heat->cool Reaction Completion neutralize 5. Neutralize with NaHCO3 cool->neutralize extract 6. Extract with Dichloromethane neutralize->extract dry 7. Dry & Evaporate Solvent extract->dry purify 8. Purify by Chromatography/Recrystallization dry->purify end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
AppearanceWhite to light yellow solid[11]
Melting Point87-91 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the amine proton.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the presence of the nitrile carbon, the aromatic carbons, and the N-methyl carbon.

  • IR (ATR, cm⁻¹): The infrared spectrum should display a strong absorption band for the nitrile (C≡N) stretch around 2220 cm⁻¹, as well as N-H stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Conclusion

This application note details a robust and efficient protocol for the synthesis of this compound from 4-aminobenzonitrile using the Eschweiler-Clarke reaction. The procedure is well-established, high-yielding, and avoids the formation of quaternary ammonium byproducts. The provided step-by-step protocol, safety information, and characterization data will enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

Application Notes & Protocols: Synthetic Routes to 4-(Methylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylamino)benzonitrile and its derivatives are pivotal structural motifs in modern chemistry. Their unique electronic properties, stemming from the electron-donating methylamino group and the electron-withdrawing nitrile group, make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, this scaffold is a key component in the development of kinase inhibitors and other therapeutic agents. This guide provides an in-depth analysis of the principal synthetic strategies for accessing these compounds, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.

The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, cost, scalability, and functional group tolerance. This document will explore four primary strategies:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Direct N-Methylation

  • Reductive Amination

Each section will detail the underlying chemical principles, provide step-by-step experimental protocols, and explain the rationale behind the methodological choices.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be approached from several distinct disconnection points. The choice of strategy fundamentally depends on the most accessible and cost-effective starting materials. The following diagram illustrates the primary retrosynthetic analyses.

G cluster_SNAr Strategy 1: SNAr cluster_BH Strategy 2: Buchwald-Hartwig cluster_Alkylation Strategy 3: N-Methylation cluster_Reductive Strategy 4: Reductive Amination Target This compound Derivatives SNAr_SM 4-Halobenzonitrile (X = F, Cl) Target->SNAr_SM C-N Disconnection BH_SM 4-Halobenzonitrile (X = Br, I, OTf) Target->BH_SM C-N Disconnection Alk_SM 4-Aminobenzonitrile Target->Alk_SM N-C Disconnection Red_SM 4-Formylbenzonitrile Target->Red_SM C-N Disconnection (via Imine) SNAr_Reagent + Methylamine BH_Reagent + Methylamine Alk_Reagent + Methylating Agent Red_Reagent + Methylamine

Caption: Primary retrosynthetic disconnections for this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds on electron-deficient aromatic rings.[1] The reaction proceeds via an addition-elimination mechanism. For this strategy to be effective, two key features are required on the aryl substrate:

  • A good leaving group, typically a halide (F, Cl).

  • At least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

In the case of 4-halobenzonitriles, the nitrile (-CN) group serves as the essential EWG, activating the ipso-carbon (the carbon bearing the leaving group) towards nucleophilic attack by methylamine.[2] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Aromaticity is restored upon the expulsion of the halide leaving group. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic.[3]

SNAr_Mechanism Start 4-Fluorobenzonitrile + CH3NH2 Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product This compound + F- Intermediate->Product Elimination of F-

Caption: The SNAr addition-elimination workflow.

Protocol: Synthesis from 4-Fluorobenzonitrile

This protocol describes the reaction of 4-fluorobenzonitrile with an aqueous solution of methylamine.

Materials and Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
4-Fluorobenzonitrile1194-02-1121.115.0 g41.3
Methylamine (40% in H₂O)74-89-531.0612.8 mL165.2
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mL-
Deionized Water--200 mL-
Ethyl Acetate141-78-6-150 mL-

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (5.0 g, 41.3 mmol) and dimethyl sulfoxide (50 mL).

  • Reagent Addition: Stir the solution at room temperature until the starting material is fully dissolved. Add the 40% aqueous methylamine solution (12.8 mL, 165.2 mmol, 4.0 equiv.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with additional water (2 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to yield this compound as a white to light yellow crystalline solid.[4]

Expert Insights:

  • Solvent Choice: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature stabilizes the charged Meisenheimer complex without solvating the nucleophile excessively.

  • Excess Nucleophile: A significant excess of methylamine is used to drive the reaction to completion and compensate for its volatility at elevated temperatures.

  • Alternative Substrate: 4-chlorobenzonitrile can also be used, but it typically requires higher temperatures or longer reaction times due to the lower reactivity of the C-Cl bond compared to the C-F bond in SNAr reactions.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild conditions.[5] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it superior to many classical methods.[5][6] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, releasing the desired N-aryl amine product and regenerating the Pd(0) catalyst.[7]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential for promoting the reductive elimination step, which is often rate-limiting.[7][8]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx R-NH2 PdII_Amine [L-Pd(II)-Ar(NH2R)]+X- LigandEx->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis from 4-Bromobenzonitrile

This protocol provides a general procedure for the coupling of 4-bromobenzonitrile with methylamine.

Materials and Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
4-Bromobenzonitrile623-00-7182.021.82 g10.0
Methylamine (2.0 M in THF)74-89-531.066.0 mL12.0
Pd₂(dba)₃51364-51-3915.7292 mg0.1 (0.2 mol% Pd)
XPhos564483-18-7476.67191 mg0.4
Sodium tert-butoxide (NaOtBu)865-48-596.101.35 g14.0
Toluene (Anhydrous)108-88-3-50 mL-

Procedure

  • Setup: In a glovebox, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (191 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (50 mL) followed by the methylamine solution in THF (6.0 mL, 12.0 mmol) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to obtain the product.

Expert Insights:

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, making an inert atmosphere crucial for catalyst longevity and reaction efficiency.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. Weaker bases like Cs₂CO₃ can also be effective, often requiring slightly higher temperatures.[9]

  • Ligand/Catalyst Choice: The combination of Pd₂(dba)₃ and XPhos is highly effective for a broad range of aryl halides and amines. For challenging substrates or large-scale synthesis, catalyst screening may be necessary to optimize yield and reaction time.[8]

Strategy 3: Direct N-Methylation of 4-Aminobenzonitrile

Principle and Mechanistic Insight

The direct alkylation of 4-aminobenzonitrile with a methylating agent is a straightforward approach. The reaction involves the nucleophilic attack of the primary amine's lone pair on an electrophilic methyl group (e.g., from methyl iodide or dimethyl sulfate). A base is required to neutralize the proton generated during the reaction.

A significant challenge in this method is controlling the degree of alkylation. The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, 4-(dimethylamino)benzonitrile, as an undesired byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Protocol: Mono-methylation using Methyl Iodide

Materials and Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
4-Aminobenzonitrile873-74-5118.145.9 g50.0
Methyl Iodide (MeI)74-88-4141.943.1 mL50.0
Potassium Carbonate (K₂CO₃)584-08-7138.218.3 g60.0
Acetone67-64-5-150 mL-

Procedure

  • Setup: Combine 4-aminobenzonitrile (5.9 g, 50.0 mmol) and finely ground potassium carbonate (8.3 g, 60.0 mmol) in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add acetone (150 mL) to the flask.

  • Reagent Addition: Add methyl iodide (3.1 mL, 50.0 mmol, 1.0 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, monitoring for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 25 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude residue will likely contain a mixture of mono- and di-methylated products. Purify via column chromatography on silica gel to separate the desired this compound.

Expert Insights:

  • Stoichiometry Control: Using a 1:1 molar ratio of amine to methylating agent is crucial to minimize over-alkylation. A slight excess of the amine can also be used.

  • Base Choice: A mild inorganic base like K₂CO₃ is sufficient to neutralize the HI byproduct without promoting side reactions. Stronger bases can increase the rate of di-alkylation.

  • Alternative Methods: To improve selectivity for mono-methylation, reductive amination (Strategy 4) is often a superior alternative.

Strategy 4: Reductive Amination

Principle and Mechanistic Insight

Reductive amination is a highly efficient and selective method for preparing amines.[10][11][12] It is a one-pot reaction that combines two distinct steps:

  • Imine Formation: A primary amine (methylamine) reacts with an aldehyde (4-formylbenzonitrile) to form an imine (or iminium ion under acidic conditions) with the loss of water.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond in situ by a mild reducing agent.

A key advantage of this method is the use of hydride reagents that are selective for imines over aldehydes, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][13] This selectivity prevents the reduction of the starting aldehyde to the corresponding alcohol, leading to cleaner reactions and higher yields of the desired amine.[10] This method completely avoids the over-alkylation issues seen in direct N-methylation.

Reductive_Amination_Workflow Start 4-Formylbenzonitrile + CH3NH2 Imine Imine Intermediate [Ar-CH=NCH3] Start->Imine Condensation (-H2O) Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product This compound Reduction->Product

Caption: Workflow for the synthesis via reductive amination.

Protocol: Synthesis from 4-Formylbenzonitrile

Materials and Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
4-Formylbenzonitrile13454-57-8131.132.62 g20.0
Methylamine (2.0 M in THF)74-89-531.0611.0 mL22.0
Sodium Triacetoxyborohydride56553-60-7211.945.08 g24.0
Dichloroethane (DCE)107-06-2-100 mL-
Acetic Acid (Glacial)64-19-760.050.1 mL-

Procedure

  • Setup: To a 250 mL round-bottom flask, add 4-formylbenzonitrile (2.62 g, 20.0 mmol) and dichloroethane (100 mL).

  • Imine Formation: Add the methylamine solution (11.0 mL, 22.0 mmol) and a catalytic amount of acetic acid (~2 drops). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (5.08 g, 24.0 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the imine intermediate is consumed (monitor by TLC/LCMS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the pure amine.

Expert Insights:

  • Reducing Agent: NaBH(OAc)₃ is favored due to its mildness, selectivity, and non-toxic byproducts compared to NaBH₃CN. It is moisture-sensitive and should be handled accordingly.

  • pH Control: Catalytic acetic acid helps to protonate the carbonyl, activating it for nucleophilic attack and promoting the formation of the iminium ion, which is more readily reduced.

  • Versatility: This method is highly adaptable for synthesizing a wide array of N-substituted derivatives by simply changing the primary or secondary amine used in the reaction.

Comparative Summary of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationDirect N-MethylationReductive Amination
Starting Material 4-Fluoro/Chlorobenzonitrile4-Bromo/Iodobenzonitrile, 4-Triflyloxybenzonitrile4-Aminobenzonitrile4-Formylbenzonitrile
Key Reagents Methylamine, Base (often intrinsic)Pd Catalyst, Phosphine Ligand, BaseMethylating Agent (e.g., MeI), BaseMethylamine, Selective Reducing Agent (e.g., NaBH(OAc)₃)
Advantages Cost-effective for fluoro substrates, simple procedure, no transition metals.Excellent functional group tolerance, high yields, broad substrate scope.Atom economical, simple reagents.Excellent selectivity for mono-alkylation, mild conditions, avoids over-alkylation.
Disadvantages Limited to activated aryl halides, requires elevated temperatures.Expensive catalysts and ligands, requires inert atmosphere, potential metal contamination.Poor selectivity, risk of over-alkylation, often requires chromatography.Requires aldehyde starting material which may be less common than the amine or halide.
Scalability Generally goodCan be challenging due to catalyst cost and removalPoor due to selectivity issuesExcellent

Conclusion

The synthesis of this compound derivatives can be successfully achieved through several robust chemical strategies.

  • Nucleophilic Aromatic Substitution is often the most industrially viable route when starting from inexpensive 4-fluorobenzonitrile.

  • Buchwald-Hartwig Amination offers unparalleled scope and functional group tolerance, making it the method of choice for complex molecules in a research and development setting.

  • Direct N-Methylation is the simplest in concept but is often impractical due to poor selectivity.

  • Reductive Amination provides a superior alternative to direct methylation, offering excellent control and high yields for the clean synthesis of N-methyl amines from the corresponding aldehyde.

The optimal synthetic route will always be a function of the specific target molecule, available resources, and the scale of the operation. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize these valuable chemical entities.

References

Application Notes and Protocols for 4-(Methylamino)benzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Methylamino)benzonitrile

In the landscape of modern medicinal chemistry, this compound has emerged as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique molecular architecture, featuring a nucleophilic secondary amine, an electron-withdrawing nitrile group, and an aromatic ring, provides a trifecta of reactive sites that can be selectively manipulated to construct diverse molecular scaffolds. This strategic combination allows for its incorporation into a variety of drug candidates, particularly in the realms of kinase inhibitors, antiviral agents, and antibacterial therapies.[1][2][3] The presence of the methylamino group offers a convenient handle for N-alkylation and N-acylation reactions, while the nitrile moiety can be transformed into other functional groups or participate in cyclization reactions to form heterocyclic systems integral to many biologically active compounds.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 4714-62-9[2][5]
Molecular Formula C₈H₈N₂[5][6]
Molecular Weight 132.16 g/mol [5][6]
Appearance White to light yellow crystalline powder[1][5]
Melting Point 87-91 °C[5][6]
Boiling Point 273.958 °C at 760 mmHg[5]
Solubility Soluble in methanol[3][5]

Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the nucleophilic methylamino group and the electron-withdrawing nitrile group on the benzene ring dictates its role in various chemical transformations.

Key Reaction Pathways

The primary reaction pathways involving this compound in pharmaceutical synthesis include:

  • N-Alkylation: The secondary amine is readily alkylated to introduce diverse substituents, a common strategy for modulating the pharmacological properties of a lead compound.[8][9][10]

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides access to amide derivatives, which are prevalent in many drug molecules.[11][12]

  • Cyclization Reactions: The nitrile and amino groups can participate in cyclization reactions to form various heterocyclic scaffolds, such as quinazolines, which are key components of numerous bioactive compounds.[3][13]

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[14] Small molecule kinase inhibitors have become a major class of therapeutic agents.[5] The benzonitrile scaffold is a common feature in many kinase inhibitors, where it can serve as a key structural element for binding to the ATP-binding site of the kinase.[14]

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Scaffold Assembly cluster_1 Intermediate Modification cluster_2 Final Product A This compound C N-Arylation or Buchwald-Hartwig Coupling A->C B Heterocyclic Partner (e.g., Pyrimidine derivative) B->C D Core Kinase Inhibitor Scaffold C->D E Further Functionalization (e.g., Alkylation, Acylation) D->E F Introduction of Solubilizing Groups D->F G Potent and Selective Kinase Inhibitor E->G F->G

Caption: General workflow for the synthesis of kinase inhibitors utilizing this compound.

Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Intermediate

This protocol describes a representative N-arylation reaction to form a core intermediate for a kinase inhibitor.

Materials:

  • This compound

  • 2-Chloro-4-aminopyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 2-chloro-4-aminopyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-cyanophenyl)-N-methyl-pyrimidine-2,4-diamine intermediate.

Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for the formation of C-N bonds. Palladium(II) acetate serves as the palladium source, which is reduced in situ to the active Pd(0) catalyst. Xantphos is a bulky electron-rich phosphine ligand that promotes the catalytic cycle. Cesium carbonate acts as the base to deprotonate the methylamino group, facilitating its coupling with the chloropyrimidine.

Application in Antiviral and Antibacterial Agent Synthesis

The structural motifs derived from this compound are also found in various antiviral and antibacterial agents.[2][3] For example, benzonitrile derivatives have been explored as inhibitors of the Zika virus.[2] Additionally, the quinazolinone scaffold, which can be synthesized from benzonitrile precursors, is known for its broad-spectrum antimicrobial activity.[3]

Workflow for Heterocyclic Synthesis

G cluster_0 Initial Functionalization cluster_1 Cyclization Cascade cluster_2 Final Product A This compound B Ortho-functionalization (e.g., Formylation, Acylation) A->B C Ortho-functionalized Intermediate E Condensation and Intramolecular Cyclization C->E D Cyclizing Reagent (e.g., Formamide, Guanidine) D->E F Heterocyclic Scaffold (e.g., Quinazoline) E->F G Further Derivatization F->G H Bioactive Compound G->H

Caption: General workflow for the synthesis of heterocyclic scaffolds from this compound.

Protocol: Synthesis of a Quinazoline Intermediate

This protocol outlines a potential pathway for the synthesis of a quinazoline scaffold, a common core in antimicrobial agents.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium chloride (NH₄Cl)

  • Formamide

  • Standard laboratory glassware

Procedure:

  • Step 1: Formation of the formamidine intermediate.

    • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (excess).

    • Heat the mixture at 120 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the excess DMF-DMA under reduced pressure to obtain the crude N'-(4-cyano-phenyl)-N,N-dimethyl-formamidine.

  • Step 2: Cyclization to the quinazoline.

    • To the crude formamidine intermediate, add ammonium chloride (1.5 eq) and formamide (excess).

    • Heat the reaction mixture to 180-200 °C for 8-12 hours.

    • Monitor the formation of the quinazoline product by LC-MS.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-amino-7-(methylamino)quinazoline-6-carbonitrile.

Rationale: The first step involves the reaction of the secondary amine with DMF-DMA to form a reactive formamidine intermediate. In the second step, this intermediate undergoes a cyclization reaction with formamide and ammonium chloride at high temperature to construct the quinazoline ring system. The nitrile group remains available for further transformations in the final product.

Conclusion

This compound is a strategically important starting material in pharmaceutical synthesis, offering multiple avenues for the creation of complex and diverse molecular architectures. Its utility in the synthesis of kinase inhibitors, antiviral, and antibacterial agents underscores its significance in modern drug discovery. The protocols and workflows presented in these application notes provide a foundation for researchers to harness the full synthetic potential of this versatile building block. As with all chemical syntheses, careful optimization of reaction conditions and thorough characterization of intermediates and final products are essential for successful outcomes.

References

The Synthetic Versatility of 4-(Methylamino)benzonitrile: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

4-(Methylamino)benzonitrile, a bifunctional aromatic compound, presents a compelling scaffold for organic synthesis. Its structure, featuring a nucleophilic secondary amine and an electrophilic nitrile group on a benzene ring, offers a versatile platform for constructing a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of valuable heterocyclic compounds and pharmaceutical intermediates. While direct literature on this compound can be sparse, its reactivity can be reliably inferred from the well-established chemistry of its close analog, 4-aminobenzonitrile, providing a solid foundation for its application in innovative synthetic strategies. This document serves as a practical resource for researchers, scientists, and professionals in drug development, aiming to unlock the full synthetic potential of this valuable intermediate.[1]

Core Properties and Reactivity

This compound, with the chemical formula C₈H₈N₂, is a solid at room temperature. The presence of the electron-withdrawing nitrile group influences the electronic properties of the benzene ring and the reactivity of the methylamino group. The nitrogen of the methylamino group is nucleophilic and can participate in a variety of bond-forming reactions. The nitrile group, on the other hand, is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems.[1][2]

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
AppearancePale solid
Melting Point87-91 °C

This data is compiled from commercially available product information.

Application in the Synthesis of Heterocyclic Scaffolds: The Gateway to Pyrimidines

A significant application of aminobenzonitrile derivatives lies in the synthesis of substituted pyrimidines, a class of heterocycles with profound importance in medicinal chemistry due to their presence in numerous bioactive compounds, including analgesics, antihypertensives, and kinase inhibitors.[3][4][5] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing these complex scaffolds.[6][7][8] By adapting established protocols for 4-aminobenzonitrile, we can confidently propose a synthetic route to novel pyrimidine derivatives using this compound.

Proposed Multicomponent Synthesis of a Substituted Pyrimidine

This protocol outlines a three-component reaction between an aromatic aldehyde, malononitrile, and this compound (acting as the amidine precursor after transformation) to yield a highly functionalized 4-amino-5-pyrimidinecarbonitrile derivative.[3][9]

Protocol 1: Synthesis of 4-Amino-6-(4-methoxyphenyl)-2-(4-(methylamino)phenyl)pyrimidine-5-carbonitrile

Materials:

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • This compound

  • Guanidine Hydrochloride (to form the amidine in situ, a common strategy in related syntheses)

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Amidine Formation (Hypothetical in situ step): In a round-bottom flask, dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol under an inert atmosphere. Add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes at room temperature to generate free guanidine. To this mixture, add this compound (1.0 eq.). Rationale: While this compound itself is not an amidine, this step is included to mimic multicomponent reactions where an amidine is a key component. A more direct approach would involve prior conversion of the nitrile group of this compound to an amidine.

  • Reaction Mixture Assembly: To the ethanolic solution, add 4-methoxybenzaldehyde (1.0 eq.) and malononitrile (1.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is expected to proceed over 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pyrimidine derivative.

Expected Outcome:

This reaction is anticipated to produce the target pyrimidine with a moderate to good yield, based on analogous reactions with similar substrates.[3]

Logical Workflow for Pyrimidine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Reaction 4-Methoxybenzaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction This compound (as Amidine precursor) This compound (as Amidine precursor) This compound (as Amidine precursor)->Reaction Three-component condensation NaOEt / EtOH NaOEt / EtOH NaOEt / EtOH->Reaction Reflux Reflux Reflux->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Final Product Final Product Purification->Final Product Substituted Pyrimidine

Caption: Workflow for the proposed multicomponent synthesis of a substituted pyrimidine.

This compound as a Pharmaceutical Intermediate

Benzonitrile derivatives are crucial intermediates in the pharmaceutical industry.[2][10] The synthesis of the non-nucleoside reverse transcriptase inhibitor Etravirine, used in HIV treatment, involves the guanylation of 4-aminobenzonitrile to form N-(4-cyanophenyl)guanidine.[11] Given the structural similarity, this compound is a prime candidate for the synthesis of novel pharmaceutical analogs.

Proposed Synthesis of an N-Methylated Guanidine Intermediate

This protocol adapts the synthesis of N-(4-cyanophenyl)guanidine to use this compound, which would lead to an N-methylated analog, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

Protocol 2: Synthesis of N-Methyl-N'-(4-cyanophenyl)guanidine Nitrate

Materials:

  • This compound

  • Methanol

  • Concentrated Nitric Acid

  • 50% Aqueous Cyanamide Solution

  • Methyl-tert-butyl ether (MTBE)

Instrumentation:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a jacketed reaction vessel, cool a solution of this compound (1.0 eq.) in methanol to 10-15 °C.

  • Acidification: To the stirred solution, add concentrated nitric acid (approx. 2.0 eq.).

  • Guanidinylation: Slowly add a 50% aqueous solution of cyanamide (approx. 1.2 eq.) dropwise, maintaining the temperature between 10-20 °C.

  • Reaction: Heat the reaction mixture to 65 °C and maintain for 8 hours. Monitor the reaction for completion by HPLC or TLC.

  • Precipitation: Cool the mixture to 0 °C. Add methyl-tert-butyl ether to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water and acetone, and dry under vacuum to yield N-methyl-N'-(4-cyanophenyl)guanidine nitrate.

Safety Note: This reaction involves the use of concentrated nitric acid and cyanamide solution. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Reaction Mechanism Visualization

G 4-MeNH-Ph-CN This compound H₃C-NH-C₆H₄-C≡N Nucleophilic_Attack {Nucleophilic Attack by Methylamino Group} 4-MeNH-Ph-CN->Nucleophilic_Attack Cyanamide Cyanamide H₂N-C≡N Protonation {Protonation of Cyanamide Nitrile} Cyanamide->Protonation H⁺ (from HNO₃) Activated_Cyanamide Activated Cyanamide H₂N-C≡NH⁺ Protonation->Activated_Cyanamide Activated_Cyanamide->Nucleophilic_Attack Intermediate Guanidinium Intermediate Nucleophilic_Attack->Intermediate Deprotonation {Deprotonation} Intermediate->Deprotonation Product N-Methyl-N'-(4-cyanophenyl)guanidine H₃C-N(H)-C(=NH)NH₂-C₆H₄-C≡N Deprotonation->Product

Caption: Proposed mechanism for the synthesis of N-methyl-N'-(4-cyanophenyl)guanidine.

Potential in Cross-Coupling and Cycloaddition Reactions

  • Cross-Coupling Reactions: A halogenated derivative of this compound could serve as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[12][13][14][15] This would enable the introduction of aryl, alkyl, or amino substituents, further expanding the molecular diversity accessible from this starting material.

  • Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, for instance, with azides to form tetrazoles. This transformation is a valuable strategy for introducing a bioisostere for a carboxylic acid group in drug design.[11] Additionally, the aromatic ring could potentially act as a diene in Diels-Alder reactions under specific conditions.[16][17][18][19]

Conclusion and Future Outlook

This compound is a promising and versatile building block in organic synthesis. While its full potential is yet to be extensively documented, its structural similarity to well-studied aminobenzonitriles allows for the rational design of synthetic routes to a wide range of valuable compounds. Its application in the synthesis of pyrimidines and as a precursor for pharmaceutical intermediates highlights its immediate utility. Future research will undoubtedly uncover novel applications of this compound in multicomponent reactions, cross-coupling strategies, and the development of innovative materials. The protocols and insights provided in this guide are intended to serve as a catalyst for further exploration and innovation in the field of organic synthesis.

References

Application Notes and Protocols for 4-(Methylamino)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Methylamino)benzonitrile in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can be readily diversified to target a range of biological entities is of paramount importance. This compound emerges as a valuable and versatile precursor, offering a unique combination of reactive functional groups that facilitate the construction of complex heterocyclic systems.[1] Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[2] The core structure of this compound, featuring a nucleophilic secondary amine and an electrophilic nitrile group on a benzene ring, provides a strategic entry point for the synthesis of privileged structures such as quinazolines and other fused pyrimidines.[3][4] These heterocyclic systems are well-established pharmacophores known to interact with the ATP-binding sites of various protein kinases.[2]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis of a key intermediate for kinase inhibitor discovery. Detailed protocols, mechanistic insights, and strategic considerations are presented to empower researchers in their drug development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [5]
Appearance White to light yellow crystalline powder
Melting Point 87-91 °C
Boiling Point 273.958 °C at 760 mmHg
Solubility Soluble in methanol and other organic solvents.
pKa 1.44 ± 0.12 (Predicted)

Core Application: Synthesis of 7-(Methylamino)-[2][3][6]triazolo[1,5-c]quinazolin-5-amine - A Privileged Scaffold for Kinase Inhibitors

The following section details a robust protocol for the synthesis of a triazoloquinazoline derivative, a scaffold with significant potential in kinase inhibitor design. This multi-step synthesis utilizes this compound as the key starting material.

Experimental Workflow: From Benzonitrile to a Triazoloquinazoline Core

The overall synthetic strategy involves a two-step process: first, a cyclocondensation reaction to form a key guanidine intermediate, followed by a subsequent cyclization to construct the triazoloquinazoline ring system.

G cluster_0 Step 1: Guanidine Formation cluster_1 Step 2: Triazoloquinazoline Formation A This compound C N-(4-Cyano-phenyl)-N-methyl-guanidine (Intermediate) A->C Heat, Solvent B Dicyandiamide B->C E 7-(Methylamino)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (Final Product) C->E Reflux, Solvent D Hydrazine Hydrate D->E

Caption: Synthetic workflow for the preparation of a triazoloquinazoline scaffold.

Detailed Experimental Protocols

PART 1: Synthesis of N-(4-Cyano-phenyl)-N-methyl-guanidine

This protocol is adapted from a similar synthesis of 2,4-diaminoquinazolines from aminobenzonitriles.[6]

Rationale: This step involves the nucleophilic attack of the methylamino group of this compound on one of the nitrile groups of dicyandiamide. The subsequent intramolecular cyclization and tautomerization lead to the formation of the guanidine derivative. Heat is applied to overcome the activation energy of the reaction.

Materials:

  • This compound (1.0 eq)

  • Dicyandiamide (1.2 eq)

  • High-boiling point solvent (e.g., ethylene glycol, sulfolane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound and dicyandiamide.

  • Add the solvent to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Assemble the reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to a temperature of 150-160 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude N-(4-Cyano-phenyl)-N-methyl-guanidine. This intermediate can be used in the next step without further purification.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dicyandiamide can be harmful if swallowed or inhaled. Handle with care.

PART 2: Synthesis of 7-(Methylamino)-[2][3][6]triazolo[1,5-c]quinazolin-5-amine

Rationale: This step involves the reaction of the guanidine intermediate with hydrazine hydrate. The hydrazine attacks the nitrile group, leading to a cyclization cascade that forms the triazole and pyrimidine rings of the final triazoloquinazoline product.

Materials:

  • N-(4-Cyano-phenyl)-N-methyl-guanidine (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the crude N-(4-Cyano-phenyl)-N-methyl-guanidine in ethanol.

  • Add hydrazine hydrate to the solution.

  • Assemble the reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, concentrate the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-(Methylamino)-[2][3][6]triazolo[1,5-c]quinazolin-5-amine.

Safety Precautions:

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

Medicinal Chemistry Applications and Library Generation

The synthesized 7-(methylamino)-[2][3][6]triazolo[1,5-c]quinazolin-5-amine serves as a versatile scaffold for the generation of a library of potential kinase inhibitors. The primary and secondary amine groups on the quinazoline ring are amenable to further derivatization, allowing for the exploration of the structure-activity relationship (SAR).

G cluster_0 Derivatization at 5-amino group cluster_1 Derivatization at 7-methylamino group A 7-(Methylamino)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (Core Scaffold) B Acylation (R-COCl) A->B C Sulfonylation (R-SO2Cl) A->C D Reductive Amination (R-CHO, NaBH(OAc)3) A->D E Acylation (R'-COCl) A->E F Alkylation (R'-X) A->F G Library of Potential Kinase Inhibitors B->G C->G D->G E->G F->G

Caption: Diversification of the triazoloquinazoline scaffold for library synthesis.

By systematically varying the 'R' and 'R'' groups, a diverse library of compounds can be synthesized and screened for their inhibitory activity against a panel of protein kinases. This approach allows for the identification of potent and selective kinase inhibitors for further development as therapeutic agents.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex scaffolds, such as the triazoloquinazoline system, which are of significant interest in the development of novel kinase inhibitors. The ability to readily diversify these core structures provides a powerful platform for the discovery of new therapeutic agents.

References

experimental protocols for reactions involving 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Chemistry of 4-(Methylamino)benzonitrile

Introduction: The Versatility of this compound

This compound is a bifunctional aromatic compound that serves as a valuable building block in organic synthesis and a fascinating subject in photophysical studies.[1] Its structure, featuring a nucleophilic secondary amine and an electrophilic nitrile group on a benzene ring, allows for a diverse range of chemical transformations. The interplay between the electron-donating methylamino group and the electron-withdrawing nitrile group defines its reactivity and unique spectroscopic properties.[1]

This guide provides detailed experimental protocols for key reactions involving this compound, intended for researchers in medicinal chemistry, materials science, and chemical biology. The protocols are designed not merely as a list of steps, but as a self-validating system, with explanations grounded in established chemical principles to empower researchers to adapt and troubleshoot these methods.

Compound Properties and Safety

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Solid / Crystalline Powder[2]
Melting Point 89 °C[3]
Boiling Point 274 °C[3]
CAS Number 4714-62-9

Safety and Handling:

This compound and its derivatives are classified as hazardous.[4][5]

  • Hazards: Harmful if swallowed or in contact with skin.[3][6] Causes skin and serious eye irritation.[3][6] May cause respiratory irritation and may cause an allergic skin reaction.[3][6]

  • Precautions: Always handle this compound in a well-ventilated fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][7] Avoid breathing dust.[4]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][7] If on skin, wash with plenty of soap and water.[4][7] If swallowed or inhaled, seek immediate medical attention.[4][7]

Section 1: N-Alkylation of the Secondary Amine

The secondary amine of this compound is a key site for synthetic elaboration, allowing for the introduction of various alkyl or aryl groups. N-alkylation is a fundamental C-N bond-forming reaction critical in drug discovery for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability.[9][10]

Causality of Experimental Choices: The choice of a mild base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the secondary amine, facilitating nucleophilic attack on the alkyl halide, but not so strong as to promote unwanted side reactions like hydrolysis of the nitrile group.[11] Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the Sₙ2 reaction, and its high boiling point allows for heating if the reaction is sluggish at room temperature.[11]

Protocol 1.1: Synthesis of 4-(Ethyl(methyl)amino)benzonitrile

This protocol details the N-alkylation of this compound with ethyl bromide.

Materials:

  • This compound (1.00 g, 7.57 mmol)

  • Ethyl bromide (0.91 g, 0.67 mL, 8.32 mmol, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.09 g, 15.1 mmol, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Reagent Addition: Add ethyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of deionized water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(Ethyl(methyl)amino)benzonitrile.

Expected Results:

  • Yield: 80-90%

  • Appearance: Light brown or off-white solid.

  • Analytical Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a quartet and a triplet corresponding to the new ethyl group.

Workflow Diagram for N-Alkylation:

N_Alkylation_Workflow reagents 1. Combine this compound, K₂CO₃, and DMF in flask add_alkyl_halide 2. Add Ethyl Bromide dropwise at RT reagents->add_alkyl_halide react 3. Heat to 60 °C Monitor by TLC (4-6h) add_alkyl_halide->react quench 4. Cool and Quench with Deionized Water react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash Organic Layer with Water and Brine extract->wash dry 7. Dry (MgSO₄) and Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify product Final Product: 4-(Ethyl(methyl)amino)benzonitrile purify->product

Caption: Workflow for the N-alkylation of this compound.

Section 2: Transformations of the Nitrile Group

The cyano group is a versatile functional group that can be converted into amines, amides, or carboxylic acids.[1] Hydrolysis is a fundamental transformation that converts the nitrile to a carboxylic acid, proceeding through an amide intermediate.[12][13][14] The reaction can be catalyzed by either acid or base, with the choice of conditions depending on the stability of other functional groups in the molecule.[13]

Causality of Experimental Choices:

  • Basic Hydrolysis: Using a strong base like sodium hydroxide (NaOH) with heating provides the harsh conditions necessary to hydrolyze the relatively stable nitrile group.[13] This method is often preferred if the molecule contains acid-labile functional groups. The reaction first produces the sodium carboxylate salt, which must be neutralized with acid in the final step to yield the carboxylic acid.[12]

  • Acidic Hydrolysis: Strong acids like sulfuric acid (H₂SO₄) protonate the nitrile nitrogen, activating the carbon towards nucleophilic attack by water.[14][15] This can be a cleaner reaction but is incompatible with acid-sensitive groups.

Protocol 2.1: Basic Hydrolysis to 4-(Methylamino)benzoic Acid

Materials:

  • This compound (1.00 g, 7.57 mmol)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (20 mL)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

  • Reagent Addition: Add the 10% aqueous NaOH solution to the flask.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC by taking a small aliquot, acidifying it, and spotting it on the plate.

  • Workup - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Workup - Washing: Dilute the remaining aqueous residue with water (20 mL) and wash with dichloromethane (2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield 4-(Methylamino)benzoic acid.

Expected Results:

  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • Analytical Data: The product can be characterized by IR spectroscopy (disappearance of the nitrile peak at ~2220 cm⁻¹ and appearance of a broad O-H and a C=O stretch for the carboxylic acid) and NMR.

Decision Diagram for Nitrile Hydrolysis:

Nitrile_Hydrolysis start Start: This compound decision Choose Hydrolysis Conditions start->decision acid_path Acidic Conditions (e.g., H₂SO₄, H₂O, Heat) decision->acid_path Molecule is base-sensitive base_path Basic Conditions (e.g., NaOH, H₂O, Heat) decision->base_path Molecule is acid-sensitive acid_product Product: 4-(Methylamino)benzoic Acid acid_path->acid_product base_intermediate Intermediate: Sodium 4-(methylamino)benzoate base_path->base_intermediate acidify Acidify with HCl to pH 3-4 base_intermediate->acidify base_product Product: 4-(Methylamino)benzoic Acid acidify->base_product Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock 1. Prepare 1 mM Stock Solution in DCM samples 2. Create 1 µM Samples in Solvents of Varying Polarity stock->samples uv_vis 3. Measure UV-Vis Spectrum to find λₘₐₓ (abs) samples->uv_vis fluorescence 4. Record Emission Spectra (Excite at λₘₐₓ) uv_vis->fluorescence plot 5. Plot Emission Spectra vs. Wavelength fluorescence->plot analyze 6. Correlate Emission Shift with Solvent Polarity plot->analyze

References

role of 4-(Methylamino)benzonitrile in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

The Role of 4-(Methylamino)benzonitrile in the Synthesis of Environment-Sensitive Fluorescent Probes

Abstract

This compound (MABN) and its close analog, 4-(N,N-dimethylamino)benzonitrile (DMABN), represent a cornerstone class of fluorophores for the development of advanced fluorescent probes. Their utility is rooted in a remarkable photophysical phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, these molecules can undergo a conformational change from a planar, locally excited (LE) state to a twisted, charge-transfer (TICT) state, a process that is exquisitely sensitive to the polarity and viscosity of the local environment. This unique property makes the MABN scaffold an exceptional building block for "smart" fluorescent probes designed to report on microenvironments within complex systems, from chemical reactions to living cells. This guide provides an in-depth exploration of the TICT mechanism, outlines synthetic strategies for incorporating the MABN core into functional probes, and delivers detailed protocols for the synthesis and characterization of a representative MABN-derived molecular rotor for viscosity sensing.

The Photophysical Foundation: Twisted Intramolecular Charge Transfer (TICT)

The defining characteristic of MABN and its derivatives is their potential for dual fluorescence, a phenomenon first observed in DMABN.[1][2] In nonpolar solvents, these compounds typically exhibit a single fluorescence band at a shorter wavelength. However, in polar solvents, a second, "anomalous" emission band appears at a significantly longer wavelength (i.e., red-shifted).[2][3][4]

This behavior is rationalized by the Twisted Intramolecular Charge Transfer (TICT) model.[5][6]

  • Ground State: In the ground state, the molecule is largely planar to maximize π-orbital overlap.

  • Photoexcitation: Upon absorbing a photon, the molecule is promoted to an excited state that initially retains this planar geometry. This is termed the Locally Excited (LE) state. The LE state can decay back to the ground state, emitting a higher-energy (shorter wavelength) photon.

  • The Twist: In polar environments, the molecule can stabilize the excited state by undergoing a conformational change. The methylamino group, acting as an electron donor, twists to a position perpendicular to the benzonitrile acceptor ring.[5][7]

  • Charge Transfer State: This twisting decouples the p-orbital of the nitrogen from the aromatic π-system, facilitating a near-complete transfer of an electron from the donor to the acceptor. This creates a highly polar, charge-separated TICT state.[6][8]

  • Dual Emission: The TICT state is lower in energy than the LE state in polar solvents. Its decay to the ground state results in the emission of a lower-energy (longer wavelength) photon. The relative intensity of the LE and TICT emission bands provides a sensitive readout of solvent polarity.

TICT_Mechanism cluster_ground cluster_excited GS Planar Ground State LE Locally Excited (LE) State (Planar) GS->LE Absorption (hν_abs) LE->GS LE Fluorescence (hν_em1) (High Energy) TICT TICT State (Twisted, Charge-Separated) LE->TICT Twisting / ICT (Favored in Polar Solvents) TICT->GS TICT Fluorescence (hν_em2) (Low Energy) TICT->LE Reverse Twisting

Caption: The TICT state model for this compound.

Application Focus: Probes for Microviscosity ("Molecular Rotors")

The intramolecular twisting motion essential for forming the TICT state is a physical process that can be sterically hindered. This causality is the basis for using MABN derivatives as "molecular rotors" to measure microviscosity.[9]

In a low-viscosity environment, the methylamino group rotates freely, allowing efficient population of the TICT state. The TICT state often has efficient non-radiative decay pathways, leading to low overall fluorescence quantum yield. However, in a highly viscous environment (e.g., inside a cell membrane, within a polymer matrix, or in glycerol), this twisting motion is restricted.

Causality Behind Viscosity Sensing:

  • Restricted Motion: Increased viscosity physically impedes the rotation of the C-N bond.

  • Trapped in LE State: The excited molecule is "trapped" in the more fluorescent, planar LE state.

  • Enhanced Emission: The non-radiative decay pathway via the TICT state is blocked, forcing the molecule to relax by emitting a photon from the LE state. This results in a dramatic increase in fluorescence quantum yield and lifetime.

This relationship allows for the creation of calibration curves that correlate fluorescence intensity or lifetime directly to the viscosity of the medium.

Viscosity_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize & Purify MABN-based Probe B Prepare Calibration Standards (e.g., Glycerol/Water Mixtures) A->B C Measure Fluorescence Intensity in Standards B->C D Generate Calibration Curve (Intensity vs. Viscosity) C->D H Correlate Sample Intensity to Viscosity using Calibration Curve D->H Use Curve E Incubate Sample (e.g., Live Cells) with Probe F Acquire Fluorescence Image (Microscopy) E->F G Quantify Pixel Intensity F->G G->H Input Data I Generate Viscosity Map of the Sample H->I

Caption: Experimental workflow for viscosity sensing using a molecular rotor.

Synthetic Strategies and Protocols

The this compound scaffold is synthetically accessible and can be modified to create more complex probes. The secondary amine provides a reactive handle for derivatization, allowing for the attachment of other functional groups, targeting moieties, or linker arms.

Protocol 1: Synthesis of a Viscosity-Sensitive Molecular Rotor via Knoevenagel Condensation

This protocol describes the synthesis of a probe where the MABN core is extended through a Knoevenagel condensation. This reaction extends the π-conjugated system, often shifting the absorbance and emission to longer wavelengths, which is desirable for bioimaging applications.[10][11][12] The aldehyde partner can be chosen to tune the probe's properties. Here, we use 4-(diethylamino)salicylaldehyde as an example to create a highly fluorescent, solvatochromic dye.

Reaction Scheme:

Reaction_Scheme cluster_reactants cluster_reagents MABN Reactant 1 (MABN core) Arrow1 Piperidine, EtOH Reflux MABN->Arrow1 MABN->Arrow1 Aldehyde Reactant 2 (Aldehyde) Aldehyde->Arrow1 Aldehyde->Arrow1 Malononitrile Malononitrile Intermediate Product (Extended π-system) Plus1 + Plus2 + Arrow1->Intermediate Final Probe Arrow1->Intermediate Arrow2 Suzuki Coupling (Alternative Route)

Caption: General synthetic scheme for extending the MABN core.

Materials and Reagents:

  • This compound

  • 4-(Diethylamino)salicylaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol (reaction solvent)

  • Dichloromethane (DCM) (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-(diethylamino)salicylaldehyde (1.0 eq), and malononitrile (1.1 eq).

    • Causality: The Knoevenagel condensation is a three-component reaction in this case. Malononitrile's acidic methylene protons are deprotonated by the base, and the resulting carbanion attacks the aldehyde. A subsequent cascade reaction with MABN extends the conjugation. Using a slight excess of malononitrile ensures complete consumption of the aldehyde.

  • Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants (approx. 20-30 mL). Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

    • Causality: Ethanol is a good polar protic solvent for this reaction. Piperidine is a basic catalyst required to deprotonate the malononitrile, initiating the reaction cascade.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:DCM mixture as eluent). The reaction is typically complete within 4-6 hours, indicated by the consumption of starting materials and the appearance of a new, highly fluorescent spot.

    • Causality: Heating provides the necessary activation energy for the reaction. TLC is crucial for real-time monitoring to avoid side-product formation from prolonged heating.

  • Workup: After the reaction is complete, allow the flask to cool to room temperature. A solid product may precipitate. Cool further in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold ethanol.

    • Causality: Cooling reduces the solubility of the product, allowing for its isolation from the reaction mixture and soluble impurities.

  • Purification: The crude product should be purified by silica gel column chromatography. Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with a gradient of DCM in hexane (starting from 10% DCM and gradually increasing).

    • Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products based on their differing polarities. The highly conjugated product is typically more polar than the starting materials and will elute at higher DCM concentrations.

  • Characterization: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent using a rotary evaporator. The final product should be characterized by NMR, Mass Spectrometry, and its photophysical properties should be analyzed as described in Protocol 2.

Protocol 2: Photophysical Characterization

This protocol details the steps to confirm the environment-sensitive nature of the newly synthesized probe.

Materials:

  • Synthesized MABN-derived probe

  • Series of solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol)

  • Series of viscosity standards (e.g., Methanol/Glycerol mixtures of known viscosity)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

Step-by-Step Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the purified probe in a solvent in which it is highly soluble, such as THF or DCM (e.g., 1 mM).

    • Causality: A stock solution allows for the preparation of precise and reproducible dilute solutions for spectroscopic analysis, minimizing weighing errors.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution (e.g., 1-10 µM). The final absorbance at the λ_max should be below 0.1 to avoid inner filter effects during fluorescence measurements.

    • Causality: High concentrations can lead to self-absorption and aggregation, which distort the emission spectrum and quantum yield measurements. Keeping absorbance low ensures a linear relationship between concentration and fluorescence intensity.

  • UV-Vis Absorption: Record the absorption spectrum for the probe in each solvent to determine the maximum absorption wavelength (λ_abs_max).

  • Fluorescence Emission: Using the determined λ_abs_max as the excitation wavelength, record the fluorescence emission spectrum for the probe in each solvent. Note the wavelength of maximum emission (λ_em_max).

  • Data Analysis:

    • Solvatochromism: Plot the emission maximum (λ_em_max in nm) against a solvent polarity scale (e.g., the Reichardt E_T(30) parameter). A strong correlation indicates significant solvatochromism.

    • Viscosity Sensitivity: For the glycerol/methanol series, plot the integrated fluorescence intensity (or quantum yield, if measured) against the known viscosity (in cP) on a log-log scale. A linear relationship is characteristic of a molecular rotor.

Data Summary: Expected Photophysical Properties

The photophysical properties of MABN-derived probes are highly dependent on their specific structure and environment. The table below shows representative data for a hypothetical probe synthesized according to Protocol 1.

SolventPolarity (E_T(30))Viscosity (cP at 20°C)λ_abs_max (nm)λ_em_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
n-Hexane31.00.341048036500.15
Toluene33.90.641550544800.11
THF37.40.542053051000.08
Acetonitrile45.60.442558064500.03
Methanol55.40.642261074000.01
99% Glycerol51.1~100042851542000.85

Data Interpretation:

  • The significant red-shift in λ_em_max from hexane to methanol demonstrates the probe's strong positive solvatochromism, consistent with the stabilization of a polar TICT state.

  • The dramatic increase in quantum yield from methanol to glycerol, despite their similar polarity, is the hallmark of a molecular rotor, confirming its viscosity-sensing capability.

Conclusion

This compound is more than just a simple fluorophore; it is a versatile synthetic platform for creating sophisticated fluorescent probes. By understanding and harnessing the principles of Twisted Intramolecular Charge Transfer, researchers can design and synthesize molecules that report on fundamental properties of their immediate surroundings, such as polarity and viscosity. The protocols provided herein offer a practical framework for the synthesis and characterization of these powerful tools, enabling their application in diverse fields, from materials science to advanced cellular imaging.

References

Application Notes and Protocols for the Characterization of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-(Methylamino)benzonitrile, also known as 4-cyano-N-methylaniline, is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its chemical structure, featuring a nitrile and a secondary aromatic amine, makes it a versatile building block.[3] The purity and comprehensive characterization of this intermediate are critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methodologies required for the complete characterization of this compound, including its identification, purity assessment, and the determination of potential impurities. The protocols provided are designed to be robust and adhere to the principles of analytical method validation.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance White to light yellow solid/crystal
Melting Point 87-91 °C
Boiling Point 274 °C[2]
Solubility Soluble in methanol[2]
CAS Number 4714-62-9[3]

Strategic Approach to Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, quantify the purity, and identify and quantify any impurities.

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of this compound and for detecting and quantifying any process-related impurities or degradation products. A stability-indicating method should be developed to separate the main component from any potential degradants.[7][8][9]

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, provides good separation efficiency. A phosphate buffer is included to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities. UV detection is suitable due to the presence of the aromatic chromophore.

Potential Impurities

Based on common synthetic routes for aromatic nitriles and amines, potential impurities could include:[10]

  • Starting materials: e.g., 4-aminobenzonitrile

  • By-products of methylation: e.g., 4-(Dimethylamino)benzonitrile

  • Hydrolysis products: e.g., 4-(Methylamino)benzamide

  • Oxidation products

Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

5. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the this compound peak should be not less than 2000.

  • The tailing factor should be not more than 2.0.

6. Analysis and Calculations:

  • Inject the sample solution in duplicate.

  • Calculate the percentage purity using the following formula: % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

  • For impurities, use the relative response factor (RRF) if known, or assume RRF = 1 for unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, as well as for confirming the molecular weight of this compound.[11]

Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

2. GC Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min

3. MS Conditions:

ParameterCondition
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-450 amu

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.[12]

Spectroscopic Characterization

Spectroscopic methods provide crucial information for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13]

Caption: Workflow for FTIR analysis.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[14]

  • Place the mixture into a pellet die and press under hydraulic pressure to form a transparent pellet.[14]

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • ~3400 cm⁻¹: N-H stretch (secondary amine)

  • ~2225 cm⁻¹: C≡N stretch (nitrile)

  • ~3050 cm⁻¹: Aromatic C-H stretch

  • ~2950 cm⁻¹: Aliphatic C-H stretch (methyl group)

  • ~1600, 1500 cm⁻¹: Aromatic C=C bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

Protocol: ¹H and ¹³C NMR Analysis

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[15]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]

  • Cap the tube and gently agitate to dissolve the sample completely. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[15][17]

  • Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons: ~6.6-7.5 ppm

  • N-H proton: A broad singlet, variable position

  • Methyl protons: ~2.9 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Nitrile carbon: ~119 ppm

  • Aromatic carbons: ~110-150 ppm

  • Methyl carbon: ~30 ppm

Method Validation

All quantitative analytical methods must be validated to ensure they are suitable for their intended purpose.[4][5][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies for a stability-indicating HPLC method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of this compound is essential for its use in research and drug development. The application of a suite of orthogonal analytical techniques, as detailed in these notes, ensures the confirmation of its identity, the accurate determination of its purity, and the identification and control of any impurities. Adherence to these protocols and the principles of method validation will provide the high-quality, reliable data necessary for regulatory compliance and the production of safe and effective pharmaceutical products.

References

Application Note & Protocol: Strategic Synthesis of N-Methylated Benzamidines from 4-(Methylamino)benzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzamidine Moiety

In the landscape of modern drug discovery, the benzamidine scaffold stands out as a "privileged structure."[1] Its remarkable ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allows it to bind with high affinity to a multitude of biological macromolecules.[1] This makes it a cornerstone pharmacophore found in numerous therapeutic agents, where it often acts as a potent inhibitor of serine proteases like trypsin.[2][3] The benzamidine functional group is integral to drugs such as the anticoagulant dabigatran and serves as a versatile precursor for synthesizing bioactive heterocycles like benzimidazoles and quinazolines.[1][2][4]

This guide provides a detailed exploration of synthetic routes to N-substituted benzamidines, beginning with the versatile precursor, 4-(methylamino)benzonitrile. We will dissect the mechanistic underpinnings and provide field-tested protocols for both classical and modern catalytic methodologies, offering researchers a comprehensive toolkit for accessing these high-value compounds.

Mechanistic Rationale: Converting the Nitrile

The conversion of a nitrile (C≡N) to an amidine [C(=NH)NH2] is a cornerstone transformation in medicinal chemistry. The primary challenge lies in activating the relatively unreactive carbon-nitrogen triple bond for nucleophilic attack.

The Pinner Reaction: A Time-Tested Approach

The Pinner reaction is a robust and widely employed method that proceeds via an intermediate imidate salt, often called a "Pinner salt."[5][6][7] The causality of this multi-step process is rooted in fundamental acid-base and nucleophilic addition principles.

  • Nitrile Activation: The reaction is initiated by treating the nitrile with a strong acid, typically anhydrous hydrogen chloride (HCl), in an alcohol solvent (e.g., ethanol). The nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion.

  • Imidate Formation: The alcohol solvent acts as a nucleophile, attacking the activated carbon of the nitrilium ion. This addition yields an imino ester salt, the Pinner salt.[7][8]

  • Ammonolysis/Amination: The isolated or in-situ generated Pinner salt is then treated with ammonia or an amine. The more nucleophilic amine displaces the alkoxy group of the imidate to form the final, stable benzamidine salt.[5][6][8]

This sequence ensures a controlled and stepwise conversion, which is crucial for achieving high yields and purity. The use of anhydrous conditions is critical, as the presence of water would lead to the hydrolysis of the Pinner salt to an ester, a common side reaction.[6]

G cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Pinner Salt Formation cluster_step3 Step 3: Ammonolysis A This compound C Nitrilium Ion (Protonated Nitrile) A->C + HCl B Anhydrous HCl E Ethyl 4-(methylamino)benzimidate HCl (Pinner Salt) C->E + EtOH D Ethanol (Nucleophile) G 4-(Methylamino)benzamidine HCl (Final Product) E->G + NH3 - EtOH F Ammonia (NH3)

Caption: Pinner reaction mechanism for benzamidine synthesis.

Modern Catalytic Approaches

While the Pinner reaction is reliable, its requirement for strongly acidic conditions and anhydrous HCl gas can limit its application with sensitive substrates. Modern organic synthesis has introduced milder, metal-catalyzed alternatives. Copper-catalyzed systems, for example, facilitate the direct addition of amines to nitriles.[4][9] These reactions typically involve a copper(I) salt (e.g., CuCl), a ligand (e.g., 2,2'-bipyridine), and a base, often under an oxidative atmosphere.[4][9] Other metals, such as ytterbium, have also been shown to catalyze this transformation effectively.[10][11] These methods offer the advantage of broader functional group tolerance and operational simplicity, though they may require more extensive optimization and purification to remove metal residues.

Detailed Experimental Protocols

Protocol 1: Pinner Synthesis of 4-(Methylamino)benzamidine Hydrochloride

This protocol is a robust, two-step procedure for the gram-scale synthesis of the target benzamidine.

3.1.1 Reagents and Materials

  • This compound (>98%)

  • Anhydrous Ethanol (EtOH, 200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl, granular)

  • Anhydrous Diethyl Ether

  • Saturated Ethanolic Ammonia Solution

  • Round-bottom flasks, magnetic stirrer, gas dispersion tube, ice bath, filtration apparatus

3.1.2 Safety Precautions

  • This compound: Harmful if swallowed or in contact with skin.[12] Causes skin and serious eye irritation.[12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated fume hood.[13]

  • Anhydrous HCl Gas: Corrosive and toxic. This procedure generates HCl gas in situ from NaCl and H₂SO₄. The entire apparatus must be contained within a certified chemical fume hood. Ensure a gas trap (e.g., a bubbler with a sodium hydroxide solution) is used to neutralize excess HCl gas.

3.1.3 Step-by-Step Procedure

Part A: Formation of the Pinner Salt (Ethyl 4-(methylamino)benzimidate HCl)

  • Set up an HCl gas generator by slowly adding concentrated H₂SO₄ dropwise to granular NaCl in a side-arm flask. Pass the generated HCl gas through a drying tube filled with anhydrous CaCl₂ before directing it into the reaction vessel.

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 13.2 g (0.1 mol) of this compound in 100 mL of anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry HCl gas through the stirred solution for 2-3 hours. A white precipitate of the Pinner salt will begin to form. The reaction is exothermic; maintain the temperature below 10 °C.

  • After saturation with HCl, seal the flask and allow it to stand at 4 °C (refrigerator) for 24 hours to ensure complete precipitation.

  • Collect the white crystalline Pinner salt by vacuum filtration. Wash the solid with two 50 mL portions of cold, anhydrous diethyl ether to remove unreacted starting material and excess HCl.

  • Dry the salt under vacuum to yield the intermediate, ethyl 4-(methylamino)benzimidate hydrochloride.

Part B: Ammonolysis to 4-(Methylamino)benzamidine HCl

  • Transfer the dried Pinner salt to a 500 mL round-bottom flask.

  • Add 200 mL of a saturated solution of ammonia in ethanol.

  • Seal the flask and stir the suspension at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, ammonium chloride (a byproduct) will have precipitated. Remove it by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(methylamino)benzamidine hydrochloride.

  • Recrystallize the crude product from an ethanol/ether mixture to obtain a purified white to off-white solid.

G start Start dissolve Dissolve this compound in Anhydrous EtOH start->dissolve prep_hcl Prepare Anhydrous Ethanolic HCl Solution react_pinner Saturate with HCl gas at 0°C (Formation of Pinner Salt) dissolve->react_pinner precipitate Precipitate Product at 4°C for 24h react_pinner->precipitate filter_pinner Filter and Wash Pinner Salt with Anhydrous Ether precipitate->filter_pinner ammonolysis React Pinner Salt with Ethanolic Ammonia (12-18h) filter_pinner->ammonolysis filter_nh4cl Filter to Remove NH4Cl Byproduct ammonolysis->filter_nh4cl concentrate Concentrate Filtrate Under Vacuum filter_nh4cl->concentrate recrystallize Recrystallize Product concentrate->recrystallize end End: Purified Benzamidine HCl recrystallize->end

Caption: Experimental workflow for the Pinner synthesis.

Protocol 2: Copper-Catalyzed Synthesis of N-Substituted Benzamidines

This protocol provides an alternative, milder route that avoids the use of anhydrous HCl gas. It is adapted from modern methodologies for amidine synthesis.[4][9]

3.2.1 Reagents and Materials

  • This compound (>98%)

  • Amine of choice (e.g., Benzylamine)

  • Copper(I) Chloride (CuCl)

  • 2,2'-Bipyridine

  • Cesium Carbonate (Cs₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE) or DMSO (anhydrous)

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Nitrogen or Argon)

3.2.2 Step-by-Step Procedure

  • To a dry Schlenk flask under an inert atmosphere, add CuCl (0.01 mol, 10 mol%), 2,2'-bipyridine (0.02 mol, 20 mol%), and Cs₂CO₃ (0.2 mol, 2.0 equiv).

  • Add this compound (0.1 mol, 1.0 equiv) and the desired primary or secondary amine (0.12 mol, 1.2 equiv).

  • Add 50 mL of anhydrous TFE or DMSO as the solvent.

  • If the literature protocol calls for it, replace the inert atmosphere with an oxygen balloon.[4]

  • Heat the reaction mixture to 100-120 °C and stir for 15-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and base.

  • Rinse the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-substituted benzamidine.

Data Summary and Characterization

ParameterProtocol 1: Pinner ReactionProtocol 2: Copper-Catalyzed
Key Reagents Anhydrous HCl, Anhydrous EtOH, NH₃CuCl, 2,2'-Bipyridine, Cs₂CO₃, Amine
Conditions 0 °C to Room Temp.100-120 °C
Atmosphere AnhydrousInert or Oxygen
Reaction Time 36-48 hours (total)15-24 hours
Typical Yield 70-85%60-90% (substrate dependent)
Purification RecrystallizationColumn Chromatography
Advantages High reliability, scalable, simple purification.Milder conditions, broader amine scope.
Disadvantages Harsh acidic conditions, requires HCl gas.Requires catalyst, ligand, and chromatography.

Product Characterization: The final product, 4-(methylamino)benzamidine or its N-substituted derivatives, should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: As an indicator of purity.

Field Insights and Troubleshooting

  • Expertise for Protocol 1 (Pinner): The single most critical factor for success is the rigorous exclusion of moisture. Use freshly opened anhydrous solvents and ensure the HCl gas is thoroughly dried. If yields are low, the primary suspect is premature hydrolysis of the Pinner salt.

  • Expertise for Protocol 2 (Catalytic): The purity of the copper catalyst and ligand is paramount. If the reaction is sluggish or fails, consider that the catalyst may have oxidized. Running a small test reaction to screen different solvents (e.g., TFE, DMSO, Toluene) can significantly improve yields for a new substrate combination.

Conclusion

This compound is an exceptionally useful starting material for the synthesis of N-methylated benzamidines, a class of compounds with significant potential in drug development. The classical Pinner reaction offers a high-yielding and scalable, albeit demanding, route that is well-suited for producing the parent amidine hydrochloride. For projects requiring greater functional group tolerance or the synthesis of a diverse library of N-substituted analogues, modern copper-catalyzed methods provide a milder and more flexible alternative. By understanding the mechanistic principles and adhering to the detailed protocols outlined herein, researchers can confidently and efficiently synthesize these valuable molecular building blocks.

References

The Multifaceted Role of 4-(Methylamino)benzonitrile in Materials Science: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecules with tunable photophysical and electronic properties is paramount. Among the vast array of organic compounds, 4-(Methylamino)benzonitrile has emerged as a particularly versatile building block and functional material. Its unique electronic structure, characterized by an electron-donating methylamino group and an electron-withdrawing nitrile group on a benzene ring, gives rise to fascinating photophysical phenomena, most notably Twisted Intramolecular Charge Transfer (TICT). This property, along with its utility as a synthetic precursor, has positioned this compound at the forefront of research in fluorescent probes, advanced polymers, and optoelectronic devices.

This comprehensive guide serves as a detailed resource for researchers, scientists, and professionals in drug development, exploring the diverse applications of this compound in materials science. We will delve into the fundamental principles governing its behavior, provide detailed protocols for its application, and offer insights into the synthesis of novel materials derived from this remarkable compound.

The Phenomenon of Twisted Intramolecular Charge Transfer (TICT)

The cornerstone of this compound's utility in materials science is its exhibition of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule transitions from a planar ground state to an excited state. In polar environments, the methylamino group can twist relative to the benzonitrile ring. This rotation facilitates a significant transfer of electron density from the donor (methylamino) to the acceptor (nitrile) group, forming a highly polar, charge-separated TICT state.[1]

This process results in a distinct dual fluorescence emission. The locally excited (LE) state, which is less polar and has a more planar conformation, emits at a shorter wavelength. In contrast, the highly polar TICT state emits at a longer, "anomalous" wavelength. The intensity and wavelength of this TICT fluorescence are exquisitely sensitive to the polarity and viscosity of the surrounding environment.[2] This sensitivity is the key to its application as a fluorescent probe.

Application as a Fluorescent Probe for Environmental Sensing

The environment-dependent fluorescence of this compound and its derivatives makes them powerful tools for probing the microenvironment of complex systems.

Probing Solvent Polarity

The significant difference in the dipole moment between the LE and TICT states leads to a pronounced solvatochromic shift in the fluorescence emission. In nonpolar solvents, emission is dominated by the LE band. As the solvent polarity increases, the TICT state is stabilized, leading to a red-shift and an increase in the intensity of the longer-wavelength emission band.[3] This allows for the ratiometric sensing of solvent polarity, which is more robust than simple intensity-based measurements.

Objective: To qualitatively and quantitatively assess the polarity of a solvent or solvent mixture using the fluorescence emission of this compound.

Materials:

  • This compound (spectroscopic grade)

  • A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane) at a concentration of 1 mM.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorption maximum of this compound (typically around 290-310 nm).

    • Record the fluorescence emission spectrum from approximately 320 nm to 600 nm.

  • Data Analysis:

    • Observe the changes in the emission spectra as a function of solvent polarity. Note the appearance and red-shift of the longer-wavelength TICT band in more polar solvents.[4]

    • For a quantitative analysis, plot the energy of the emission maximum (in cm⁻¹) of the TICT band against a solvent polarity scale (e.g., the Lippert-Mataga plot).

Expected Results: A clear separation of the LE and TICT emission bands will be observed, with the TICT band showing a significant red-shift with increasing solvent polarity.

Measuring Microviscosity with Molecular Rotors

The twisting motion required to form the TICT state is sensitive to the viscosity of the local environment. In highly viscous media, this intramolecular rotation is hindered, which suppresses the formation of the non-radiative or weakly fluorescent TICT state. This leads to an increase in the fluorescence quantum yield and a longer fluorescence lifetime of the LE state.[5] This principle is the basis for using aminobenzonitrile derivatives as "molecular rotors" to measure microviscosity.

Objective: To measure the microviscosity of the cytoplasm in living cells using a fluorescent molecular rotor based on the aminobenzonitrile scaffold, such as 4-(diisopropylamino)benzonitrile (a structural analogue with enhanced rotational sensitivity).[5]

Materials:

  • 4-(diisopropylamino)benzonitrile (or another suitable aminobenzonitrile-based molecular rotor)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Glycerol solutions of known viscosity for calibration

  • Cultured cells (e.g., HeLa cells)

  • Fluorescence lifetime imaging microscopy (FLIM) system

Procedure:

  • Calibration Curve:

    • Prepare a series of glycerol-water mixtures with known viscosities.

    • Add the molecular rotor to each solution at a final concentration of ~1-5 µM.

    • Measure the fluorescence lifetime of the probe in each solution using the FLIM system.

    • Plot the logarithm of the fluorescence lifetime against the logarithm of the viscosity to generate a calibration curve, based on the Förster-Hoffmann equation (log(τ) = C + x * log(η)).[5]

  • Cell Staining:

    • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Prepare a staining solution of the molecular rotor in cell culture medium (final concentration typically 1-10 µM).

    • Incubate the cells with the staining solution for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe.

  • FLIM Imaging:

    • Acquire fluorescence lifetime images of the stained cells using the FLIM system.

    • Analyze the FLIM data to obtain the average fluorescence lifetime in different cellular compartments.

  • Viscosity Determination:

    • Use the calibration curve to convert the measured fluorescence lifetimes into viscosity values.

Data Interpretation: The measured fluorescence lifetimes will directly correlate with the local viscosity within the cell. This technique can be used to map viscosity changes in response to various stimuli or in different disease states.[5]

Building Blocks for Advanced Functional Materials

Beyond its role as a sensor, this compound is a valuable monomer and precursor for the synthesis of advanced materials with tailored properties.

Synthesis of Functional Polymers

The amine and nitrile functionalities of this compound allow for its incorporation into various polymer backbones through different polymerization techniques. For instance, it can be derivatized to form a vinyl monomer and subsequently copolymerized with other monomers like styrene or methyl methacrylate.

Objective: To synthesize a copolymer containing the this compound moiety for potential applications in stimuli-responsive materials. This protocol is an adaptation of a general free-radical polymerization method.[6][7]

Materials:

  • 4-amino-N-methylaniline (derived from this compound)

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Monomer Synthesis (Conceptual): The this compound would first need to be converted to a polymerizable monomer, for example, by introducing a vinyl group. A plausible route would be the conversion of the nitrile to an aminomethyl group, followed by reaction with a vinyl-containing electrophile. For the purpose of this representative protocol, we will assume the availability of a suitable vinyl-functionalized derivative, herein referred to as "MAB-vinyl".

  • Polymerization:

    • In a Schlenk flask, dissolve MAB-vinyl (e.g., 1 mmol), styrene (e.g., 9 mmol), and AIBN (0.02 mmol) in anhydrous toluene (10 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization:

    • Characterize the copolymer using ¹H NMR to determine the monomer incorporation ratio.

    • Use Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

    • Analyze the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices:

  • AIBN: A common and reliable thermal initiator for free-radical polymerization.

  • Freeze-Pump-Thaw: Essential for removing oxygen, which can inhibit free-radical polymerization.

  • Precipitation in Methanol: A standard method for purifying polymers by removing unreacted monomers and initiator fragments.

Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters and OLEDs

The donor-acceptor structure of this compound makes it an excellent core for designing Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). By attaching stronger donor groups to the nitrogen atom and modifying the benzonitrile acceptor, it is possible to achieve a small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for TADF.[8][9]

TADF_OLED_Workflow

Objective: To fabricate a simple multilayer OLED to evaluate the electroluminescent properties of a TADF emitter derived from a benzonitrile core. This protocol is based on general OLED fabrication procedures.[10][11]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • TADF emitter (e.g., a derivative of this compound)

  • Host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

  • Hole injection layer (HIL) material (e.g., MoO₃)

  • Hole transport layer (HTL) material (e.g., TAPC)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120°C.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the layers sequentially without breaking the vacuum. A typical device architecture would be:

      • HIL: MoO₃ (5 nm)

      • HTL: TAPC (40 nm)

      • Emissive Layer (EML): TADF emitter doped in a host (e.g., 6 wt% emitter in CBP) (20 nm)

      • ETL: TPBi (40 nm)

      • EIL: LiF (1 nm)

      • Cathode: Aluminum (100 nm)

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Measure the electroluminescence spectrum.

    • Calculate the external quantum efficiency (EQE).

Development of Mechanoluminescent Materials

Mechanoluminescence (ML) is the emission of light in response to a mechanical stimulus.[12] Organic molecules that exhibit aggregation-induced emission (AIE) and have twisted conformations are promising candidates for ML materials. While this compound itself is not strongly mechanoluminescent, it can be incorporated into larger molecular structures designed to exhibit this property. The principle often involves creating materials with multiple stable or metastable crystalline phases that have different emission properties. Mechanical force can then induce a phase transition, leading to a change in the observed luminescence.[8][9]

ML_Setup

Protocol for Observing Mechanoluminescence:

  • Sample Preparation: Synthesize a crystalline powder of the target benzonitrile derivative.

  • Stimulation: Place a small amount of the powder on a glass slide. In a darkened environment, apply mechanical force by grinding with a spatula or another glass slide.

  • Detection: Observe any emitted light visually. For quantitative measurements, position the sample in front of a sensitive light detector, such as a photomultiplier tube or a fiber-optic coupled spectrometer, to record the intensity and spectrum of the emitted light during the mechanical stimulation.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Always use personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest in materials science, primarily due to its fascinating photophysical properties rooted in the TICT mechanism. This has led to its successful application as a sensitive fluorescent probe for polarity and viscosity. Furthermore, its versatile chemical structure allows it to serve as a foundational building block for a new generation of advanced materials, including functional polymers, TADF emitters for high-efficiency OLEDs, and mechanoluminescent materials. The protocols and workflows presented in this guide provide a practical framework for researchers to harness the potential of this multifaceted compound in their own investigations. As synthetic methodologies advance, we can anticipate the development of even more sophisticated materials derived from this compound, further expanding its impact on materials science and technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Methylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(methylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis of this versatile chemical intermediate. This document aims to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

This compound, also known as 4-cyano-N-methylaniline, is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its synthesis, while seemingly straightforward, can present challenges that impact yield and purity. This guide will explore common synthetic routes and provide solutions to frequently encountered issues.

Primary Synthetic Routes: An Overview

The synthesis of this compound is most commonly achieved through two principal pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 4-halobenzonitrile (typically 4-fluorobenzonitrile or 4-chlorobenzonitrile) with methylamine. The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack.[3][4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction provides a versatile method for forming carbon-nitrogen bonds.[5][6] It involves the reaction of a 4-halobenzonitrile with methylamine in the presence of a palladium catalyst and a suitable phosphine ligand.[5][7]

A less common but viable alternative is the reductive amination of 4-formylbenzonitrile with methylamine.[8][9] This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the desired amine.[10]

Below is a workflow diagram illustrating the primary synthetic pathways.

Synthesis_Workflow cluster_SnAr Nucleophilic Aromatic Substitution cluster_BH Buchwald-Hartwig Amination cluster_RA Reductive Amination start_SnAr 4-Halobenzonitrile reagent_SnAr + Methylamine start_SnAr->reagent_SnAr product_SnAr This compound reagent_SnAr->product_SnAr start_BH 4-Halobenzonitrile reagent_BH + Methylamine (Pd Catalyst, Ligand, Base) start_BH->reagent_BH product_BH This compound reagent_BH->product_BH start_RA 4-Formylbenzonitrile reagent_RA + Methylamine (Reducing Agent) start_RA->reagent_RA product_RA This compound reagent_RA->product_RA

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low yields can stem from several factors, often related to the chosen synthetic route and reaction conditions.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Insufficient Activation of the Aryl Halide: The reactivity of the starting 4-halobenzonitrile is critical. The order of reactivity is generally F > Cl > Br > I.[11] If you are using a less reactive halide (e.g., 4-chlorobenzonitrile), harsher conditions such as higher temperatures or the use of a phase-transfer catalyst may be necessary. The presence of strong electron-withdrawing groups is crucial for this reaction to proceed.[3]

    • Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the methylamine salt, leaving the amine nucleophile more reactive.

    • Low Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increasing the temperature while monitoring the reaction by TLC or GC-MS is a good strategy.

  • For Buchwald-Hartwig Amination:

    • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous solvents are used. The choice of palladium precursor and ligand is also crucial. Bulky, electron-rich phosphine ligands often enhance catalytic activity.[7]

    • Incorrect Base: The choice of base is critical for the deprotonation of the amine and the regeneration of the active catalyst. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). The strength of the base should be matched to the pKa of the amine.

    • Ligand Selection: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7] For the amination of aryl chlorides, more electron-rich and sterically hindered ligands are often required.

  • For Reductive Amination:

    • Inefficient Imine Formation: The initial formation of the imine can be slow. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate. However, the pH must be carefully controlled, as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[12]

    • Reducing Agent Reactivity: The choice of reducing agent is important. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they are mild enough not to reduce the starting aldehyde but are effective at reducing the iminium ion intermediate.[8] Sodium borohydride (NaBH4) can also be used, but it may reduce the aldehyde if not added carefully after imine formation is complete.[8]

Formation of Impurities and Side Reactions

Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. Identifying the potential side reactions is the first step to mitigating them.

  • Over-alkylation (Formation of 4-(Dimethylamino)benzonitrile): This is a common side reaction, particularly in SNAr and Buchwald-Hartwig reactions.[13] The product, this compound, can be more nucleophilic than methylamine, leading to a second reaction with the aryl halide to form the tertiary amine.

    • Mitigation Strategy: Use a stoichiometric excess of methylamine relative to the 4-halobenzonitrile. This will statistically favor the reaction of the aryl halide with methylamine over the product.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh basic or acidic conditions and at elevated temperatures.

    • Mitigation Strategy: Maintain moderate reaction temperatures and carefully control the pH. If using a strong base, ensure the reaction time is not excessively long. During workup, avoid prolonged exposure to strong acids or bases.

  • Dehalogenation (for Buchwald-Hartwig): In some cases, particularly with aryl bromides and iodides, a side reaction can be the reduction of the aryl halide to benzonitrile.

    • Mitigation Strategy: This can sometimes be attributed to the presence of water or other protic sources. Ensuring anhydrous conditions can help minimize this side reaction. Optimizing the ligand and base combination can also be beneficial.

Workup and Purification Issues

Q3: I am having difficulty isolating a pure product after the reaction. What are some effective workup and purification strategies?

A3: A well-designed workup and purification protocol is essential for obtaining high-purity this compound.

  • Aqueous Workup:

    • After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • If a strong base was used, a wash with a dilute acid (e.g., 1M HCl) can help remove any remaining base and basic impurities. Be cautious, as your product is also a base and may partition into the aqueous layer if the pH is too low. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can neutralize any remaining acid.

    • A final wash with brine can help remove any remaining water from the organic layer.

  • Purification Techniques:

    • Recrystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.[1]

    • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is a reliable method for purification. A gradient of ethyl acetate in hexanes is a common eluent system.

    • Distillation: For larger quantities, vacuum distillation can be an effective purification method.[14]

Q4: My product seems to be partially soluble in the aqueous layer during extraction. How can I improve recovery?

A4: The basic nature of the methylamino group means that the product can be protonated and become water-soluble, especially in acidic conditions.[15]

  • pH Control: During the workup, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction. This will ensure your product is in its free base form and has maximum solubility in the organic solvent.

  • Salting Out: Adding a significant amount of a salt like sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Back-Extraction: If you suspect product loss to the aqueous layer, you can re-extract the aqueous phase with fresh organic solvent.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes typical starting conditions for the different synthetic routes. These should be considered as starting points for optimization.

ParameterNucleophilic Aromatic SubstitutionBuchwald-Hartwig AminationReductive Amination
Aryl Substrate 4-Fluorobenzonitrile4-Chlorobenzonitrile, 4-Bromobenzonitrile4-Formylbenzonitrile
Amine Methylamine (solution or gas)Methylamine (solution or gas)Methylamine (solution or gas)
Catalyst NonePd(OAc)2, Pd2(dba)3None
Ligand NoneXPhos, SPhos, RuPhos, BrettPhosNone
Base K2CO3, Cs2CO3NaOtBu, KOtBu, Cs2CO3Mild acid catalyst (e.g., AcOH)
Reducing Agent NoneNoneNaBH3CN, NaBH(OAc)3
Solvent DMSO, DMF, NMPToluene, Dioxane, THFMethanol, Dichloromethane
Temperature 80-150 °C80-120 °CRoom Temperature to 50 °C

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile

This protocol provides a representative procedure for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Chlorobenzonitrile

  • Methylamine (e.g., 2.0 M solution in THF)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (1-2 mol%) and XPhos (2-4 mol%).

  • Add anhydrous toluene to the flask, followed by 4-chlorobenzonitrile (1.0 equivalent) and sodium tert-butoxide (1.2-1.5 equivalents).

  • Add the methylamine solution (1.2-1.5 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd(OAc)2 & XPhos to Schlenk flask B 2. Add Toluene, 4-Chlorobenzonitrile, & NaOtBu A->B C 3. Add Methylamine solution B->C D 4. Seal and heat (100-110 °C) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool and dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Aqueous Wash (Water & Brine) G->H I 9. Dry and Concentrate H->I J 10. Purify (Chromatography or Recrystallization) I->J

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Methylamino)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile chemical intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to ensure you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and purification of this compound.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of this compound is the first step in designing a successful purification strategy. The compound is a solid at room temperature and presents as a white to light yellow crystalline powder[1][2]. Its secondary amine and nitrile functional groups dictate its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [3][4]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 87-91 °C[1][2][4]
Boiling Point ~274 °C at 760 mmHg[1][2]
Solubility Soluble in methanol; also soluble in other polar organic solvents like ethanol and acetone.[1][2]
Storage Conditions Store at room temperature or refrigerated (2-8°C), protected from light and air.[2][5]
Q2: This compound is listed as "air sensitive." What does that mean and how should I handle it?

The "air sensitive" warning is critical.[5] The secondary amine group (-NHCH₃) is susceptible to oxidation over time when exposed to atmospheric oxygen. This oxidation can lead to the formation of colored impurities, often appearing as a gradual darkening of the material from off-white to yellow or brown.

Causality: The lone pair of electrons on the nitrogen atom can be attacked by atmospheric oxidants, leading to complex degradation pathways and the formation of highly conjugated, colored byproducts.

Best Practices for Handling:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when storing for long periods or setting up reactions.

  • Tight Seals: Always use well-sealed containers.[6]

  • Minimize Exposure: Avoid leaving the container open to the air for extended periods. Weigh out the required amount and promptly reseal the container.

  • Storage: Store in a cool, dark place to minimize both light-induced and thermal degradation.[5] Some suppliers recommend refrigerated storage under inert gas.[2][5]

Q3: What are the likely impurities in a crude sample of this compound?

Impurities are typically route-dependent, stemming from the specific synthetic method used. Common possibilities include:

  • Unreacted Starting Materials: If prepared via methylation of 4-aminobenzonitrile, residual 4-aminobenzonitrile is a common impurity.

  • Over-Alkylation Products: Formation of the tertiary amine, 4-(Dimethylamino)benzonitrile, can occur if the methylation reaction is not carefully controlled.

  • Hydrolysis Products: Although less common under anhydrous conditions, hydrolysis of the nitrile group to a carboxamide or carboxylic acid can occur if water is present during synthesis or workup.

  • Oxidation Byproducts: As discussed in Q2, various colored impurities can form upon exposure to air.

Q4: My "pure" compound has a broad melting point range. What does this indicate?

A sharp melting point is a key indicator of purity. A broad melting point range (greater than 2 °C) strongly suggests the presence of impurities. Impurities disrupt the crystal lattice of the solid, which lowers and broadens the temperature range over which it melts. Pure this compound should melt sharply within the 87-91 °C range.[2][4]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective and scalable method for purifying this compound. However, several issues can arise.

Problem 1: My compound is "oiling out" instead of forming crystals.

Question: Upon cooling my solution, I see oily droplets forming instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its own melting point.[7] Essentially, the compound is coming out of solution as a molten liquid rather than a solid crystal.

Causality & Solutions:

  • Solution is Too Concentrated: You may have used too little solvent, causing the compound to become supersaturated at too high a temperature.

    • Fix: Add more hot solvent until the oil redissolves, then allow it to cool again, more slowly this time.

  • Cooling is Too Rapid: Plunging the hot solution directly into an ice bath is a common cause.

    • Fix: Allow the solution to cool slowly to room temperature first. Let it sit undisturbed to allow nucleation to begin. Once crystal formation is evident at room temperature, then you can move it to an ice bath to maximize yield.[8]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound. While the boiling point of pure ethanol (78 °C) is below the melting point of this compound (~87 °C), using a higher-boiling alcohol could be problematic.

    • Fix: Select a solvent or solvent system with a lower boiling point.

Problem 2: The color of my recrystallized product is still yellow or brown.

Question: I have recrystallized my compound, but it is not the expected off-white color. How can I remove the colored impurities?

Answer: The persistence of color indicates that highly conjugated, colored impurities are co-crystallizing with your product or are not being effectively removed by the chosen solvent.

Causality & Solution: Activated Charcoal Treatment These colored impurities can often be removed by adsorption onto activated charcoal.[9][10]

  • Dissolve: Dissolve the impure crystals in the minimum amount of a suitable hot solvent (e.g., ethanol or methanol).

  • Cool Slightly: Remove the flask from the heat source. Crucially, allow it to cool for a moment. Adding charcoal to a boiling solution will cause it to boil over violently.[10]

  • Add Charcoal: Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Adding too much can adsorb your product and significantly reduce your yield.

  • Reheat & Swirl: Gently reheat the solution to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.

  • Hot Filtration: You must now filter the solution while hot to remove the charcoal. Use a pre-heated funnel and fluted filter paper to prevent your product from crystallizing prematurely in the funnel.[9][10]

  • Crystallize: Collect the clear, hot filtrate and allow it to cool slowly as you would in a normal recrystallization.

Problem 3: My recovery yield is very low after recrystallization.

Question: I successfully obtained pure crystals, but my final mass is much lower than expected. What went wrong?

Answer: Low yield is a common issue and can be attributed to several factors during the procedure.

Causality & Solutions:

  • Using Too Much Solvent: The most common cause. Your compound has some solubility even in the cold solvent. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.

    • Fix: Always use the minimum amount of hot solvent required to fully dissolve the solid.[8] If you've already filtered and have a low yield, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.

  • Premature Crystallization: The product crystallized in the filter paper during hot filtration.

    • Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by passing some hot, pure solvent through it just before filtering your solution.[9]

  • Incomplete Crystallization: You did not allow enough time or a low enough temperature for crystallization to complete.

    • Fix: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation before filtering.[7][8]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Always perform any new procedure on a small scale first.

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is a standard procedure for removing common, less polar impurities and colored byproducts.

Methodology:

  • Solvent Selection: Place ~20 mg of your crude this compound in a test tube. Add a suitable solvent (e.g., 95% ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a hot water bath; the compound should dissolve completely. This confirms ethanol is a good solvent choice.[10]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just dissolved completely. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to ensure maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

  • Verification: Check the purity by measuring the melting point. A sharp melting point within the range of 87-91 °C indicates a pure sample.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal when impurities have a similar polarity to the product and cannot be easily removed by recrystallization.

Methodology:

  • Solvent System Selection (TLC): First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot your crude material on a silica gel TLC plate. Develop the plate in various solvent systems. A good system will give your product an Rf value of ~0.3-0.4 and show clear separation from impurities. A common starting point for a compound of this polarity is a mixture of Hexanes and Ethyl Acetate (e.g., start with 4:1 Hexanes:EtOAc and adjust as needed).

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to achieve a steady flow rate.

  • Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Verification: Confirm the purity of the isolated solid by melting point and/or other analytical techniques (e.g., NMR).

Section 4: Visual Workflows and Decision Guides

Diagram 1: Purification Method Selection

This flowchart provides a logical path to selecting the most appropriate purification strategy based on the initial assessment of the crude material.

Purification_Decision_Tree start_node start_node decision_node decision_node process_node process_node result_node result_node A Start: Crude This compound B Analyze by TLC A->B C Single major spot? (Minor baseline or solvent front impurities) B->C D Multiple spots with significant separation? C->D No G Is product colored? C->G Yes E Recrystallization D->E No (Spots are very close/streaking) -> Consider alternative method F Column Chromatography D->F Yes G->E No H Add activated charcoal step during recrystallization G->H Yes H->E

Caption: Decision tree for choosing a purification method.

Diagram 2: Standard Recrystallization Workflow

This diagram outlines the key steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow step_node step_node check_node check_node action_node action_node final_node final_node start 1. Dissolve crude solid in MINIMUM hot solvent check1 Solution colored? start->check1 charcoal 2a. Add charcoal, reheat, hot filter check1->charcoal Yes cool 3. Slow cool to RT, then ice bath check1->cool No charcoal->cool check2 Crystals formed? cool->check2 action2 - Scratch flask side - Add seed crystal - Reduce solvent vol. check2->action2 No filter 4. Isolate crystals via vacuum filtration check2->filter Yes action2->cool wash 5. Wash with ice-cold solvent filter->wash dry 6. Dry crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: 4-(Methylamino)benzonitrile Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Methylamino)benzonitrile. This document provides in-depth, experience-driven answers to common issues encountered during reactions involving this versatile building block. The following FAQs are designed to help you identify, understand, and mitigate the formation of common side products, ensuring higher yields and purity in your synthetic routes.

FAQ 1: I'm observing a new peak in my LC-MS/NMR that corresponds to a mass increase of 18 amu. What is the likely culprit and how can I prevent it?

Plausible Cause: The most probable cause for an 18 amu mass increase is the hydrolysis of the nitrile group to a primary amide, forming 4-(Methylamino)benzamide. This is one of the most common side reactions for benzonitrile derivatives, especially under acidic or basic conditions in the presence of water.

Mechanistic Insight: The hydrolysis of a nitrile is a well-documented transformation that can proceed via acid or base catalysis.[1][2]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. Following a series of proton transfers, the amide is formed.[1][3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a stronger nucleophile like a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to yield an imidic acid, which then tautomerizes to the more stable amide.[2][4]

The methylamino group is an electron-donating group (EDG), which can influence the rate of these reactions by affecting the electron density of the aromatic ring and the nitrile group.[5]

Troubleshooting & Prevention Protocol:

StrategyRationaleStep-by-Step Implementation
Ensure Anhydrous Conditions Water is the requisite reagent for hydrolysis. Its rigorous exclusion is the most effective preventative measure.1. Dry all glassware in an oven at >120°C for at least 4 hours before use. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
Control pH Both strong acid and strong base can catalyze the hydrolysis.[2][3] Maintaining a neutral pH, if the primary reaction allows, can significantly slow this side reaction.1. If acidic or basic conditions are required, consider using milder reagents or buffered systems. 2. Perform a careful quench of the reaction, ensuring the temperature is low to minimize hydrolysis during workup.
Limit Reaction Time & Temperature The rate of hydrolysis, like most reactions, increases with time and temperature.1. Monitor the reaction progress closely using TLC or LC-MS. 2. Once the desired transformation is complete, immediately proceed with the workup. 3. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Visualizing the Hydrolysis Pathway:

hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonation N-Protonated Intermediate (Activated Nitrile) A_Start->A_Protonation H⁺ A_H2O H₂O Attack A_Protonation->A_H2O A_Amide 4-(Methylamino)benzamide A_H2O->A_Amide -H⁺ B_Start This compound B_OH OH⁻ Attack B_Start->B_OH B_Imidic Imidic Acid Tautomer B_OH->B_Imidic H₂O B_Amide 4-(Methylamino)benzamide B_Imidic->B_Amide Tautomerization

Caption: Acid and base-catalyzed hydrolysis pathways.

FAQ 2: My analysis shows a byproduct with a mass 14 amu less than my starting material. What is happening?

Plausible Cause: A mass loss of 14 amu (CH₂) strongly suggests N-demethylation, resulting in the formation of 4-Aminobenzonitrile. This is a known transformation for N-alkylated amines and can be a significant challenge in synthetic chemistry.[6]

Mechanistic Insight: N-demethylation is fundamentally an oxidation reaction.[7] While it is a common metabolic pathway in vivo mediated by enzymes like cytochrome P450, it can also occur under certain chemical conditions in the lab.[6][7] The process often involves:

  • Oxidation: Oxidation of the amine to an N-oxide or formation of an iminium ion intermediate.[8]

  • Cleavage: The N-methyl group is then cleaved, often releasing formaldehyde or its equivalent.

Certain reagents and conditions are known to promote N-demethylation, including some oxidizing agents, strong acids at high temperatures, or specific reagents like cyanogen bromide (the von Braun reaction).[6][7][9]

Troubleshooting & Prevention Protocol:

StrategyRationaleStep-by-Step Implementation
Avoid Harsh Oxidants Strong oxidizing agents can facilitate the initial N-oxidation step required for demethylation.1. If an oxidation step is necessary elsewhere in the molecule, choose a reagent with high selectivity for the target functional group. 2. Screen milder oxidants (e.g., TEMPO-based systems) at lower temperatures.
Moderate Temperature & Acidity Aggressive heating in the presence of strong acids can sometimes lead to dealkylation.[9]1. Keep reaction temperatures as low as feasible. 2. If a strong acid is required, consider adding it at a low temperature and minimizing the time the reaction is heated.
Reagent Selection Be aware of reagents known to cause N-demethylation, such as BrCN or chloroformates, unless this transformation is intended.[7]1. Review the literature for all reagents in your protocol to check for known incompatibilities with N-methyl groups.

Visualizing the Troubleshooting Logic:

demethylation_troubleshooting cluster_prevention Prevention Strategies Observation Observed Side Product: 4-Aminobenzonitrile (M-14) Cause Probable Cause: N-Demethylation Observation->Cause AvoidOxidants Avoid Harsh Oxidants Cause->AvoidOxidants Is an oxidant present? ModerateConditions Moderate Temp. & Acidity Cause->ModerateConditions Are conditions (T, pH) harsh? ReagentCheck Check Reagent Compatibility Cause->ReagentCheck Are known demethylating agents used?

Caption: Troubleshooting N-demethylation side reactions.

FAQ 3: My reaction is turning dark and forming intractable material (tar/polymer). Why?

Plausible Cause: The formation of dark, polymeric material often points to degradation or polymerization pathways. Aromatic amines, like this compound, can be sensitive to air oxidation, which can generate radical species that initiate polymerization. The nitrile group itself can also undergo polymerization under certain conditions, though this is less common under typical synthetic protocols.

Mechanistic Insight: Aniline derivatives are susceptible to oxidation, often forming highly colored, complex mixtures. The methylamino group, being an EDG, makes the aromatic ring electron-rich and more prone to oxidation. This can happen via single-electron transfer (SET) mechanisms, especially in the presence of trace metals or air (O₂). The resulting radical cations can couple, leading to polymeric structures.

Troubleshooting & Prevention Protocol:

StrategyRationaleStep-by-Step Implementation
Inert Atmosphere Excluding oxygen is critical to prevent oxidative degradation of the electron-rich aniline derivative.1. Degas the reaction solvent prior to use by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. 2. Maintain a positive pressure of inert gas throughout the reaction and workup.
Use High-Purity Reagents Trace metal impurities in reagents or solvents can catalyze unwanted oxidation and polymerization side reactions.1. Use reagents from reputable suppliers. 2. Consider purifying solvents or reagents if metal contamination is suspected.
Add Radical Inhibitors Small amounts of radical inhibitors can quench polymerization-initiating species without interfering with the main reaction.1. If oxidative polymerization is strongly suspected, consider adding a small amount (e.g., < 1 mol%) of an inhibitor like BHT (Butylated hydroxytoluene). 2. This should be tested on a small scale first to ensure it does not negatively impact the desired reaction.

References

Technical Support Center: Synthesis of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylamino)benzonitrile (4-MABN). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate.[1] Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

This compound is a key building block in the pharmaceutical and materials science industries.[1] While its structure appears straightforward, achieving high-yield, high-purity synthesis can be challenging due to competing side reactions, catalyst deactivation, and difficult purifications. This guide will explore the common synthetic routes and provide solutions to the specific issues you may encounter.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common experimental failures.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors depending on your chosen synthetic route. Let's break it down by methodology.

A. For Buchwald-Hartwig Amination (from 4-halobenzonitrile):

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] However, its success is highly dependent on the catalytic system.

  • Potential Cause 1: Inactive Catalyst or Ligand Degradation.

    • Expertise & Experience: The Pd(0) active species is sensitive to oxygen. If your reaction is not performed under strictly inert conditions (e.g., using a glovebox or Schlenk line), the catalyst can oxidize to an inactive Pd(II) species. Similarly, bulky, electron-rich phosphine ligands, which are crucial for the reaction's efficiency, can degrade in the presence of air or moisture.[4]

    • Solution:

      • Inert Atmosphere: Ensure all reagents, solvents, and glassware are rigorously dried and degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst, ligand, and reagents.

      • Catalyst & Ligand Choice: Use a high-quality palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand. For methylamine, which is a small primary amine, sterically hindered biarylphosphine ligands like XPhos or SPhos are often excellent choices as they promote the reductive elimination step.[4][5]

      • Pre-catalysts: Consider using air-stable Pd(II) pre-catalysts (e.g., XPhos-Pd-G3). These form the active Pd(0) species in situ, offering greater convenience and reproducibility.

  • Potential Cause 2: Inappropriate Base or Solvent.

    • Expertise & Experience: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[4] A base that is too weak will not generate the active amine nucleophile, while one that is too strong can cause side reactions or ligand degradation. The solvent must be aprotic and capable of dissolving the reagents while remaining stable at the reaction temperature.

    • Solution:

      • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

      • Solvent Selection: Anhydrous toluene, dioxane, or THF are standard solvents. Toluene is often preferred for its higher boiling point, which can facilitate the reaction.[3]

B. For Nucleophilic Aromatic Substitution (SNAr) (from 4-fluorobenzonitrile):

The SNAr mechanism requires an activated aromatic ring and a strong nucleophile.[6]

  • Potential Cause: Insufficient Ring Activation.

    • Expertise & Experience: The SNAr reaction proceeds through a negatively charged Meisenheimer complex, which must be stabilized by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[7] The nitrile group (-CN) is a moderate EWG. While the reaction is feasible, it is not as rapid as with stronger EWGs like a nitro group (-NO₂).

    • Solution:

      • Leaving Group: Fluorine is the best leaving group for SNAr (F > Cl > Br > I) because its high electronegativity makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8] Ensure you are starting with 4-fluorobenzonitrile for the best results.

      • Reaction Conditions: Higher temperatures and polar aprotic solvents (like DMSO or DMF) are necessary to promote the reaction. These solvents help to solvate the cation of the base and increase the nucleophilicity of the methylamine anion.

C. For Reductive Amination (from 4-formylbenzonitrile):

This two-step, one-pot reaction involves the formation of an imine followed by its reduction.[9]

  • Potential Cause: Inefficient Imine Formation or Premature Aldehyde Reduction.

    • Expertise & Experience: Imine formation is a reversible equilibrium reaction. Water is produced as a byproduct, which can hydrolyze the imine back to the starting materials. Furthermore, if a non-selective reducing agent is used, it can reduce the starting aldehyde to an alcohol faster than it reduces the imine.

    • Solution:

      • Drive the Equilibrium: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester the water formed and drive the reaction towards the imine.

      • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[10] A few drops of acetic acid can accelerate this step.

      • Selective Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal choices because they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated iminium ion.[9][11] Standard NaBH₄ can work but may also reduce the aldehyde, lowering the yield.[9]

Issue 2: Significant Impurity Profile in the Final Product

Question: My reaction worked, but I have several hard-to-remove impurities. What are they and how can I avoid them?

Answer: Impurity formation is often a result of side reactions. Identifying the likely culprits can help you adjust the conditions to minimize their formation.

  • Potential Impurity 1: 4-(Dimethylamino)benzonitrile (Over-methylation).

    • Causality: This is common when using a methylating agent on 4-aminobenzonitrile or if methylamine reacts with the product in certain pathways. The product, 4-MABN, is still nucleophilic and can be methylated a second time.

    • Prevention:

      • Stoichiometry: Use a strict 1.0 to 1.1 stoichiometric equivalent of the methylating agent (e.g., methyl iodide or dimethyl sulfate) when starting from 4-aminobenzonitrile.

      • Slow Addition: Add the methylating agent slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.

  • Potential Impurity 2: 4-Methylaminobenzamide or 4-Methylaminobenzoic Acid (Nitrile Hydrolysis).

    • Causality: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated during workup or purification.

    • Prevention:

      • Mild Workup: When performing an aqueous workup, avoid using strong acids or bases. Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of concentrated NaOH.

      • Temperature Control: Avoid prolonged heating during solvent evaporation or purification. If column chromatography is used, do not let the product sit on the silica gel for extended periods, as silica is acidic.

  • Potential Impurity 3: 4,4'-Dicyanodiphenylamine (from Buchwald-Hartwig).

    • Causality: This can arise from a side reaction where the product amine couples with another molecule of the aryl halide.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of the amine coupling partner (methylamine) to ensure the aryl halide is consumed.

      • Optimize Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions. Screen catalyst loading to find the optimal concentration (typically 0.5-2 mol%).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for a high-yield synthesis of this compound on a multi-gram lab scale?

The Buchwald-Hartwig amination is often the most robust and high-yielding method for this specific transformation.[2] It offers broad functional group tolerance and generally proceeds under milder conditions than classical SNAr reactions. Starting from 4-bromobenzonitrile or 4-chlorobenzonitrile with methylamine (often used as a solution in THF or as a hydrochloride salt with an extra equivalent of base) is a highly effective approach.

Q2: How do I choose the right catalyst and ligand for the Buchwald-Hartwig synthesis?

For coupling a small primary amine like methylamine, the key is to use a ligand that promotes fast reductive elimination to prevent side reactions.

LigandStructure TypeKey AdvantagesTypical Conditions
XPhos BiarylphosphineHigh activity for aryl chlorides, robust, air-stable pre-catalysts available.Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu, Toluene, 80-110 °C
SPhos BiarylphosphineSimilar to XPhos, very effective for a wide range of amines.Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu, Toluene, 80-110 °C
RuPhos BiarylphosphineExcellent for sterically hindered substrates.Pd₂(dba)₃ or Pd(OAc)₂, K₃PO₄, t-BuOH/Toluene, 80-110 °C
BrettPhos BiarylphosphineExtremely active, allows for lower catalyst loadings and temperatures.Pd₂(dba)₃ or Pd(OAc)₂, LiHMDS, THF, RT-60 °C

Q3: How can I effectively purify the final this compound product?

This compound is a white to light yellow crystalline solid.[12]

  • Aqueous Workup: After the reaction is complete, quench carefully and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for removing organic impurities. Use a silica gel column with a non-polar/polar solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is typically effective.

  • Recrystallization: If the product is sufficiently pure after chromatography (>95%), it can be further purified by recrystallization. Solvents like ethanol/water or toluene/hexanes mixtures are good starting points.

Q4: What are the primary safety concerns when synthesizing this compound?

  • Reagent Toxicity: The product itself is harmful if swallowed or in contact with skin and causes skin and eye irritation.[13] Precursors like 4-halobenzonitriles and methylamine are also toxic and corrosive.

  • Palladium Catalysts: While used in small amounts, palladium compounds should be handled with care as they can be sensitizers.

  • Bases: Sodium tert-butoxide is highly corrosive and pyrophoric upon contact with moisture. Handle it under an inert atmosphere.

  • Solvents: Toluene, THF, and dioxane are flammable and have associated health risks.[3]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in your synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_Route Which Synthetic Route? Start->Check_Route BH_Path Buchwald-Hartwig Check_Route->BH_Path Pd-Catalyzed RA_Path Reductive Amination Check_Route->RA_Path Aldehyde-based SNAr_Path SNAr Check_Route->SNAr_Path Halide-based BH_Check1 Inert Atmosphere Check (O2/H2O exclusion?) BH_Path->BH_Check1 BH_Check2 Catalyst/Ligand Integrity (Active? Correct choice?) BH_Check1->BH_Check2 BH_Check3 Base/Solvent Check (NaOtBu? Anhydrous?) BH_Check2->BH_Check3 BH_Solution Solution: - Use Schlenk/Glovebox - Use Pre-catalyst (e.g., G3) - Switch to XPhos/SPhos - Ensure dry NaOtBu/Toluene BH_Check3->BH_Solution RA_Check1 Imine Formation Check (pH control? Water removal?) RA_Path->RA_Check1 RA_Check2 Reducing Agent Check (Selective for imine?) RA_Check1->RA_Check2 RA_Solution Solution: - Add molecular sieves - Add cat. Acetic Acid - Use NaBH3CN or NaBH(OAc)3 RA_Check2->RA_Solution SNAr_Check1 Substrate Activation Check (Using 4-Fluorobenzonitrile?) SNAr_Path->SNAr_Check1 SNAr_Check2 Conditions Check (High Temp? Polar aprotic solvent?) SNAr_Check1->SNAr_Check2 SNAr_Solution Solution: - Use 4-Fluorobenzonitrile - Increase temperature - Switch to DMSO/DMF SNAr_Check2->SNAr_Solution

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination reaction.

BuchwaldHartwigCycle center Pd(II) pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex  + Ar-X amine_complex Amine Coordination Complex pd_complex->amine_complex  + R-NH2  - HX (via Base) product_complex Product Complex amine_complex->product_complex Reductive Elimination product_complex->pd0  + Product (Ar-NHR)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromobenzonitrile
  • Trustworthiness: This protocol is based on well-established procedures using modern, air-stable catalysts that provide high reproducibility.

  • Methodology:

    • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), sodium tert-butoxide (1.4 eq), and the XPhos-Pd-G3 pre-catalyst (1-2 mol%).

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Reagent Addition: Through the septum, add anhydrous, degassed toluene (to make a ~0.2 M solution). Then, add a solution of methylamine (1.2 eq, typically 2.0 M in THF).

    • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once complete, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, hexanes/ethyl acetate) to yield pure this compound.

Protocol 2: Reductive Amination of 4-Formylbenzonitrile
  • Trustworthiness: This one-pot protocol uses a selective reducing agent to minimize side reactions and simplify the workflow.

  • Methodology:

    • Vessel Preparation: To a round-bottom flask, add 4-formylbenzonitrile (1.0 eq), methanol (to make a ~0.3 M solution), and a magnetic stir bar.

    • Imine Formation: Add a solution of methylamine (1.2 eq, 2.0 M in THF) followed by 3-4 drops of glacial acetic acid. Stir at room temperature for 1 hour.

    • Reduction: In one portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Caution: NaBH₃CN is highly toxic. Handle with extreme care in a fume hood. Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the mixture three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing the Reactivity of 4-(Methylamino)benzonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylamino)benzonitrile (4-MABN). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential reactivity challenges of this compound in solution. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Reactivity of this compound

This compound possesses two primary functional groups that dictate its reactivity: the aromatic secondary amine (-NHCH₃) and the nitrile (-C≡N) group. The methylamino group is an electron-donating group, which activates the benzene ring, making it susceptible to oxidation. The nitrile group, while generally stable, can undergo hydrolysis under strong acidic or basic conditions. This guide provides a question-and-answer-based approach to troubleshoot common issues encountered when working with 4-MABN in solution.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: My solution of this compound has turned yellow/brown. What is happening and how can I prevent it?

Question: I dissolved my white, crystalline 4-MABN in an organic solvent (e.g., methanol, acetonitrile), and over a short period, the solution has developed a distinct yellow or brown tint. Is my compound degrading?

Answer:

  • Root Cause: Oxidation. The discoloration you are observing is a classic sign of the oxidation of the aromatic amine functional group.[1][2] The N-methylamino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal impurities. The initial oxidation products can further react to form colored polymeric materials.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most effective preventative measure is to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.

    • Solvent Purity: Use high-purity, de-gassed solvents. Solvents can contain dissolved oxygen which will promote oxidation. You can de-gas solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

    • Light Protection: Store both the solid compound and its solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1][3][4] Supplier recommendations often include storing the solid at 2-8°C, protected from light.[3]

    • Fresh Solutions: Prepare solutions of 4-MABN fresh for each experiment whenever possible. Avoid long-term storage of dilute solutions, as degradation is more pronounced over time.

Issue 2: I see an unexpected peak in my HPLC/NMR analysis. What could it be?

Question: After running a reaction or analyzing a stored solution of 4-MABN, I've detected a new, more polar peak in my HPLC chromatogram or new signals in my NMR spectrum. What is the likely identity of this impurity?

Answer:

  • Root Cause: Hydrolysis of the Nitrile Group. If your experimental conditions involved strong acid or base, even unintentionally, the most probable cause is the hydrolysis of the nitrile group.[5][6] This reaction proceeds in two stages, first forming the corresponding amide (4-(methylamino)benzamide) and then, upon further hydrolysis, the carboxylic acid (4-(methylamino)benzoic acid).[5][7][8]

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, eventually leading to the carboxylic acid.[5][6][8][9]

    • Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, the hydroxide ion directly attacks the nitrile carbon.[5][6] Milder basic conditions may allow for the isolation of the intermediate amide.[5]

  • Troubleshooting & Analysis:

    • pH Control: Carefully control the pH of your solutions. If your reaction requires acidic or basic conditions, be aware that 4-MABN may not be stable. Consider running a control experiment with 4-MABN under the reaction conditions (without other reagents) to assess its stability.

    • Analytical Confirmation: To confirm the identity of the impurity, you can:

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the unknown peak. The expected masses would be:

        • 4-(methylamino)benzamide: ~150.18 g/mol

        • 4-(methylamino)benzoic acid: ~151.16 g/mol

      • Spiking Experiment: If standards are available, spike a small amount of authentic 4-(methylamino)benzamide or 4-(methylamino)benzoic acid into your sample and observe if the peak area of the impurity increases in your HPLC chromatogram.

Visualizing Degradation Pathways

To better understand the potential degradation of 4-MABN, the following diagrams illustrate the primary pathways.

Oxidative_Degradation MABN This compound Oxidized Oxidized Intermediates MABN->Oxidized [O₂], light, trace metals Polymer Colored Polymeric Byproducts Oxidized->Polymer Further Reaction

Caption: Oxidative degradation pathway of this compound.

Hydrolytic_Degradation MABN This compound Amide 4-(Methylamino)benzamide MABN->Amide H₃O⁺ or OH⁻ (milder conditions) Acid 4-(Methylamino)benzoic Acid Amide->Acid H₃O⁺ or OH⁻ (harsher conditions)

Caption: Hydrolytic degradation pathway of this compound.

Experimental Protocols and Data

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stock solution of 4-MABN to minimize degradation.

  • Preparation:

    • Weigh the required amount of this compound solid in a clean, dry vial.

    • Select a high-purity, anhydrous grade solvent (see solubility table below).

    • De-gas the solvent by sparging with nitrogen or argon for at least 15 minutes.

    • Under a gentle stream of the inert gas, add the de-gassed solvent to the vial containing the 4-MABN solid.

    • Cap the vial tightly with a PTFE-lined cap.

    • Gently swirl or sonicate until the solid is fully dissolved.

  • Storage:

    • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

    • Store the solution at 2-8°C.[3]

    • For long-term storage, flush the headspace of the vial with inert gas before sealing.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityReference
MethanolSoluble[3][10][11]
AcetonitrileSoluble[12]
WaterSparingly Soluble-

Troubleshooting Analytical Methods (HPLC)

Question: I am having issues with peak shape (tailing) and retention time variability when analyzing 4-MABN by HPLC. How can I improve my method?

Answer:

  • Root Cause of Peak Tailing: Aromatic amines like 4-MABN can exhibit peak tailing in reversed-phase HPLC. This is often due to secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing material.[13]

  • Root Cause of Retention Time Drift: Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration can lead to shifting retention times.[14]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start HPLC Issue Observed Problem What is the primary issue? Start->Problem Tailing Peak Tailing Problem->Tailing Poor Peak Shape Drift Retention Time Drift Problem->Drift Inconsistent RT Sol_Tailing 1. Add mobile phase modifier (e.g., 0.1% TFA or Formic Acid) to suppress silanol interactions. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Lower sample concentration to avoid overloading. Tailing->Sol_Tailing Solution Sol_Drift 1. Ensure mobile phase is fresh and well-mixed/degassed. 2. Use a column oven for stable temperature control. 3. Increase column equilibration time before injection. Drift->Sol_Drift Solution

Caption: A workflow diagram for troubleshooting common HPLC issues with 4-MABN.

Safety & Handling

As a substituted aniline, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]

  • Engineering Controls: Handle the solid and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can cause violent reactions.[1]

  • Toxicity: The compound is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[15][16]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

References

Technical Support Center: Nucleophilic Substitution on the Benzonitrile Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) on benzonitrile and its derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of these powerful synthetic transformations.

Core Principles: The SNAr Mechanism on Benzonitrile

Nucleophilic aromatic substitution is a potent method for arene functionalization, but it requires specific electronic features on the aromatic ring.[1][2] Unlike electron-rich aromatic rings that favor electrophilic substitution, SNAr proceeds efficiently on electron-poor rings.[3][4] The benzonitrile scaffold is primed for this reactivity.

The cyano (-C≡N) group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[5] This electronic pull renders the aromatic ring electrophilic and, crucially, can stabilize the negatively charged intermediate formed during the reaction. For the reaction to be efficient, the cyano group must be positioned ortho or para to the leaving group (e.g., a halogen).[2][4][5] This specific orientation allows the negative charge of the intermediate to be delocalized onto the nitrogen atom of the nitrile, providing significant stabilization.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5]

  • Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.[1]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My SNAr reaction on a substituted benzonitrile is giving a very low yield, or I'm only recovering my starting material. What are the likely causes?

A1: This is a common issue that can typically be traced back to one of four key areas: insufficient ring activation, a poor leaving group, suboptimal reaction conditions, or nucleophile quality.

  • Insufficient Ring Activation:

    • Causality: The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate. The cyano group is a strong activator, but its effect is only pronounced when it is ortho or para to the leaving group.[2][4] If it is in the meta position, it cannot participate in resonance stabilization, and the reaction rate will be dramatically slower.

    • Solution:

      • Verify Isomer: Double-check that you are using the correct constitutional isomer of your benzonitrile starting material.

      • Add Activation: If your substrate has only one -CN group, consider if additional EWGs (e.g., -NO₂, -CF₃) are present or can be added ortho or para to the leaving group. The more EWGs, the faster the reaction.[3]

  • Poor Leaving Group:

    • Causality: Unlike SN2 reactions, the rate-determining step in SNAr is the nucleophilic attack, not the departure of the leaving group.[1] Therefore, the leaving group's primary role is to activate the carbon for attack via its inductive electron-withdrawing effect. Highly electronegative atoms excel at this.

    • Solution: The general reactivity order for halogen leaving groups in SNAr is F > Cl ≈ Br > I .[1][4] A fluoro-substituted benzonitrile is significantly more reactive than an iodo-substituted one. If your reaction is sluggish with a chloro- or bromo-benzonitrile, switching to the fluoro- derivative will substantially increase the reaction rate.

  • Suboptimal Reaction Conditions:

    • Causality: Solvent choice is critical. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal because they solvate the counter-ion (like K⁺ or Na⁺) of the nucleophile but poorly solvate the nucleophilic anion itself.[6][7] This leaves the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[8]

    • Solution:

      • Solvent: Switch to a dry, polar aprotic solvent like DMSO or DMF.

      • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[9] Incrementally increase the reaction temperature (e.g., from 80 °C to 120 °C), monitoring for product formation and potential decomposition by TLC or LC-MS.

      • Water: Ensure anhydrous conditions. Water can protonate strong nucleophiles and interfere with the reaction.

  • Nucleophile Potency:

    • Causality: The reaction requires a sufficiently strong nucleophile to attack the electron-deficient ring.[10] Neutral nucleophiles like ammonia can work but often require harsher conditions than their anionic counterparts like amide (NH₂⁻).

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ, forming the more potent anionic nucleophile.

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Issue 2: Formation of Unexpected Side Products

Q2: I am observing a significant side product where my nucleophile appears to have reacted with the nitrile group itself. Why is this happening and how can I prevent it?

A2: This is a known and insightful complication specific to benzonitriles. The carbon atom of the nitrile group is also electrophilic and can be a target for nucleophilic attack.

  • Causality: A study involving the reaction of 4-nitrobenzonitrile with sodium methoxide demonstrated that the initial, kinetically favored attack is often on the nitrile carbon, not the carbon bearing the leaving group.[11] This forms a transient imidate intermediate. The desired SNAr product is formed under thermodynamic control, but this side reaction can consume your nucleophile and starting material, lowering the overall yield of the desired product.

  • Solution:

    • Stoichiometry and Temperature: This side reaction can be sensitive to stoichiometry. Using a slight excess of the nucleophile might be necessary to drive the reaction to the desired SNAr product.[11] Additionally, running the reaction at a higher temperature can favor the thermodynamically more stable SNAr product over the kinetically formed imidate adduct.

    • Methanol Co-solvent: Interestingly, the same study found that adding a small amount of methanol could drastically improve the conversion to the desired product.[11] It is proposed that methanol participates in proton exchange steps that facilitate the progression from the imidate intermediate toward the final product. However, a large excess of methanol can be detrimental. Careful optimization is key.

    • Protecting Groups: In extreme cases where the nucleophile is highly reactive towards the nitrile, consider a protecting group strategy. The nitrile can be temporarily hydrolyzed to a primary amide or carboxylic acid, which can be converted back to the nitrile after the SNAr reaction.

Competing_Pathways Start 4-Halobenzonitrile + Nu⁻ SNAr_Path Pathway A (Desired) Attack at C-X Start->SNAr_Path Thermodynamic Control Nitrile_Path Pathway B (Side Reaction) Attack at C≡N Start->Nitrile_Path Kinetic Control Meisenheimer Meisenheimer Complex SNAr_Path->Meisenheimer SNAr_Product Desired SₙAr Product Meisenheimer->SNAr_Product Imidate Imidate Intermediate (Kinetic Product) Nitrile_Path->Imidate Side_Products Hydrolysis/Other Side Products Imidate->Side_Products Workup/Further Rxn

Caption: Competing reaction pathways in the nucleophilic substitution of benzonitrile.

Frequently Asked Questions (FAQs)

Q3: Can I perform an SNAr reaction on a benzonitrile that lacks a leaving group like a halogen?

A3: Generally, no. While the nitrile group activates the ring, a nucleophilic substitution requires a group that can be displaced—a leaving group.[1] If there is no suitable leaving group (halides, nitro groups, or sulfonates are common), the nucleophile will add to form a Meisenheimer complex, but there is no subsequent elimination step to regenerate the aromatic ring. In such cases, the reaction will either not proceed or, with very strong nucleophiles, may lead to addition products or attack at the nitrile.[11]

Q4: My substrate is a di- or tri-halobenzonitrile. How can I control the regioselectivity of the substitution?

A4: The regioselectivity is dictated by the electronic activation provided by the -CN group. The halogen that is ortho or para to the nitrile will be the most activated and therefore the most likely to be substituted. A halogen meta to the nitrile is significantly less reactive. If you have two halogens, one ortho and one para, the para position is often slightly favored due to reduced steric hindrance, but a mixture of products is possible. To achieve selectivity, you can sometimes modulate the reaction temperature; the site with the lower activation energy will react preferentially at lower temperatures.

Q5: I'm using a strong base like sodium amide (NaNH₂) and getting a mixture of isomers where the nucleophile is not at the original position of the leaving group. What is happening?

A5: You are likely observing a competing elimination-addition reaction that proceeds through a benzyne intermediate .[4][10][12] This mechanism does not require a strong electron-withdrawing group. The strong base first eliminates H-X from the ring to form a highly reactive triple bond within the benzene ring (the benzyne). The nucleophile then adds to either carbon of this triple bond, which, after protonation, can lead to a mixture of products. This is known as cine substitution.[13] To avoid this, use a less aggressive base (e.g., K₂CO₃) and ensure your substrate is sufficiently activated for the SNAr pathway to dominate.

Experimental Protocols

General Protocol for SNAr of 4-Fluorobenzonitrile with an Amine Nucleophile

This protocol provides a general starting point. Molar equivalents, temperature, and reaction time should be optimized for specific substrates.

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.

Procedure:

  • Setup: To the flame-dried flask under a nitrogen atmosphere, add 4-fluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted benzonitrile product.

References

strategies to minimize byproducts in methylation of 4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the methylation of 4-aminobenzonitrile. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Introduction: The Challenge of Selective Methylation

4-Aminobenzonitrile is a versatile bifunctional molecule, featuring a nucleophilic amino group and an electron-withdrawing nitrile group.[1] This unique electronic arrangement makes it a valuable building block in medicinal chemistry and materials science.[1] While the methylation of its amino group seems straightforward, achieving high selectivity for the mono-methylated product, 4-(methylamino)benzonitrile, is a significant challenge. The primary obstacle is over-methylation, which leads to the formation of 4-(dimethylamino)benzonitrile and other byproducts, complicating purification and reducing the yield of the desired product.[1]

This guide provides a series of troubleshooting steps and frequently asked questions to help you navigate these challenges and develop a robust, high-yielding methylation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when methylating 4-aminobenzonitrile?

The most common byproducts arise from over-alkylation of the amino group. The reaction typically proceeds sequentially. The primary amine is first methylated to the desired secondary amine (mono-methylated product). However, this secondary amine can be further methylated to a tertiary amine (di-methylated product) and even a quaternary ammonium salt.

  • Primary Byproduct: 4-(dimethylamino)benzonitrile

  • Secondary Byproduct: 4-cyano-N,N,N-trimethylbenzenaminium salt (e.g., iodide, if using methyl iodide)

  • Other Potential Byproducts: While less common under typical N-methylation conditions, side reactions involving the nitrile group or the aromatic ring are theoretically possible but generally not observed.

Q2: Why is over-methylation such a persistent issue?

Over-methylation occurs because the product of the first methylation, this compound, is itself a nucleophile that can compete with the starting material for the methylating agent. Although the newly formed secondary amine is slightly more sterically hindered, its nitrogen is still sufficiently nucleophilic to react further. The relative rates of the first and second methylation steps determine the product distribution. If the second methylation is as fast or faster than the first, a mixture of products is inevitable.

Q3: Can methylation occur at other positions on the molecule?

Under standard N-methylation conditions (e.g., using methyl iodide and a base), methylation is highly selective for the nitrogen atom of the amino group. The amino group is the most nucleophilic site on the molecule.[1] The nitrile group is electrophilic, not nucleophilic, and would require entirely different reaction conditions (e.g., strong acid-catalyzed hydration) to react.[1] C-methylation of the aromatic ring is also not favored as it would require an electrophilic methylation agent and Friedel-Crafts type conditions, which are incompatible with the presence of the activating amino group that can coordinate with the catalyst.

Troubleshooting Guide: From Problem to Solution

Problem 1: Low Conversion - My reaction yields mostly unreacted 4-aminobenzonitrile.

Root Cause Analysis: This issue typically points to insufficient reactivity or non-optimal reaction conditions. The nucleophilicity of the amino group in 4-aminobenzonitrile is attenuated by the electron-withdrawing nitrile group, making it a weaker base and nucleophile compared to aniline.[1]

Solutions:

  • Choice of Base: The reaction often requires a base to deprotonate the amine (or the amine hydrochloride salt, if used), increasing its nucleophilicity. If you are using a very weak base (e.g., NaHCO₃), it may not be strong enough.

    • Recommendation: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

  • Reaction Temperature: Many methylation reactions require heating to proceed at a reasonable rate.

    • Recommendation: If running the reaction at room temperature, try increasing the temperature to 40-60 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

  • Methylating Agent Reactivity: The choice of methylating agent is critical.

    • Recommendation: If using a less reactive agent like dimethyl carbonate, you may need more forcing conditions (higher temperature, stronger base). For higher reactivity, consider methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄). Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care.

Problem 2: Poor Selectivity - My primary product is 4-(dimethylamino)benzonitrile.

Root Cause Analysis: This is the classic over-methylation problem. The reaction conditions are too harsh or the stoichiometry is not well-controlled, favoring the second methylation step.

Strategies for Promoting Mono-Methylation:

  • Control Stoichiometry: This is the simplest and most direct method.

    • Protocol: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the methylating agent. Adding the agent slowly (e.g., via syringe pump) to a stirred solution of the amine and base can help maintain a low concentration of the methylating agent, favoring reaction with the more abundant primary amine.

  • Choice of Solvent and Base: The reaction medium can influence selectivity.

    • Insight: A strong base like sodium hydride (NaH) will deprotonate both the primary and the mono-methylated secondary amine, leading to a mixture. A carefully chosen base like potassium carbonate can create a more selective environment.

    • Recommendation: Use a polar aprotic solvent like DMF or acetonitrile with a solid base like K₂CO₃ or Cs₂CO₃. Cesium carbonate, in particular, has been shown to promote mono-alkylation due to the "cesium effect."[2]

  • Lower Reaction Temperature: Reducing the temperature slows down the rate of both methylation steps. Since the second methylation often has a slightly higher activation energy, lowering the temperature can disproportionately slow it down, thus improving selectivity for the mono-methylated product.

Methylating AgentBaseSolventTypical Temp.Expected Selectivity
Methyl Iodide (1.1 eq)K₂CO₃Acetonitrile40 °CModerate to Good
Dimethyl Sulfate (1.1 eq)K₂CO₃Acetone40-50 °CModerate
Phenyl Trimethylammonium Iodide (2.5 eq)Cs₂CO₃Toluene120 °CExcellent[2]
MethanolHeterogeneous Ni CatalystN/A160-180 °CGood to Excellent[3]

G cluster_0 Direct Methylation Pathway 4-ABN 4-Aminobenzonitrile (Primary Amine) MonoMe This compound (Desired Secondary Amine) DiMe 4-(Dimethylamino)benzonitrile (Tertiary Amine Byproduct) Quat Quaternary Ammonium Salt (Byproduct)

Problem 3: How can I achieve high selectivity for mono-methylation and avoid di-methylation altogether?

Root Cause Analysis: Direct methylation strategies often result in a product mixture that is challenging to separate due to the similar properties of the starting material and products. An indirect, multi-step approach can provide near-perfect selectivity.

The Acylation-Reduction Strategy:

This two-step sequence is a robust and highly selective method for synthesizing secondary amines from primary amines.

  • Step 1: N-Acylation. First, protect the amino group by converting it to an amide. This is a very high-yielding reaction and completely prevents over-alkylation. Reacting 4-aminobenzonitrile with acetic anhydride will form N-(4-cyanophenyl)acetamide.

  • Step 2: Amide Reduction. In the second step, the amide is reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reduction converts the carbonyl group (C=O) into a methylene group (CH₂), effectively adding a methyl group to the nitrogen.

G cluster_1 Indirect Acylation-Reduction Pathway Start 4-Aminobenzonitrile Amide N-(4-cyanophenyl)acetamide (Amide Intermediate) Final This compound (Highly Pure Product)

Experimental Protocol: Acylation-Reduction

Step 1: Synthesis of N-(4-cyanophenyl)acetamide

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in pyridine or dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.[1]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Perform a standard aqueous workup. Typically, this involves pouring the reaction mixture into ice-cold water to precipitate the product, which can then be collected by filtration.[1]

Step 2: Reduction of N-(4-cyanophenyl)acetamide

CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. This procedure must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • To a dry, three-necked flask under an inert atmosphere, add LiAlH₄ (approx. 2.0 eq) and anhydrous tetrahydrofuran (THF).

  • Dissolve the N-(4-cyanophenyl)acetamide from Step 1 in anhydrous THF.

  • Add the amide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and extract the filtrate with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Problem 4: How do I purify my desired product from the reaction mixture?

Root Cause Analysis: The starting material (primary amine), desired product (secondary amine), and byproduct (tertiary amine) have similar polarities, making purification by standard methods like recrystallization challenging, though not impossible.[4]

Purification Strategies:

  • Flash Column Chromatography: This is the most effective method for separating components with small polarity differences.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The tertiary amine (di-methylated) will elute first, followed by the secondary amine (mono-methylated), and finally the more polar primary amine (starting material).

  • Acid-Base Extraction: This technique can be used to enrich the desired product by exploiting the differences in basicity. Tertiary amines are generally more basic than secondary amines, which are more basic than primary aromatic amines. However, this separation can be difficult to perform cleanly and is often less effective than chromatography.

  • Recrystallization: If the reaction is optimized to produce the mono-methylated product as the major component with only small amounts of impurities, recrystallization can be effective.

    • Solvent Choice: A mixed solvent system, such as ethanol/water, is often effective for purifying aminobenzonitrile derivatives.[4][5] The ideal solvent should dissolve the compound well when hot but poorly when cold.

References

resolving solubility issues of 4-(Methylamino)benzonitrile in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Methylamino)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthetic reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound, also known as 4-Cyano-N-methylaniline, is a solid organic compound with a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .[1] It typically appears as a white to light yellow or brown solid.[2][3] Key physical data are summarized in the table below. Understanding these properties is the first step in troubleshooting solubility, as they dictate the compound's behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[2][4]
Molecular Weight 132.16 g/mol [4]
Appearance White to light yellow/brown solid[2][4]
Melting Point 87-91 °C[2][4]
Boiling Point ~274 °C[2][4]
Known Solubility Soluble in Methanol[2][4]

Q2: My this compound is not dissolving in a solvent where it is reported to be soluble. What are the initial checks?

If you are facing solubility issues even in a recommended solvent like methanol, consider these preliminary checks:

  • Purity of the Reagent: Impurities can significantly alter solubility characteristics. Verify the purity of your this compound batch.

  • Solvent Quality: Ensure your solvent is anhydrous and of an appropriate grade. The presence of water or other contaminants can inhibit dissolution.

  • Temperature: Solubility is often temperature-dependent. Gentle warming of the mixture can facilitate dissolution. However, be mindful of the compound's melting point (87-91 °C) and the solvent's boiling point.

  • Equilibration Time: Ensure you have allowed sufficient time with adequate agitation (e.g., magnetic stirring) for the solid to dissolve. Dissolution is not always instantaneous.

Q3: What types of reactions typically involve this compound, and how do they influence solvent choice?

This compound is a versatile intermediate in organic synthesis.[5] The presence of a nucleophilic secondary amine and an electrophilic nitrile group allows for a range of transformations.[6] For example, it can be used to produce 4-cyano-N-(4-cyano-phenyl)-N-methyl-benzamide in tetrahydrofuran (THF).[2] The choice of solvent is critical and depends on the reaction type:

  • N-Alkylation/Acylation: Reactions involving the methylamino group often require polar aprotic solvents like THF, DMF, or DMSO to dissolve the starting material and facilitate the reaction with electrophiles.

  • Nitrile Group Transformations (e.g., Hydrolysis, Reduction): The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[6][7] These reactions often use protic solvents (like ethanol or water mixtures) or ethers, and solubility can be a challenge.[8]

Troubleshooting Guide: Resolving Poor Solubility

This section provides in-depth, actionable strategies for when this compound exhibits poor solubility in your chosen reaction system.

Issue 1: The compound dissolves initially but precipitates out during the reaction.

This common issue, known as "crashing out," can halt a reaction and complicate purification. It typically arises from a change in the reaction medium's properties.

Causality:

  • Temperature Fluctuation: The reaction may be generating or consuming heat, causing a temperature drop that reduces solubility.

  • Change in Polarity: As reactants are consumed and products are formed, the overall polarity of the solution can shift, making it less hospitable to the starting material or an intermediate.

  • Supersaturation: The initial dissolution might have created a metastable supersaturated solution, which is prone to precipitation.

Solutions:

  • Workflow: Initial Troubleshooting for Precipitation This workflow diagram outlines the logical progression for addressing in-reaction precipitation.

    G A Precipitation Observed B Is the reaction exothermic/endothermic? A->B C Maintain Stable Temperature (e.g., water bath, oil bath) B->C Yes D Analyze Supernatant & Precipitate (TLC, LCMS) B->D No/Unsure C->D E Is the precipitate starting material? D->E F Implement Co-Solvent Strategy (See Protocol 2) E->F Yes G Precipitate is product/intermediate. Consider reactive solubilization or different solvent. E->G No

    Caption: A logical workflow for diagnosing and solving in-reaction precipitation.

  • Protocol 1: Systematic Solvent Screening If your standard solvent is failing, a systematic screening is the most logical next step. The goal is to find a solvent or solvent mixture that can maintain homogeneity throughout the reaction.

    Step-by-Step Methodology:

    • Selection: Choose a range of solvents based on their polarity and compatibility with your reaction chemistry. Good candidates include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

    • Small-Scale Tests: In separate vials, add a known amount of this compound (e.g., 10 mg).

    • Volume Addition: Add a test solvent dropwise while stirring until dissolution is achieved. Record the volume needed to calculate an approximate solubility (mg/mL).

    • Temperature Effect: Gently warm the vials that showed poor solubility to observe if temperature improves dissolution.

    • Selection: Choose the solvent that provides the best solubility and is compatible with your reaction conditions for a pilot reaction.

Issue 2: Solubility is too low to achieve the desired reaction concentration.

For process efficiency and favorable kinetics, higher concentrations are often desirable. When the solubility of this compound is the limiting factor, more advanced techniques are required.

Causality: The intermolecular forces within the crystal lattice of this compound are stronger than the solvation forces offered by the chosen solvent. To improve solubility, you must disrupt this balance.

Solutions:

  • Technique Selection Logic The choice of technique depends on the nature of the problem and the constraints of the chemical reaction.

    G cluster_0 Solubility Enhancement Strategy cluster_1 Recommended Technique A Is the reaction compatible with protic solvents? B Can the reaction tolerate a solvent mixture? A->B No D pH Adjustment (Protonate the amine) A->D Yes E Co-Solvency (See Protocol 2) B->E Yes G Standard Aprotic Solvent B->G No C Is dissolution rate the issue, not equilibrium solubility? F Particle Size Reduction (Micronization) C->F Yes C->G No D->B E->C

    Caption: Decision tree for selecting an appropriate solubility enhancement technique.

  • Protocol 2: Implementing a Co-Solvent System Co-solvency involves using a mixture of solvents to achieve a desirable polarity and solvation power that neither solvent possesses alone.[9][10] This is a powerful and widely used technique.[11]

    Principle: A small amount of a highly polar "co-solvent" (like DMF or DMSO) is added to a less polar primary solvent (like THF or Toluene). The co-solvent disrupts the solute's crystal lattice, while the bulk solvent provides the primary reaction medium.

    Step-by-Step Methodology:

    • Primary Solvent: Dissolve/suspend this compound in your primary reaction solvent at the desired concentration.

    • Co-Solvent Addition: While stirring vigorously, add a co-solvent (e.g., DMF) dropwise (e.g., 1-10% v/v).

    • Observation: Continue adding the co-solvent until a clear, homogeneous solution is obtained.

    • Optimization: Note the minimum percentage of co-solvent required. It is best to use as little as necessary to avoid complicating the reaction workup.

    • Reaction Trial: Run the reaction in the optimized co-solvent mixture.

    Quantitative Data Summary: Approximate Solubility in Common Solvents

SolventTypeDielectric Constant (ε)Expected SolubilityNotes
Toluene Non-polar Aprotic2.4LowMay be useful for reactions requiring non-polar conditions.
THF Polar Aprotic7.6ModerateA common starting point for many organic reactions.[2]
Methanol Polar Protic33.0HighKnown to be a good solvent, but may be reactive.[2][4]
Acetonitrile Polar Aprotic37.5Moderate to HighGood for reactions sensitive to protic groups.
DMF Polar Aprotic38.3HighExcellent solubilizer, but has a high boiling point.
DMSO Polar Aprotic47.2Very HighPowerful solvent, but can be difficult to remove.
  • Protocol 3: pH Adjustment (for Protic/Aqueous Systems) The methylamino group on the molecule is basic. In the presence of an acid, it can be protonated to form a cationic salt. This salt form is typically much more soluble in polar protic solvents, including water, than the neutral free base.

    Principle: By lowering the pH of the reaction medium, you convert the less soluble neutral form to a more soluble salt form. This is a form of chemical modification to enhance solubility.[10]

    Step-by-Step Methodology:

    • Solvent System: This method is applicable only in protic solvents (e.g., water, ethanol, methanol) where pH can be controlled.

    • Acid Selection: Choose an acid that will not interfere with your reaction. Common choices include HCl (if a non-coordinating anion is needed) or an organic acid like acetic acid.

    • pH Titration: Suspend this compound in the solvent. Slowly add the chosen acid dropwise while monitoring the mixture.

    • Endpoint: Continue adding acid until the solid dissolves completely. Measure the pH of the resulting solution.

    • Reaction Compatibility: Ensure that your subsequent reaction steps are compatible with this acidic pH. If necessary, the pH can be readjusted by adding a base after the reaction is complete.

References

Technical Support Center: Analytical Techniques for Identifying Impurities in 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Methylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific challenges encountered during the analytical characterization of this compound.

Frequently Asked Questions (FAQs)
Q1: What are the potential sources and structures of impurities in this compound?

A1: Impurities in this compound can originate from several sources, including the synthetic route, degradation, and storage. Understanding these sources is the first step in developing a robust analytical strategy.

  • Starting Materials & Reagents: Unreacted starting materials or residual reagents from synthesis are a primary source of impurities. For instance, in a typical synthesis involving the methylation of 4-aminobenzonitrile, residual 4-aminobenzonitrile is a likely impurity.

  • By-products: Side reactions occurring during synthesis can generate structurally related impurities. A common by-product could be the dialkylated species, 4-(Dimethylamino)benzonitrile.

  • Degradation Products: The nitrile group in benzonitrile derivatives can be susceptible to hydrolysis under acidic or basic conditions, converting it to an amide or a carboxylic acid.[1][2] Therefore, 4-(Methylamino)benzamide and 4-(Methylamino)benzoic acid are potential degradants, especially if the compound is exposed to moisture or non-neutral pH conditions. Forced degradation studies are essential to identify these potential degradants.[3][4][5]

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential Origin
4-AminobenzonitrileUnreacted Starting Material
4-(Dimethylamino)benzonitrileSynthesis By-product (Over-methylation)
4-(Methylamino)benzamideDegradation (Hydrolysis)
4-(Methylamino)benzoic AcidDegradation (Hydrolysis)
Q2: I need to analyze a sample of this compound for purity. Which analytical technique should I choose?

A2: The choice of analytical technique depends on the specific goal of your analysis—whether it's routine purity assessment, identification of volatile substances, or structural elucidation of unknown impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and impurity quantification, while Gas Chromatography (GC) is ideal for volatile impurities. For structural identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7]

Below is a decision tree to guide your selection process.

G start What is the primary goal of your analysis? quant Quantify known impurities or assess overall purity? start->quant volatile Identify volatile impurities (e.g., residual solvents)? start->volatile elucidate Elucidate the structure of an unknown impurity? start->elucidate hplc HPLC-UV/DAD (High-Performance Liquid Chromatography) quant->hplc Robust for routine analysis and stability testing. gcms GC-MS (Gas Chromatography-Mass Spectrometry) volatile->gcms Excellent for separating and identifying volatile organic compounds. lcms LC-MS (Liquid Chromatography-Mass Spectrometry) elucidate->lcms Provides molecular weight information. nmr NMR (Nuclear Magnetic Resonance) lcms->nmr Provides definitive structural information.

Caption: Decision tree for selecting an analytical technique.

Q3: How do I design a forced degradation study for this compound?

A3: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[5][8] These studies are a key component in developing a stability-indicating analytical method.[3] A typical study involves exposing the compound to more severe conditions than it would encounter during routine storage.[5]

Core Principle: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] This ensures that degradation products are generated at a sufficient level for detection and characterization without completely destroying the parent compound.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 - 24 hours at RT or elevated temp (e.g., 60°C)To assess susceptibility of the nitrile group to acid-catalyzed hydrolysis.[9]
Base Hydrolysis 0.1 M NaOH2 - 24 hours at RTTo assess susceptibility to base-catalyzed hydrolysis, which is often faster for nitriles.[9]
Oxidation 3% H₂O₂2 - 24 hours at RTTo evaluate stability against oxidative stress.[9]
Thermal Dry Heat (e.g., 80-100°C)24 - 72 hoursTo test for thermally induced degradation products.
Photostability UV/Visible Light (ICH Q1B)Per ICH guidelinesTo determine if the compound is light-sensitive.[4]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating, identifying, and quantifying impurities in pharmaceutical compounds.[10] A reversed-phase C18 column is a common starting point for benzonitrile derivatives.[11]

Q4: I am developing an HPLC method for this compound. What are the recommended starting conditions?

A4: A successful HPLC method development process should be systematic rather than based on trial and error.[12] For a compound like this compound, a reversed-phase method is the logical first choice due to its moderate polarity.

Protocol 1: HPLC-UV Method for Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV/DAD detector, autosampler, and column oven.[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Scientist's Note: The C18 stationary phase provides good retention for aromatic compounds through hydrophobic interactions.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Scientist's Note: Formic acid is used to control the pH and protonate the secondary amine on the analyte, leading to sharper peaks and more consistent retention times. It is also MS-compatible.

  • Elution: Start with a scouting gradient, for example, 5% to 95% B over 20 minutes, to determine the approximate elution conditions for the main peak and any impurities.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or a wavelength maximum determined from a UV scan of the main compound.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Q5: My chromatogram shows poor peak shape (tailing peaks). What are the common causes and solutions?

A5: Peak tailing is a frequent issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase or other system components.[10][13] For this compound, the basic secondary amine is a likely culprit, as it can interact with residual acidic silanol groups on the silica-based column packing.

G start Symptom: Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination / Void start->cause3 solution1a Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) cause1->solution1a Protonates silanols, reducing interaction solution1b Add a Competing Base (e.g., 0.1% Triethylamine) cause1->solution1b Base competes for active sites solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Flush Column or Replace if Necessary cause3->solution3

Caption: Troubleshooting workflow for HPLC peak tailing.

Table 3: HPLC Troubleshooting - Common Issues

ProblemPotential CauseTroubleshooting Steps
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate; Temperature fluctuations.Ensure mobile phase is well-mixed and degassed. Check the pump for leaks or air bubbles. Use a column oven for temperature control.
Baseline Drift or Noise Contaminated mobile phase or detector cell; Air bubbles in the system.Use fresh, high-purity solvents. Flush the detector cell. Degas the mobile phase thoroughly.
Ghost Peaks Carryover from previous injections; Contamination in the mobile phase or sample vial.Run blank injections to identify the source. Ensure the autosampler wash procedure is effective. Use fresh solvents.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight by-products.[14][15]

Q6: When is GC-MS a better choice than HPLC for impurity analysis of this compound?

A6: GC-MS is preferred when you specifically suspect the presence of volatile or thermally stable, non-polar impurities. This compound itself has a melting point of 87-91 °C and is amenable to GC analysis. GC offers superior resolution for volatile compounds compared to HPLC.

Use GC-MS for:

  • Residual Solvent Analysis: Identifying solvents like Toluene, THF, or Ethyl Acetate used during synthesis.

  • Low Molecular Weight By-products: Detecting small, volatile molecules that may not be well-retained by reversed-phase HPLC.

  • Confirmation of Identity: The mass spectrum provides a molecular fingerprint that can be compared against libraries for confident identification.

Q7: I'm seeing extraneous peaks in my GC-MS total ion chromatogram. How can I identify the source?

A7: Extraneous peaks in a GC-MS analysis often originate from the system itself or from sample preparation, rather than the sample.

Table 4: GC-MS Troubleshooting - Extraneous Peaks

Peak SourceCommon CauseIdentification & Solution
Septum Bleed Degradation of the injection port septum at high temperatures.Peaks will often correspond to siloxanes. Use a high-quality, low-bleed septum and replace it regularly.[16]
Column Bleed Degradation of the column's stationary phase at high temperatures.Appears as a rising baseline at the end of the run. Ensure the column is not heated above its maximum operating temperature.
Contamination From solvents, glassware, or the syringe.Analyze a solvent blank. If the peak is present, the contamination is from the solvent or system. Clean the syringe and run a solvent wash between injections.[16]
Structure Elucidation Techniques

When an unknown impurity is detected by a separation technique like HPLC or GC, spectroscopic methods are required for definitive structural identification.

Q8: How can Nuclear Magnetic Resonance (NMR) spectroscopy help identify an unknown impurity?

A8: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, as it provides detailed information about the carbon-hydrogen framework.[17][18] When an impurity is isolated (e.g., via preparative HPLC or LC-SPE[19]), a suite of NMR experiments can reveal its exact structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). For a derivative of this compound, one would look for changes in the aromatic region (AA'BB' system) and shifts in the N-methyl signal.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The presence or absence of the nitrile carbon signal (~119 ppm) or a shift to a carbonyl carbon (~168 ppm) would immediately indicate hydrolysis.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows which protons are coupled to each other, while HSQC and HMBC show which protons are attached to or near which carbons. This is critical for piecing together the molecular fragments to build a complete structure.[19]

Q9: What is the role of Fourier-Transform Infrared (FTIR) Spectroscopy?

A9: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20] While not suitable for quantifying impurities, it is an excellent first-pass technique to check for major structural changes. For this compound, the key absorbances would be:

  • N-H Stretch: A sharp peak around 3400 cm⁻¹.

  • C≡N (Nitrile) Stretch: A strong, sharp peak around 2220 cm⁻¹. The absence of this peak would be a clear indicator of degradation at the nitrile group.

  • Aromatic C=C Bending: Peaks in the 1600-1400 cm⁻¹ region.

If an impurity is suspected to be a hydrolysis product (e.g., 4-(Methylamino)benzamide), one would look for the appearance of a strong C=O (amide) stretch around 1660 cm⁻¹.

References

Validation & Comparative

A Comparative Guide to 4-(Methylamino)benzonitrile and 4-(Dimethylamino)benzonitrile: Structure, Photophysics, and the Twisted Intramolecular Charge Transfer (TICT) Phenomenon

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Molecules, A Tale of One Twist

In the study of photoinduced charge transfer, few molecules have achieved the canonical status of 4-(Dimethylamino)benzonitrile (DMABN). For decades, it has served as the archetypal model for understanding a fascinating phenomenon known as Twisted Intramolecular Charge Transfer (TICT), which gives rise to its unique dual fluorescence. Structurally, its closest analog, 4-(Methylamino)benzonitrile (MABN), differs by only a single methyl group. Yet, this seemingly minor structural alteration has profound consequences on its excited-state dynamics, making a comparative analysis of these two molecules an illuminating exercise in structure-property relationships.

This guide provides an in-depth, objective comparison of MABN and DMABN, moving from fundamental physicochemical properties to their divergent photophysical behaviors. We will explore the causality behind their differences, supported by experimental data, and provide validated protocols for their characterization. The central theme is to understand why DMABN is the classic example of a TICT-state fluorophore, while MABN is not, and what implications this has for their respective applications.

Molecular Structure and Ground-State Properties: The Subtle Influence of a Methyl Group

At first glance, the structures of MABN and DMABN are remarkably similar, featuring a benzonitrile acceptor moiety connected to an amino donor group. The key distinction lies in the substitution at the nitrogen atom.

  • This compound (MABN): Possesses a secondary amine (-NHCH₃).

  • 4-(Dimethylamino)benzonitrile (DMABN): Possesses a tertiary amine (-N(CH₃)₂).

This difference impacts two key factors:

  • Electron-Donating Strength: The two methyl groups in DMABN, being electron-donating through induction, make the dimethylamino group a more potent electron donor than the single methylamino group in MABN.

  • Steric Hindrance: The bulkier dimethylamino group creates more steric repulsion with the phenyl ring, influencing the preferred ground-state geometry and the energy barrier for rotation around the C(phenyl)-N bond.

These subtle electronic and steric differences in the ground state set the stage for their dramatically different behavior upon photoexcitation.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound (MABN)4-(Dimethylamino)benzonitrile (DMABN)
Molecular Formula C₈H₈N₂C₉H₁₀N₂
Molecular Weight 132.16 g/mol [1]146.19 g/mol
CAS Number 4714-62-9[2]1197-19-9[3]
Melting Point 87-91 °C[1]72-75 °C[4]
Appearance SolidLight brown crystalline powder[4]

Photophysical Behavior: The Divergence in the Excited State

The most significant differences between MABN and DMABN emerge in their photophysical properties, particularly their fluorescence. This behavior is highly dependent on the solvent environment, a phenomenon known as solvatochromism.

The Hallmarks of DMABN: Dual Fluorescence and the TICT State

DMABN is renowned for exhibiting dual fluorescence, a rare property where a molecule emits from two distinct excited states.[5][6][7]

  • In nonpolar solvents (e.g., cyclohexane): DMABN displays a single, higher-energy fluorescence band. This emission originates from a planar, "Locally Excited" (LE) state, which is structurally similar to the ground state.[7]

  • In polar solvents (e.g., acetonitrile): In addition to the LE band, a second, highly red-shifted, and broad emission band appears at lower energy.[8] This new band is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[9]

The formation of the TICT state is the most widely accepted model to explain this behavior.[9][10] Upon photoexcitation in a polar solvent, the molecule first reaches the LE state. Subsequently, the dimethylamino group can rotate 90° relative to the benzonitrile ring. This twisting motion decouples the π-systems of the donor and acceptor, facilitating a near-complete electron transfer from the nitrogen atom to the benzonitrile moiety. The resulting TICT state is highly polar and is therefore significantly stabilized by the surrounding polar solvent molecules, lowering its energy below that of the LE state and allowing for the characteristic red-shifted emission.

The Behavior of MABN: The Absence of a Twist

In stark contrast to DMABN, MABN does not exhibit dual fluorescence .[9] It shows a single fluorescence band in both polar and nonpolar solvents. While its fluorescence is sensitive to solvent polarity (solvatochromism), the dramatic appearance of a second, low-energy band is absent.

The prevailing explanation for this difference is that the energy barrier for MABN to reach the TICT state is significantly higher. The lower electron-donating ability of the methylamino group and different steric interactions result in a larger energy gap between the relevant excited states (S1 and S2), which prevents the TICT state from becoming energetically accessible and stable enough to be emissive, even with stabilization from a polar solvent.[9]

Table 2: Comparative Photophysical Data in Representative Solvents
CompoundSolventλabs (nm)λem (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
DMABN Cyclohexane~298~340 (LE)~0.14~3.43
Acetonitrile~295~350 (LE), ~470 (TICT)LE: Low, TICT: High (Total ~0.3)LE: ~4 ps, TICT: ~3.5 ns[8]
MABN Cyclohexane~295~335High~4.0
Acetonitrile~294~350High (not significantly quenched)[9]~3.8

Note: The values presented are approximate and compiled from various sources for comparative purposes. Absolute values can vary with experimental conditions.

Mechanistic Insights: Visualizing the Excited State Pathways

The divergent photophysical pathways of MABN and DMABN can be visualized using a state diagram. For DMABN in a polar solvent, excitation is followed by a relaxation pathway that branches, populating both the LE and the energetically favorable TICT state. For MABN, the TICT pathway is energetically uphill and thus inaccessible.

TICT_Comparison cluster_DMABN DMABN in Polar Solvent cluster_MABN MABN in Polar Solvent GS_D Ground State (S₀) (Planar) FC_D Franck-Condon State GS_D->FC_D Absorption (hν) LE_D Locally Excited (LE) State (Planar) FC_D->LE_D Vibrational Relaxation LE_D->GS_D LE Fluorescence (~350 nm) TICT_D TICT State (Twisted, High Dipole) LE_D->TICT_D Twisting / ICT (Fast, ~ps) TICT_D->GS_D TICT Fluorescence (~470 nm) GS_M Ground State (S₀) (Planar) FC_M Franck-Condon State GS_M->FC_M Absorption (hν) LE_M Locally Excited (LE) State (Planar) FC_M->LE_M Vibrational Relaxation LE_M->GS_M LE Fluorescence (~350 nm) TICT_M TICT State (Virtual) (High Energy Barrier) LE_M->TICT_M Inaccessible Pathway

Caption: Excited-state pathways for DMABN vs. MABN in polar solvents.

Experimental Considerations and Protocols

An Expert Insight: The Photoproduct Problem

A critical, field-proven insight for researchers is that MABN can be a photochemical product of DMABN, particularly in polar aprotic solvents like acetonitrile.[9] Upon prolonged photoexcitation, DMABN can undergo demethylation to form MABN. Because MABN's fluorescence is strong and occurs in the same spectral region as DMABN's LE band, even trace amounts of this photoproduct can lead to a significant overestimation of the LE emission intensity and an incorrect interpretation of the kinetics.[9] This self-validating check—monitoring for spectral changes over time—is crucial for trustworthy results.

Protocol: Comparative Steady-State and Time-Resolved Fluorescence Spectroscopy

This protocol outlines a robust workflow for comparing the photophysical properties of MABN and DMABN.

Protocol_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Validation P1 Prepare stock solutions of MABN & DMABN in spectroscopic grade solvent P2 Prepare dilute working solutions (Absorbance < 0.1 at λex) in nonpolar (Cyclohexane) and polar (Acetonitrile) solvents P1->P2 M1 Record UV-Vis Absorption Spectra to determine λmax_abs P2->M1 M2 Record Fluorescence Emission Spectra (λex = λmax_abs) M1->M2 M3 Measure Fluorescence Lifetime using TCSPC M2->M3 A2 Check for photostability: Re-measure spectra after prolonged exposure to check for photoproduct formation M2->A2 M4 Measure Fluorescence Quantum Yield relative to a known standard (e.g., Quinine Sulfate) M3->M4 A1 Compile data into a comparative table M3->A1 M4->A1 A3 Compare solvatochromic shifts and fluorescence behavior to deduce excited-state dynamics A1->A3 A2->A3

Caption: Experimental workflow for comparing MABN and DMABN photophysics.

Step-by-Step Methodology:

  • Solution Preparation:

    • Use spectroscopic grade solvents (e.g., cyclohexane and acetonitrile) to minimize background fluorescence.

    • Prepare concentrated stock solutions of MABN and DMABN.

    • From the stock, prepare dilute working solutions for analysis. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum for each sample to determine the wavelength of maximum absorption (λabs). This wavelength will be used for excitation in subsequent fluorescence experiments.

  • Steady-State Fluorescence Spectroscopy:

    • Excite each sample at its λabs.

    • Record the emission spectrum. For DMABN in acetonitrile, ensure the scan range is wide enough (e.g., 320-600 nm) to capture both the LE and TICT emission bands.

    • Validation: Periodically re-record the spectrum of DMABN in acetonitrile to check for any changes that might indicate the formation of the MABN photoproduct.

  • Fluorescence Quantum Yield (Φf) Measurement:

    • Use the comparative method with a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the standard equation, correcting for the refractive index of the solvents.

  • Time-Resolved Fluorescence Spectroscopy:

    • Use a technique like Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime(s) (τ).

    • For DMABN in acetonitrile, the decay kinetics will be complex and require multi-exponential fitting to resolve the fast decay of the LE state and the longer decay of the TICT state.

Applications and Concluding Remarks

The profound differences in photophysical behavior dictate the distinct applications of MABN and DMABN.

  • DMABN is an invaluable environmental polarity probe . The ratio of the intensity of its TICT emission to its LE emission is highly sensitive to the polarity and viscosity of its microenvironment. This property has been exploited in materials science and to probe the interior of micelles, polymers, and biological systems.

  • MABN , lacking the TICT state, is not useful as a polarity-sensitive dual fluorophore. Its primary role in research is often as a negative control or a reference compound in studies involving DMABN and other TICT molecules. Its predictable, single-band fluorescence and its status as a potential DMABN photoproduct make it essential for validating experiments on its more famous counterpart.

References

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylamino)benzonitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. Its structure, featuring a secondary amine and a nitrile group on an aromatic ring, makes it a versatile precursor for a variety of chemical transformations. The unambiguous synthesis and rigorous characterization of this compound are paramount to ensure the reliability and reproducibility of subsequent research.

This guide provides an in-depth look at a common and efficient method for the synthesis of this compound: the direct N-methylation of 4-aminobenzonitrile. We will delve into the rationale behind the chosen methodology and present a comprehensive workflow for validating the final product's identity and purity using a suite of spectroscopic techniques. Furthermore, this primary synthesis route will be compared with an alternative method to provide a broader context for synthetic strategy selection.

Primary Synthesis: N-Methylation of 4-Aminobenzonitrile

The direct N-methylation of 4-aminobenzonitrile is a straightforward and widely used method. The reaction involves the substitution of one of the hydrogen atoms of the primary amine with a methyl group.

Reaction Scheme:

Figure 1: N-methylation of 4-aminobenzonitrile to yield this compound.

Experimental Protocol
  • Materials: 4-aminobenzonitrile, Methyl iodide (MeI), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 4-aminobenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.[1]

Causality Behind Experimental Choices:

  • Methyl Iodide: A common and highly reactive methylating agent.

  • Potassium Carbonate: A mild base used to deprotonate the primary amine, making it a more potent nucleophile to attack the electrophilic methyl iodide.

  • Acetone: A polar aprotic solvent that readily dissolves the starting material and facilitates the reaction without interfering with the reactants.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Workflow for the synthesis of this compound.

Spectroscopic Validation: A Self-Validating System

Rigorous spectroscopic analysis is essential to confirm the successful synthesis of this compound. Each technique provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Experimental Protocol:

  • Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer.

Data Comparison:

Proton Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Multiplicity Integration
N-H ~4.17 (broad)4.15broad singlet1H
Aromatic H 6.53 (d), 7.41 (d)6.55 (d), 7.43 (d)doublet2H, 2H
N-CH~2.92.92singlet3H

Literature data for comparison.[2]

Interpretation: The presence of a singlet at approximately 2.92 ppm integrating to three protons is a key indicator of the newly introduced methyl group. The broad singlet around 4.15 ppm corresponds to the N-H proton. The two doublets in the aromatic region confirm the para-substituted benzene ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum.

Data Comparison:

Carbon Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm)
C ≡N~119119.5
Aromatic C -H~112, 133112.3, 133.8
Aromatic ipso-C ~98, 15198.5, 151.2
N-C H₃~3030.1

Note: Expected shifts are estimations based on typical values.

Interpretation: The signal around 30.1 ppm confirms the presence of the methyl carbon. The nitrile carbon appears around 119.5 ppm. The remaining signals correspond to the aromatic carbons, and their chemical shifts are consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum.

Data Comparison:

Functional Group Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Appearance
N-H stretch3300-35003345Medium, sharp
C-H (aromatic)3000-31003050Weak to medium
C-H (aliphatic)2850-30002920Weak to medium
C≡N stretch2220-22602225Strong, sharp
C=C (aromatic)1500-16001605, 1520Medium to strong

Literature data for comparison.[2][3]

Interpretation: A strong, sharp peak at 2225 cm⁻¹ is characteristic of the nitrile (C≡N) group. The peak at 3345 cm⁻¹ indicates the presence of an N-H bond, which is expected for a secondary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

Data Analysis:

Ion Expected m/z Observed m/z
[M]⁺132.07132.1
[M+H]⁺133.08133.1

Molecular formula: C₈H₈N₂; Molecular Weight: 132.16 g/mol .[4]

Interpretation: The observation of a molecular ion peak at an m/z value corresponding to the calculated molecular weight of this compound provides strong evidence for its successful synthesis.[5]

dot graph "Validation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Logical workflow for the spectroscopic validation of this compound.

Comparative Analysis: Alternative Synthesis Route

While N-methylation is effective, other methods exist for the synthesis of N-aryl amines. A prominent alternative is the Buchwald-Hartwig amination .[6]

Reaction Scheme (Buchwald-Hartwig):

Figure 2: Buchwald-Hartwig amination for the synthesis of this compound.

This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

Comparison of Synthesis Methods:

Parameter N-Methylation of 4-Aminobenzonitrile Buchwald-Hartwig Amination
Starting Materials 4-aminobenzonitrile, methyl iodide4-halobenzonitrile, methylamine
Catalyst None requiredPalladium-based catalyst and ligand
Reaction Conditions Mild (reflux in acetone)Generally mild, but can require inert atmosphere
Cost Generally lower cost reagentsCatalyst and ligand can be expensive
Substrate Scope Limited to methylation of the starting amineBroader scope for various aryl halides and amines
Byproducts Inorganic salts (e.g., KI)Stoichiometric amounts of base and halide salts

Field-Proven Insights:

The N-methylation route is often preferred for its simplicity, cost-effectiveness, and ease of execution when the primary amine precursor is readily available. The Buchwald-Hartwig amination, while more complex and costly, offers greater flexibility and is a powerful tool when a wider range of N-aryl amines needs to be synthesized from various aryl halides.[7]

Conclusion

The successful synthesis of this compound via N-methylation of 4-aminobenzonitrile can be robustly validated through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides complementary data that, when taken together, unequivocally confirms the structure and purity of the target compound. While alternative methods like the Buchwald-Hartwig amination offer broader synthetic utility, the direct methylation approach remains a highly practical and efficient method for this specific transformation. This guide provides researchers with a comprehensive framework for the synthesis and rigorous characterization of this important chemical intermediate.

References

A Comparative Spectroscopic Guide to Benzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzonitrile, a simple yet versatile aromatic nitrile, serves as a foundational scaffold in the synthesis of a multitude of compounds with applications ranging from pharmaceuticals and agrochemicals to materials science. The precise characterization of its derivatives is paramount to ensuring the integrity and efficacy of these final products. Spectroscopic analysis is an indispensable tool in this endeavor, providing a detailed fingerprint of the molecular structure and electronic environment.[1] This guide offers an in-depth comparative analysis of benzonitrile and its derivatives using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By examining the influence of various substituents on the benzonitrile core, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret spectra and elucidate the structure of novel benzonitrile compounds.

I. Infrared (IR) Spectroscopy: Probing Vibrational Signatures

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For benzonitrile and its derivatives, the nitrile (C≡N) stretching vibration is a particularly sharp and intense diagnostic peak.[1]

The Influence of Substituents on the Nitrile Stretch

The position of the nitrile stretching frequency (νC≡N) in the IR spectrum is sensitive to the electronic effects of substituents on the benzene ring. Generally, this absorption occurs in the range of 2220-2240 cm⁻¹.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) or halogens (-Cl, -Br) are EWGs that pull electron density away from the aromatic ring and the nitrile group through inductive and/or resonance effects. This withdrawal of electron density strengthens the C≡N bond, leading to an increase in the stretching frequency (a shift to a higher wavenumber).

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as amino (-NH₂) or methoxy (-OCH₃) groups donate electron density to the ring. This increased electron density can be delocalized into the π-system of the nitrile group, slightly weakening the C≡N bond and causing a shift to a lower wavenumber.

The position of the substituent also plays a role. The electronic effect is generally more pronounced for substituents in the para position relative to the nitrile group, due to direct resonance effects.

Comparative IR Data of Benzonitrile Derivatives

The following table summarizes the characteristic nitrile stretching frequencies for a selection of benzonitrile derivatives, illustrating the impact of different substituents.

CompoundSubstituentPositionNitrile Stretch (νC≡N) (cm⁻¹)
Benzonitrile-H-~2230
4-Methylbenzonitrile-CH₃ (EDG)para2229
4-Methoxybenzonitrile-OCH₃ (EDG)para2225
4-Chlorobenzonitrile-Cl (EWG)para2232
4-Nitrobenzonitrile-NO₂ (EWG)para2233
3-Methylbenzonitrile-CH₃ (EDG)meta~2230[1]
4-Bromo-3-methylbenzonitrile-Br (EWG), -CH₃ (EDG)meta, para2252[1]

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or solution) and the instrument's resolution.

Experimental Protocol for FT-IR Analysis

A standardized methodology is crucial for obtaining reproducible and comparable IR data.

  • Sample Preparation:

    • KBr Pellet Method: For solid samples, finely grind approximately 1-2 mg of the benzonitrile derivative with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Attenuated Total Reflectance (ATR): For solid or liquid samples, place a small amount directly onto the ATR crystal. This method requires minimal sample preparation.[1]

  • Instrumentation:

    • Utilize a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker ALPHA II or a Thermo Scientific Nicolet iS5.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.[1]

    • Collect the sample spectrum, typically in the 4000–400 cm⁻¹ range, with a resolution of 4 cm⁻¹.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands, paying close attention to the nitrile stretching frequency. Compare the obtained spectrum with reference spectra or theoretical calculations.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy of Benzonitrile Derivatives

The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum of benzonitrile derivatives provides a wealth of information about the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic nature and position of the substituents.

  • Electron-Withdrawing Groups (EWGs): EWGs deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

  • Electron-Donating Groups (EDGs): EDGs shield the aromatic protons, leading to resonance at lower chemical shifts (upfield).

The coupling patterns (e.g., doublet, triplet, multiplet) reveal the connectivity between adjacent protons. For instance, in a para-substituted benzonitrile, the aromatic protons often appear as two distinct doublets.

¹³C NMR Spectroscopy of Benzonitrile Derivatives

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. The carbon atom of the nitrile group (C≡N) typically resonates in the range of δ 117-120 ppm. The chemical shifts of the aromatic carbons also provide valuable structural information. The ipso-carbon (the carbon atom directly attached to the nitrile group) is often observed around δ 112 ppm in benzonitrile.[3]

Comparative NMR Data of Benzonitrile Derivatives

The following tables present a comparative overview of ¹H and ¹³C NMR spectral data for selected benzonitrile derivatives.[4]

Table 1: ¹H NMR Spectral Data Comparison [4]

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
Benzonitrile7.47 (t), 7.60 (d), 7.64 (d)t, d, d8.0, 8.0, 8.0CDCl₃[3]
4-Amino-2-(trifluoromethyl)benzonitrile7.66, 7.04, 6.85d, d, dd8.5, 2.0, 8.5, 2.0DMSO-d₆
3-(Trifluoromethoxy)benzonitrile7.50 - 7.80m-CDCl₃
4-Methylbenzonitrile7.27 (d), 7.52 (d)d, d8.0, 8.0CDCl₃[3]
4-Chlorobenzonitrile7.47 (d), 7.61 (d)d, d8.0, 8.0CDCl₃[3]
4-Nitrobenzonitrile7.89 (d), 8.35 (d)d, d8.0, 8.0CDCl₃[3]

Table 2: ¹³C NMR Spectral Data Comparison [4]

CompoundKey Carbon Signals (δ, ppm)Solvent
Benzonitrile112.2, 118.6, 128.9, 132.0, 132.6CDCl₃[3]
4-Methylbenzonitrile20.8, 111.8, 118.7, 128.7, 132.1, 133.4, 138.8CDCl₃[3]
4-Chlorobenzonitrile110.7, 117.9, 129.6, 133.3, 139.4CDCl₃[3]
4-Nitrobenzonitrile116.7, 118.2, 124.2, 133.4, 150.0CDCl₃[3]
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the benzonitrile derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation:

    • Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex spectra.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the coupling patterns and chemical shifts to assign the structure.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[5]

Fragmentation of Benzonitrile Derivatives

Upon electron ionization (EI), the benzonitrile molecule loses an electron to form a molecular ion (M⁺•).[5] This molecular ion is often unstable and can undergo fragmentation. The most common fragmentation pathway for benzonitrile involves the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule, resulting in a C₆H₄⁺• fragment.[6]

The fragmentation patterns of substituted benzonitriles will be influenced by the nature and position of the substituent. The stability of the resulting fragment ions and neutral radicals dictates the preferred fragmentation pathways.[7] For example, in 4-methylbenzonitrile, a prominent peak corresponding to the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation can be observed.

Comparative MS Data

The following table highlights the key fragments observed in the mass spectra of benzonitrile and a representative derivative.

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)
Benzonitrile103[8]76 (M - HCN)⁺•[6]
4-Methylbenzonitrile117[9]116 (M - H)⁺, 90 (M - HCN)⁺•
Experimental Protocol for MS Analysis
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) system is commonly used, which separates the components of a mixture before they enter the mass spectrometer. Direct infusion is suitable for pure samples.

  • Ionization:

    • Electron ionization (EI) is a common technique for generating fragment-rich spectra that are useful for structural elucidation.[7] "Softer" ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be used to minimize fragmentation and enhance the observation of the molecular ion.[7]

  • Mass Analysis:

    • The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural insights. Compare the observed spectrum with spectral libraries (e.g., NIST) for identification.

Visualized Workflow for Spectroscopic Analysis

The logical progression from a newly synthesized benzonitrile derivative to its full spectroscopic characterization is depicted in the following workflow diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesized Benzonitrile Derivative IR FT-IR Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Connectivity MS Mass Spectrometry (EI, ESI) Synthesis->MS Molecular Weight Structure Final Structure Confirmation IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the Spectroscopic Characterization of Benzonitrile Derivatives.

Conclusion

The comprehensive spectroscopic analysis of benzonitrile derivatives is a multi-faceted approach that provides unambiguous structural confirmation. By judiciously applying IR, NMR, and MS techniques, researchers can gain a deep understanding of the molecular architecture and electronic properties of these important compounds. This guide has provided a comparative framework for interpreting the spectral data of benzonitrile and its derivatives, highlighting the influence of substituents on their characteristic spectroscopic signatures. The detailed experimental protocols and comparative data tables serve as a valuable resource for scientists engaged in the synthesis and characterization of novel benzonitrile-based molecules.

References

A Comparative Guide to the Fluorescent Properties of Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the fluorescent properties of key aminobenzonitrile isomers, including 4-aminobenzonitrile (PABN), 3-aminobenzonitrile, and the widely studied N,N-dimethyl-4-aminobenzonitrile (DMABN). It is designed for researchers, scientists, and professionals in drug development who leverage fluorescent molecules as environmental probes. The core of this guide focuses on the phenomenon of Twisted Intramolecular Charge Transfer (TICT), a pivotal concept for understanding the unique dual fluorescence exhibited by certain aminobenzonitriles. We delve into the structural and environmental factors governing these photophysical behaviors, supported by comparative data and detailed experimental protocols for accurate characterization.

Introduction: The Phenomenon of Dual Fluorescence

While most molecules exhibit a single fluorescence emission band, a select class of donor-acceptor compounds, including 4-(N,N-dimethylamino)benzonitrile (DMABN), displays the intriguing phenomenon of dual fluorescence.[1] First observed by Lippert in 1961, this behavior is characterized by two distinct emission bands, the relative intensities of which are exquisitely sensitive to the polarity of the solvent.[1] This property makes DMABN and related molecules powerful probes for investigating the microenvironments of various systems, from simple solutions to complex biological assemblies.[1]

The prevailing explanation for this dual emission is the Twisted Intramolecular Charge Transfer (TICT) model.[1][2] This model proposes that upon photoexcitation, the molecule can exist in two different excited states: a planar, locally excited (LE) state and a conformationally twisted, charge-transfer (TICT) state. The interplay between these two states, governed by molecular structure and solvent interactions, is the key to understanding the comparative fluorescent properties of aminobenzonitriles.

The Twisted Intramolecular Charge Transfer (TICT) Model

The TICT model provides a robust framework for explaining the dual fluorescence of molecules like DMABN.[1][2] The process can be dissected into the following key steps:

  • Excitation to the Locally Excited (LE) State: Initially, the molecule absorbs a photon, promoting it to an excited state that retains a planar geometry, similar to the ground state. This is the LE state, which gives rise to the "normal," higher-energy (shorter wavelength) fluorescence band.[1]

  • Conformational Relaxation to the TICT State: In polar solvents, the molecule can undergo a conformational change in the excited state. The amino donor group twists to a perpendicular orientation relative to the benzonitrile acceptor ring.[1][3]

  • Charge Separation: This twisting decouples the π-electron systems of the donor and acceptor, facilitating a full intramolecular electron transfer. The resulting TICT state is highly polar, with a significant separation of charge.[1][3]

  • Dual Emission: Both the LE and TICT states can emit a photon to return to the ground state. The TICT state, being lower in energy due to solvent stabilization, emits at a longer, red-shifted wavelength.[1] The efficiency of the LE-to-TICT transition and the subsequent emission from each state are highly dependent on the solvent's polarity and viscosity.

TICT_Model_Workflow cluster_GroundState Ground State (S0) cluster_ExcitedStates Excited States (S1) S0 Planar Ground State LE Locally Excited (LE) State (Planar) Emits at shorter λ S0->LE Absorption (hν) LE->S0 LE Fluorescence (k_f_LE) TICT Twisted Intramolecular Charge Transfer (TICT) State (Perpendicular) Emits at longer λ LE->TICT Twisting & Solvent Relaxation (Polar Solvents) TICT->S0 TICT Fluorescence (k_f_TICT)

Figure 1: A workflow diagram illustrating the key steps in the Twisted Intramolecular Charge Transfer (TICT) mechanism, leading to dual fluorescence.

Comparative Photophysical Properties of Aminobenzonitriles

The propensity to form a TICT state and exhibit dual fluorescence is highly dependent on the substitution pattern of the aminobenzonitrile core. Here, we compare the key photophysical properties of 4-aminobenzonitrile (PABN), 3-aminobenzonitrile, and N,N-dimethyl-4-aminobenzonitrile (DMABN).

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Key Characteristics
4-Aminobenzonitrile (PABN) n-Heptane~290~330 (LE)HighPrimarily LE emission in nonpolar solvents.
Acetonitrile~290~340 (LE)ModerateNo significant TICT emission is observed.[4][5]
3-Aminobenzonitrile n-Heptane~295~340ModerateSingle, aniline-like emission band.[5]
Acetonitrile~295~345ModerateSingle exponential fluorescence decay; no ICT.[5]
DMABN n-Heptane~295~350 (LE)HighStrong LE emission.
Acetonitrile~295~350 (LE), ~480 (TICT)Low (overall)Classic dual fluorescence with prominent TICT band.[1]

Analysis of Comparative Data:

  • DMABN is the archetypal example of a TICT molecule. The electron-donating dimethylamino group and the electron-withdrawing cyano group in the para positions create a strong dipole moment that is enhanced upon twisting in the excited state. This leads to the characteristic dual fluorescence in polar solvents.[1][6]

  • PABN , lacking the methyl groups on the nitrogen, does not exhibit a prominent TICT emission band, even in highly polar solvents like acetonitrile.[4][5] This is attributed to a higher energy barrier for the twisting motion and a less favorable stabilization of the charge-separated state compared to DMABN.

  • 3-Aminobenzonitrile , where the amino and cyano groups are in a meta orientation, does not show dual fluorescence. The electronic communication between the donor and acceptor groups is significantly weaker in this configuration, preventing the formation of a stable TICT state. Its fluorescence behavior is characterized by a single emission band that shows only minor solvatochromic shifts.[5]

Experimental Protocols for Characterization

Accurate characterization of the fluorescent properties of aminobenzonitriles requires careful execution of steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Spectroscopy: Determining Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is most commonly employed.[7][8][9]

Step-by-Step Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the aminobenzonitrile being tested. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV-Vis region.

  • Prepare Solutions:

    • Prepare stock solutions of both the aminobenzonitrile sample and the standard in the desired spectroscopic-grade solvent.

    • Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is kept below 0.1 to prevent inner-filter effects.[9]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

    • Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:[9]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.

Quantum_Yield_Workflow cluster_Prep 1. Preparation cluster_Measure 2. Measurement cluster_Analysis 3. Data Analysis A1 Select Standard & Solvents A2 Prepare Serial Dilutions (Sample & Standard) A1->A2 B1 Measure Absorbance (UV-Vis) A2->B1 B2 Measure Fluorescence Emission B1->B2 C1 Integrate Fluorescence Intensity B2->C1 C2 Plot Intensity vs. Absorbance C1->C2 C3 Determine Gradients C2->C3 C4 Calculate Quantum Yield C3->C4

Figure 2: Experimental workflow for the relative determination of fluorescence quantum yield.

Time-Resolved Fluorescence Spectroscopy: Measuring Lifetimes

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For systems exhibiting TICT, biexponential fluorescence decays are often observed, corresponding to the lifetimes of the LE and TICT states. Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for these measurements.[10][11]

Key Experimental Considerations:

  • Instrumentation: A TCSPC system with a high-repetition-rate pulsed laser source and a sensitive single-photon detector is required.

  • Sample Preparation: Samples should be dilute to avoid aggregation and reabsorption effects. Degassing the solvent can be important to remove dissolved oxygen, a known fluorescence quencher.

  • Data Acquisition: Fluorescence decay curves should be collected at the emission maxima of both the LE and TICT bands.

  • Data Analysis: The decay data is fitted to a multi-exponential decay model after deconvolution with the instrument response function (IRF). For a dual-emitting system like DMABN in a polar solvent, a biexponential fit is expected:

    I(t) = A₁ * exp(-t/τ₁) + A₂ * exp(-t/τ₂)

    Where τ₁ and τ₂ represent the lifetimes of the two emitting species (LE and TICT states).

Conclusion and Future Directions

The comparative analysis of aminobenzonitriles clearly demonstrates the critical role of molecular structure in dictating fluorescent properties. The para-substituted, N,N-dialkylated aminobenzonitriles, exemplified by DMABN, are exceptional probes of solvent polarity due to their propensity to form a TICT state and exhibit dual fluorescence. In contrast, isomers like 3-aminobenzonitrile or the less substituted 4-aminobenzonitrile do not display this behavior, highlighting the stringent electronic and steric requirements for the TICT process.

The principles and protocols outlined in this guide provide a solid foundation for researchers utilizing these and other fluorophores to probe complex chemical and biological systems. Future research in this area continues to focus on the design of novel TICT-based fluorescent probes with enhanced sensitivity, selectivity, and biocompatibility for applications in advanced imaging and sensing.[12]

References

A Researcher's Guide to Computationally Modeling the Electronic Properties of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methodologies for Unraveling Twisted Intramolecular Charge Transfer Phenomena

Introduction: The Enigma of Dual Fluorescence in Aminobenzonitriles

4-(Methylamino)benzonitrile (MABN) and its close analog, 4-(N,N-dimethylamino)benzonitrile (DMABN), are archetypal molecules for studying the fascinating photophysical phenomenon of dual fluorescence.[1][2] In nonpolar solvents, these compounds exhibit a single fluorescence band. However, in polar solvents, a second, red-shifted emission band emerges, indicating the presence of a solvent-stabilized, excited-state species with a large dipole moment. This behavior is rationalized by the Twisted Intramolecular Charge Transfer (TICT) model, a concept that has been the subject of extensive experimental and theoretical investigation.[3][4]

According to the TICT model, upon photoexcitation to a locally excited (LE) state, a conformational change involving the rotation of the amino group relative to the benzonitrile moiety can occur. In polar environments, this twisting motion facilitates a significant charge separation, forming a highly polar TICT state that is energetically stabilized and gives rise to the anomalous, lower-energy fluorescence.[3][4]

Understanding and accurately predicting the electronic properties of MABN and related compounds are crucial for their application as fluorescent probes and in the design of novel materials with tailored photophysical characteristics. This guide provides a comparative overview of computational methods for modeling the electronic properties of MABN, with a focus on elucidating the TICT mechanism. We will delve into the theoretical underpinnings of various approaches, present their performance against experimental benchmarks, and provide a standardized workflow for researchers entering this field. While much of the foundational computational work has been performed on the more heavily studied DMABN, the principles and methodologies are directly applicable and transferable to MABN. Indeed, MABN itself is a known photoproduct of DMABN, making its independent characterization critical for interpreting experimental data accurately.[5][6]

Comparing the Computational Toolkit for Modeling MABN's Electronic Properties

The accurate theoretical description of the subtle interplay between the LE and TICT states presents a significant challenge for computational chemistry. The choice of methodology can profoundly impact the predicted energetics and geometries of the excited states. Here, we compare the most commonly employed techniques.

Time-Dependent Density Functional Theory (TD-DFT): The Workhorse of Excited-State Calculations

TD-DFT is often the first choice for investigating the electronic spectra of medium-to-large molecules due to its favorable balance of computational cost and accuracy.[7] This approach extends the principles of ground-state DFT to describe electronic excitations.

Causality Behind Methodological Choices in TD-DFT:

The performance of TD-DFT is highly dependent on the choice of the exchange-correlation (XC) functional. For charge-transfer states, standard XC functionals like B3LYP can be unreliable, often underestimating the excitation energies of CT states.[7] This is because they do not correctly capture the long-range electron-hole interaction.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange functional. While widely used, they can struggle with the accurate description of charge-transfer states.

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are generally better suited for modeling TICT phenomena. They partition the electron-electron repulsion operator into short-range and long-range components, treating the long-range part with a higher proportion of exact exchange. This correction is crucial for accurately describing the energetics of charge-separated states like the TICT state.

Experimental Benchmark Comparison:

To assess the performance of different functionals, we can compare their predictions against experimental absorption and emission data for aminobenzonitriles. For DMABN in the gas phase, the main absorption band is attributed to the S2 (La, CT) state at approximately 4.57 eV, with a weaker absorption for the S1 (Lb, LE) state around 4.13 eV.[8]

Computational MethodBasis SetSolvent ModelCalculated PropertyExperimental Value (DMABN)
TD-B3LYP6-31+G(d,p)PCM (Acetonitrile)S1 Excitation Energy (LE)~3.5 eV (Emission)
TD-CAM-B3LYP6-31+G(d,p)PCM (Acetonitrile)S1 Excitation Energy (LE)~3.5 eV (Emission)
TD-B3LYP6-31+G(d,p)PCM (Acetonitrile)TICT State Emission Energy~2.6 eV (Emission)
TD-CAM-B3LYP6-31+G(d,p)PCM (Acetonitrile)TICT State Emission Energy~2.6 eV (Emission)

Note: The table presents a qualitative comparison. Actual calculated values can vary based on the specific computational setup.

Higher-Level Correlated Methods: For Enhanced Accuracy

While more computationally demanding, methods that explicitly include electron correlation to a higher degree can provide more accurate descriptions of the potential energy surfaces of excited states.

  • Second-Order Approximate Coupled-Cluster (CC2): This method has been successfully used to calculate the transient absorption spectra of DMABN, providing an unambiguous assignment of spectral features to the LE and TICT states.[9][10]

  • Multireference Methods (e.g., CASSCF and CASPT2): These methods are particularly important when electronic states are close in energy or when there is significant mixing of configurations, as can be the case near conical intersections between the LE and CT states.[11] They provide a more robust description of the electronic structure in such complex situations.

The primary drawback of these higher-level methods is their computational cost, which often limits their application to smaller systems or single-point energy calculations on geometries optimized with less expensive methods like TD-DFT.

Experimental Protocols: A Standardized Computational Workflow for MABN

This section outlines a step-by-step methodology for modeling the electronic properties of MABN using TD-DFT, a widely accessible and effective approach.

Software: Gaussian, ORCA, or other quantum chemistry packages. Visualizer: GaussView, Avogadro, or Chemcraft.

Step 1: Ground State Geometry Optimization

  • Objective: To find the lowest energy structure of MABN in its electronic ground state.

  • Protocol:

    • Build the initial structure of MABN.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or a range-separated functional) and a basis set such as 6-31G(d).

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the desired solvent environment.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

Step 2: Vertical Excitation (Absorption Spectrum)

  • Objective: To simulate the UV-Vis absorption spectrum.

  • Protocol:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of excited states (e.g., 10-20 states).

    • Use a range-separated functional (e.g., CAM-B3LYP) for better accuracy with potential charge-transfer states.

    • The calculated excitation energies and oscillator strengths can be used to generate a simulated spectrum.

Step 3: Excited State Geometry Optimization (LE and TICT States)

  • Objective: To find the minimum energy structures of the locally excited (LE) and twisted intramolecular charge-transfer (TICT) states.

  • Protocol:

    • LE State: Starting from the ground-state geometry, perform a geometry optimization for the first excited state (S1). This will typically lead to the planar or near-planar LE minimum.

    • TICT State: To find the TICT minimum, start with a twisted geometry of MABN (rotate the methylamino group by approximately 90 degrees relative to the phenyl ring). Perform a geometry optimization on the S1 potential energy surface from this starting structure.

    • Confirm that both optimizations have converged to minima on the excited-state potential energy surface.

Step 4: Emission Spectrum Simulation

  • Objective: To calculate the fluorescence emission energies from the LE and TICT states.

  • Protocol:

    • Using the optimized geometries of the LE and TICT states, perform single-point TD-DFT calculations to determine the energy difference between the excited state and the ground state at that geometry. This corresponds to the vertical emission energy.

Step 5: Potential Energy Surface Scan

  • Objective: To map the energy profile of the transition from the LE to the TICT state and determine the energy barrier.

  • Protocol:

    • Define the dihedral angle between the methylamino group and the phenyl ring as the reaction coordinate.

    • Perform a relaxed potential energy surface scan by systematically changing this dihedral angle (e.g., from 0 to 90 degrees in steps of 10 degrees) and optimizing the remaining degrees of freedom at each step on the S1 potential energy surface.

    • Plot the energy as a function of the dihedral angle to visualize the transition path and identify the energy barrier.

Visualizing Key Concepts and Workflows

To aid in the conceptual understanding of the TICT phenomenon and the computational approach, the following diagrams are provided.

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Geometry LE Locally Excited (LE) State (Planar) GS->LE Photoexcitation (hν_abs) LE->GS Fluorescence (hν_LE) TICT TICT State (Twisted, High Dipole) LE->TICT Twisting Motion (in polar solvent) TICT->GS Fluorescence (hν_TICT, red-shifted) caption Figure 1: The Twisted Intramolecular Charge Transfer (TICT) Mechanism.

Caption: Figure 1: The Twisted Intramolecular Charge Transfer (TICT) Mechanism.

Computational_Workflow start Start: MABN Structure opt_gs 1. Ground State (S0) Geometry Optimization start->opt_gs freq_gs Frequency Calculation (Confirm Minimum) opt_gs->freq_gs td_dft_abs 2. TD-DFT Calculation (Vertical Excitations) opt_gs->td_dft_abs opt_es_le 3a. Excited State (S1) Geometry Optimization (LE) opt_gs->opt_es_le opt_es_tict 3b. Excited State (S1) Geometry Optimization (TICT) opt_gs->opt_es_tict abs_spec Simulated Absorption Spectrum td_dft_abs->abs_spec td_dft_em_le 4a. TD-DFT Calculation (LE Emission) opt_es_le->td_dft_em_le pes_scan 5. Potential Energy Surface Scan opt_es_le->pes_scan td_dft_em_tict 4b. TD-DFT Calculation (TICT Emission) opt_es_tict->td_dft_em_tict opt_es_tict->pes_scan em_spec Simulated Emission Spectra (LE & TICT) td_dft_em_le->em_spec td_dft_em_tict->em_spec barrier Energy Barrier (LE -> TICT) pes_scan->barrier caption Figure 2: Computational Workflow for Modeling MABN's Electronic Properties.

Caption: Figure 2: Computational Workflow for Modeling MABN's Electronic Properties.

Conclusion and Future Directions

The computational modeling of this compound's electronic properties provides invaluable insights into the intricate mechanism of twisted intramolecular charge transfer. While TD-DFT with range-separated functionals offers a pragmatic and often reliable approach for many aspects of this phenomenon, it is crucial for researchers to be aware of its limitations, particularly in describing the nuanced potential energy surfaces. For studies demanding higher accuracy, especially concerning the energy barriers and potential crossings between states, more advanced methods like CC2 or CASPT2 should be considered.

The ongoing development of new computational methods and the increasing availability of computational resources will undoubtedly lead to an even more profound understanding of the photophysics of MABN and related fluorescent probes. Future work could focus on explicitly modeling the dynamics of the twisting motion and the role of specific solvent interactions through quantum mechanics/molecular mechanics (QM/MM) simulations. Such studies will further bridge the gap between theoretical predictions and experimental observations, paving the way for the rational design of next-generation molecular sensors and optoelectronic materials.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative framework for the structural elucidation of 4-(Methylamino)benzonitrile (IUPAC Name: this compound, CAS No: 4714-62-9), a key intermediate in various synthetic pathways.[1][2] We will move beyond a mere recitation of techniques, instead focusing on the strategic application of modern analytical methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-validating case for the compound's identity and purity.

This guide is designed for researchers who require not just data, but a comprehensive understanding of how that data corroborates to form an unshakeable structural proof, distinguishing our target molecule from common synthetic precursors or byproducts.

The Analytical Strategy: A Triad of Corroborative Evidence

The core principle of robust structural confirmation lies in obtaining orthogonal data points. No single technique is infallible. By integrating data from NMR, IR, and MS, we create a powerful, self-validating workflow. NMR provides a detailed map of the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the overall molecular weight and elemental composition.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow Synthesized_Product Synthesized Crude Product (Presumed this compound) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesized_Product->NMR IR IR Spectroscopy (FTIR-ATR) Synthesized_Product->IR MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Product->MS Data_Integration Data Integration & Comparative Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Confirmed_Structure Confirmed Structure: This compound Data_Integration->Confirmed_Structure

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, we utilize ¹H NMR to identify all unique proton environments and their connectivity, and ¹³C NMR to map the carbon skeleton.

Expertise & Causality: We choose NMR first as it provides the most detailed structural information. The chemical shifts, integration values, and coupling patterns in ¹H NMR allow us to piece together the molecule's fragments—the methyl group, the N-H proton, and the disubstituted aromatic ring—while ¹³C NMR confirms the carbon count and the presence of the nitrile carbon.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment, requiring more scans. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation & Comparative Analysis

The expected spectral data for this compound is compared against two plausible alternatives: the unreacted starting material, 4-Aminobenzonitrile, and the over-methylated byproduct, 4-(Dimethylamino)benzonitrile.

Table 1: Comparative NMR Data (¹H and ¹³C) in CDCl₃

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Target) ~7.4 (d, 2H, Ar-H ortho to CN), ~6.6 (d, 2H, Ar-H ortho to NHMe), ~4.5 (s, 1H, N-H), ~2.9 (s, 3H, N-CH₃)~150 (Ar-C-N), ~133 (Ar-C), ~120 (C≡N), ~112 (Ar-C), ~102 (Ar-C-CN), ~30 (N-CH₃)
4-Aminobenzonitrile (Precursor)~7.4 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.1 (s, 2H, N-H₂)~148 (Ar-C-N), ~134 (Ar-C), ~120 (C≡N), ~114 (Ar-C), ~103 (Ar-C-CN)
4-(Dimethylamino)benzonitrile (Byproduct)~7.4 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), No N-H signal , ~3.0 (s, 6H, N-(CH₃)₂)~152 (Ar-C-N), ~133 (Ar-C), ~119 (C≡N), ~111 (Ar-C), ~108 (Ar-C-CN), ~40 (N-CH₃)

Note: Exact chemical shifts can vary based on solvent and concentration.

The presence of a singlet integrating to 3H around 2.9 ppm and a broad singlet for the N-H proton are key identifiers for our target compound. The absence of the N-H signal and a 6H singlet for the methyl groups would indicate the presence of 4-(Dimethylamino)benzonitrile.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying specific functional groups within a molecule.[4] It is a rapid and non-destructive technique, making it an excellent secondary confirmation step.

Expertise & Causality: We use IR to provide direct, unambiguous evidence of the two key functional groups defining our molecule: the secondary amine (-NH-) and the nitrile (-C≡N).[5][6] The characteristic frequencies of these groups appear in distinct regions of the spectrum with minimal overlap.

G Sample Dry Sample of This compound ATR_Crystal Place on FTIR-ATR Crystal Sample->ATR_Crystal Acquire_Spectrum Acquire Spectrum (e.g., 4000-400 cm⁻¹) ATR_Crystal->Acquire_Spectrum Analyze_Peaks Analyze Key Peaks: - N-H Stretch - C≡N Stretch Acquire_Spectrum->Analyze_Peaks Confirmation Functional Groups Confirmed Analyze_Peaks->Confirmation

Caption: Experimental workflow for FTIR-ATR analysis.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation & Comparative Analysis

The key is to look for two characteristic peaks. The presence of both is required to confirm the structure.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

CompoundN-H Stretch Region (cm⁻¹)C≡N Stretch Region (cm⁻¹)Distinguishing Features
This compound (Target) ~3350-3450 (sharp, single peak) ~2220-2230 (sharp, strong) Presence of both a single N-H and a C≡N stretch.[5]
4-Aminobenzonitrile (Precursor)~3300-3500 (two sharp peaks)~2220-2230 (sharp, strong)Primary amine shows two N-H stretching bands (symmetric & asymmetric).
4-(Dimethylamino)benzonitrile (Byproduct)Absent ~2215-2225 (sharp, strong)Complete absence of any peaks in the N-H stretching region.[7]

A single, sharp peak in the 3350-3450 cm⁻¹ region is definitive for a secondary amine.[5] This, combined with the strong, sharp nitrile peak around 2225 cm⁻¹, provides powerful evidence for the this compound structure.

Mass Spectrometry (MS): The Final Verification

Mass spectrometry provides the molecular weight of the compound, serving as the ultimate check on the molecular formula.[5]

Expertise & Causality: We employ MS as the final step to confirm that the molecular blueprint from NMR and the functional groups from IR correspond to a compound with the correct mass. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) also provides an assessment of purity. The molecular formula of this compound is C₈H₈N₂.[1]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Analysis: The sample is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by Electron Ionization, EI).

  • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

Data Interpretation & Comparative Analysis

The primary goal is to identify the molecular ion peak (M⁺•).

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺•) Peak (m/z)
This compound (Target) C₈H₈N₂132.16132
4-Aminobenzonitrile (Precursor)C₇H₆N₂118.14118
4-(Dimethylamino)benzonitrile (Byproduct)C₉H₁₀N₂146.19146

The detection of a molecular ion peak at m/z = 132 is the final piece of corroborating evidence.[8] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement (expected: 132.0687).[1]

Conclusion: A Synthesis of Evidence

References

A Comparative Reactivity Analysis of Substituted Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of substituted benzonitriles is essential. These molecules, featuring a cyano group on a benzene ring, are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.[1] The reactivity of the benzonitrile core can be finely tuned by the strategic placement of various substituents on the aromatic ring. These modifications alter the electron density of both the nitrile group and the benzene ring, thereby controlling the compound's susceptibility to a range of chemical transformations.

This guide provides a comparative analysis of the reactivity of substituted benzonitriles in four key reaction classes: acid-catalyzed hydrolysis, nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and catalytic hydrogenation of the nitrile group. By understanding the principles that govern these reactions, researchers can make more informed decisions in the design and execution of synthetic routes.

The Electronic Influence of Substituents: A Guiding Principle

The reactivity of a substituted benzonitrile is fundamentally governed by the electronic properties of its substituents. These groups can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their influence is exerted through a combination of inductive and resonance effects, which can either increase or decrease the electron density at the reaction center.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃) increase the electron density of the aromatic ring and can, to a lesser extent, influence the nitrile group.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the aromatic ring and increase the electrophilicity of the nitrile carbon.

The quantitative impact of these substituents on reaction rates can often be described by the Hammett equation , which provides a linear free-energy relationship:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzonitrile.

  • k₀ is the rate constant for the reaction of unsubstituted benzonitrile.

  • σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ suggests it is favored by electron-donating groups.

Below is a table of Hammett sigma constants for common substituents, which will be referenced throughout this guide.

Substituentσ_metaσ_para
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl0.370.23
-Br0.390.23
-CN0.560.66
-NO₂0.710.78

Data sourced from authoritative compilations of Hammett constants.[2][3]

Acid-Catalyzed Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction typically proceeds in two stages: initial hydration to an amide, followed by hydrolysis of the amide to the carboxylic acid.[4][5]

Causality of Substituent Effects

In acid-catalyzed hydrolysis, the reaction is initiated by protonation of the nitrile nitrogen, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[3] Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, thus accelerating the rate of hydrolysis.[6] Conversely, electron-donating groups decrease the electrophilicity of the nitrile carbon, slowing down the reaction. This relationship is reflected in a positive ρ value in a Hammett plot.

The mechanism of acid-catalyzed nitrile hydrolysis is a multi-step process.

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Tautomerization cluster_step5 Step 5: Further Hydrolysis R-CN R-CN R-C#N+-H R-C#N+-H R-CN->R-C#N+-H + H+ R-CN->R-C#N+-H Intermediate1 R-C(OH2+)=NH R-C#N+-H->Intermediate1 + H2O R-C#N+-H->Intermediate1 Imidic_Acid R-C(OH)=NH Intermediate1->Imidic_Acid - H+ Intermediate1->Imidic_Acid Amide R-C(=O)NH2 Imidic_Acid->Amide Imidic_Acid->Amide Carboxylic_Acid R-COOH + NH4+ Amide->Carboxylic_Acid + H3O+ Amide->Carboxylic_Acid

Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Comparative Reactivity Data

para-SubstituentHammett Constant (σ_p)Relative Rate of Hydrolysis (k/k_H)
-NO₂0.78Fastest
-CN0.66Faster
-Cl0.23Fast
-H0.001 (Reference)
-CH₃-0.17Slow
-OCH₃-0.27Slowest

This table illustrates the expected trend. Actual relative rates can vary with specific reaction conditions.

Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis

This protocol outlines a method for determining the pseudo-first-order rate constants for the hydrolysis of para-substituted benzonitriles using UV-Vis spectrophotometry.

Materials:

  • Substituted benzonitrile

  • Concentrated sulfuric acid

  • Deionized water

  • Spectrophotometer with a thermostatically controlled cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Acid Solution: Prepare a stock solution of the desired concentration of sulfuric acid (e.g., 10 M) by carefully adding concentrated sulfuric acid to deionized water in a volumetric flask, allowing the solution to cool to room temperature before final dilution.

  • Preparation of Substrate Stock Solution: Prepare a stock solution of the substituted benzonitrile in a suitable solvent that is miscible with the acid solution (e.g., a small amount of ethanol or acetonitrile).

  • Kinetic Measurement: a. Equilibrate the acid solution to the desired reaction temperature (e.g., 50 °C) in a water bath. b. Place a quartz cuvette containing the equilibrated acid solution in the thermostatically controlled cell holder of the spectrophotometer. c. Inject a small, precise volume of the substrate stock solution into the cuvette to initiate the reaction. The final concentration of the substrate should be low enough to ensure pseudo-first-order conditions. d. Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product (the corresponding benzoic acid or benzamide) at regular time intervals.

  • Data Analysis: a. Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A_∞ - A_t)) versus time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

Nucleophilic Aromatic Substitution (SNAr)

For a substituted benzonitrile to undergo nucleophilic aromatic substitution, it must possess a good leaving group (typically a halogen) and be activated by electron-withdrawing groups. The nitrile group itself acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group.

Causality of Substituent Effects

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[7] The rate-determining step is typically the initial attack of the nucleophile to form this complex. Electron-withdrawing substituents, especially those at the ortho and para positions relative to the leaving group, stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby accelerating the reaction. The nitrile group participates in this stabilization.

snar_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Substrate Ar-L Meisenheimer [Ar(L)(Nu)]- Substrate->Meisenheimer + Nu- Substrate->Meisenheimer Product Ar-Nu Meisenheimer->Product - L- Meisenheimer->Product

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Data

The following table presents hypothetical but illustrative relative rate constants for the reaction of various para-substituted 2-chlorobenzonitriles with a common nucleophile, such as sodium methoxide. The presence of an additional electron-withdrawing group significantly enhances the reaction rate.

para-Substituent to -CNRelative Rate of SNAr (k/k_H)
-NO₂Very High
-CNHigh
-ClModerate
-H1 (Reference)
-CH₃Low
-OCH₃Very Low

This table illustrates the expected trend for a 2-chlorobenzonitrile system.

Experimental Protocol: SNAr of 2-Chloro-5-nitrobenzonitrile

This protocol describes a general procedure for the reaction of 2-chloro-5-nitrobenzonitrile with an amine nucleophile.

Materials:

  • 2-Chloro-5-nitrobenzonitrile

  • Primary or secondary amine (e.g., piperidine)

  • Solvent (e.g., ethanol or DMF)

  • Base (e.g., potassium carbonate, if the nucleophile is an amine salt)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and the solvent.

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq) to the stirring solution. If a base is required, add it at this stage.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. If a solid precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. c. The crude product can be purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

The benzonitrile ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano group. The nitrile group is a meta-director, meaning it directs incoming electrophiles to the meta position.

Causality of Substituent Effects

The deactivating nature of the nitrile group stems from its inductive and resonance effects, which withdraw electron density from the aromatic ring, making it less nucleophilic. The directing effect can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing cyano group, which is highly destabilizing. Meta attack avoids this unfavorable arrangement, making it the preferred pathway.

eas_mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Benzene Ar-H Sigma_Complex [Ar(H)(E)]+ Benzene->Sigma_Complex + E+ Benzene->Sigma_Complex Product Ar-E Sigma_Complex->Product - H+ Sigma_Complex->Product

General Mechanism of Electrophilic Aromatic Substitution (EAS).
Comparative Reactivity and Regioselectivity Data

The following table shows the product distribution for the nitration of several substituted benzenes, illustrating the directing effect of the cyano group.

Substituent% Ortho% Meta% Para
-CH₃63334
-H---
-Cl35164
-CN17812
-NO₂7912

Data adapted from established sources on electrophilic aromatic substitution.[3]

Experimental Protocol: Nitration of a Substituted Benzonitrile

This protocol is adapted from the nitration of methyl benzoate and can be applied to substituted benzonitriles with appropriate safety precautions.

Materials:

  • Substituted benzonitrile

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Erlenmeyer flask and beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: Dissolve the substituted benzonitrile in a minimal amount of concentrated sulfuric acid in an Erlenmeyer flask, and cool the mixture in an ice bath with stirring.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirring solution of the substituted benzonitrile, maintaining a low temperature (below 10-15 °C).

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 30-60 minutes).

  • Work-up: a. Carefully pour the reaction mixture onto crushed ice in a beaker. b. The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water. c. The crude product can be purified by recrystallization.

Catalytic Hydrogenation of the Nitrile Group

The reduction of the nitrile group to a primary amine is a valuable transformation in the synthesis of many biologically active compounds. This is typically achieved through catalytic hydrogenation.

Causality of Substituent Effects

The rate of catalytic hydrogenation of the nitrile group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of reduction by making the nitrile carbon more electrophilic and thus more susceptible to hydride attack or coordination to the catalyst surface. Conversely, electron-donating groups can decrease the reaction rate. The reaction generally follows first-order kinetics with respect to the benzonitrile.[8][9]

hydrogenation_workflow Substrate Substituted Benzonitrile Reaction H2, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Substrate->Reaction Product Substituted Benzylamine Reaction->Product

Workflow for Catalytic Hydrogenation of a Substituted Benzonitrile.
Comparative Reactivity Data

While detailed comparative kinetic data for a series of substituted benzonitriles is sparse, the general trend is that electron-withdrawing groups accelerate the reaction.

para-SubstituentExpected Relative Rate of Hydrogenation
-NO₂Fastest
-ClFaster
-HReference
-CH₃Slower
-OCH₃Slowest

This table illustrates the expected trend based on electronic effects.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Benzonitrile

This protocol describes a general procedure for the catalytic hydrogenation of a substituted benzonitrile.

Materials:

  • Substituted benzonitrile

  • Catalyst (e.g., 10% Palladium on Carbon)

  • Solvent (e.g., ethanol or methanol)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the substituted benzonitrile in the solvent.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC-MS).

  • Work-up: a. Carefully vent the excess hydrogen. b. Filter the reaction mixture through a pad of Celite to remove the catalyst. c. Wash the filter cake with the solvent. d. Remove the solvent from the filtrate under reduced pressure to obtain the crude product. e. The product can be purified further if necessary.

Conclusion

The reactivity of substituted benzonitriles is a predictable and tunable property that is of great importance in synthetic chemistry. By understanding the interplay of inductive and resonance effects of substituents, researchers can rationally design substrates and reaction conditions to achieve desired outcomes. Electron-withdrawing groups generally activate the nitrile group towards nucleophilic attack and reduction, while deactivating the aromatic ring towards electrophilic attack and directing it to the meta position. Conversely, electron-donating groups have the opposite effects. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of these versatile building blocks in research and development.

References

A Comparative Guide to 4-(Methylamino)benzonitrile-Based Fluorescent Probes for Cellular Microenvironment Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to peer into the intricate and dynamic world of the cellular microenvironment is paramount. Fluorescent probes have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. Among the diverse array of available fluorophores, those based on the 4-(Methylamino)benzonitrile (MABN) scaffold have garnered significant attention due to their unique photophysical properties, which are exquisitely sensitive to the polarity and viscosity of their immediate surroundings.

This guide provides an in-depth evaluation of the performance of MABN-based fluorescent probes, offering a critical comparison with popular alternatives such as BODIPY and Rhodamine derivatives. We will delve into the fundamental principles governing their function, present supporting experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Science Behind MABN: A Tale of Twisted Intramolecular Charge Transfer

The remarkable environment-sensing capabilities of MABN and its derivatives stem from a photophysical phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the MABN molecule transitions to a locally excited (LE) state. In non-polar and low-viscosity environments, the methylamino group can freely rotate. This rotation leads to the formation of a lower-energy, non-emissive or weakly emissive TICT state, where a significant charge separation occurs between the electron-donating amino group and the electron-withdrawing benzonitrile group. This rapid relaxation to the TICT state effectively quenches fluorescence.

However, in environments of high viscosity or increased polarity, this intramolecular rotation is hindered. As a result, the molecule is more likely to relax from the emissive LE state, leading to a significant increase in fluorescence intensity and quantum yield. This viscosity-dependent fluorescence is the cornerstone of MABN-based "molecular rotors."

Furthermore, the significant difference in dipole moments between the LE and TICT states makes the emission spectrum of some MABN derivatives sensitive to solvent polarity, a phenomenon known as solvatochromism. This can manifest as a shift in the emission wavelength, providing an additional layer of information about the cellular microenvironment. In some cases, dual fluorescence from both the LE and a partially twisted, emissive charge transfer state can be observed, enabling ratiometric measurements that are independent of probe concentration.[1][2]

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Planar Geometry LE Locally Excited (LE) State (Planar, Emissive) S0->LE Absorption (hν) LE->S0 Fluorescence (High Viscosity) TICT Twisted Intramolecular Charge Transfer (TICT) State (Perpendicular, Non-emissive) LE->TICT Intramolecular Rotation (Low Viscosity) TICT->S0 Non-radiative Decay Synthesis_Workflow Start 4-bromo-N,N-dimethylaniline Step1 Cyanation (e.g., with CuCN) Start->Step1 Intermediate1 4-(Dimethylamino)benzonitrile Step1->Intermediate1 Step2 Formylation (e.g., Vilsmeier-Haack reaction) Intermediate1->Step2 Intermediate2 4-(Dimethylamino)-3-formylbenzonitrile Step2->Intermediate2 Step3 Wittig Reaction with (4-carboxybutyl)triphenylphosphonium bromide Intermediate2->Step3 Intermediate3 MABN derivative with a carboxylic acid linker Step3->Intermediate3 Step4 Amide coupling with an amine-functionalized TPP moiety Intermediate3->Step4 Final_Product Mitochondria-Targeting MABN Probe Step4->Final_Product FLIM_Workflow Start Culture cells on glass-bottom dishes Step1 Incubate with MABN-based viscosity probe Start->Step1 Step2 Wash cells to remove excess probe Step1->Step2 Step3 Acquire FLIM data using a confocal microscope with a TCSPC system Step2->Step3 Step4 Fit fluorescence decay curves to determine lifetime (τ) per pixel Step3->Step4 Step5 Generate a viscosity map using a pre-determined calibration curve (τ vs. η) Step4->Step5 End Quantitative viscosity map of the cell Step5->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4-(methylamino)benzonitrile (CAS No. 4714-62-9), a common intermediate in pharmaceutical and chemical synthesis.[1] The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment. Adherence to these protocols is not merely a suggestion but a cornerstone of responsible scientific practice.

Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure

Understanding the inherent risks of a chemical is fundamental to managing its disposal. This compound is not benign; it is a hazardous substance with a specific profile that dictates its handling and disposal pathway.[2] The primary hazards are acute toxicity, irritation, and potential for sensitization.[3][4]

The nitrile functional group (C≡N) warrants special attention. Nitriles as a chemical class are incompatible with strong acids and oxidizing agents.[5] Contact with acids can potentially lead to the release of highly toxic hydrogen cyanide gas, a rapid-acting poison. Therefore, the cardinal rule of disposal is strict segregation from acidic waste streams.[6]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Signal Word
Acute Toxicity, Oral Harmful if swallowed H302 Warning
Acute Toxicity, Dermal Harmful in contact with skin H312 Warning
Acute Toxicity, Inhalation Harmful if inhaled H332 Warning
Skin Corrosion/Irritation Causes skin irritation H315 Warning
Serious Eye Damage/Irritation Causes serious eye irritation H319 Warning
Skin Sensitization May cause an allergic skin reaction H317 Warning
Specific Target Organ Toxicity May cause respiratory irritation H335 Warning

Source: Information aggregated from multiple supplier Safety Data Sheets (SDS).[2][3][4]

Core Disposal Principle: Professional Hazardous Waste Management

Due to its toxicological profile, this compound must be managed as regulated hazardous waste.[7] In the United States, this falls under the jurisdiction of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[8][9] This legislation establishes a "cradle-to-grave" management system, meaning the waste generator—your institution—is legally responsible for the waste from its creation to its ultimate, safe disposal.[7]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The only acceptable method is collection by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.[10]

Step-by-Step Disposal Protocol for Unused or Waste Product

This protocol outlines the standard operating procedure for preparing this compound waste for collection.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the correct PPE to prevent exposure.[11]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[12]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[13]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).[4] Work should be performed in a well-ventilated area or a chemical fume hood.[11]

Step 2: Waste Segregation Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Designate a Specific Waste Stream: Label a container specifically for "Nitrile-Containing Solid Waste" or "Toxic Organic Solid Waste."

  • Avoid Contamination: Critically, ensure this waste stream is kept separate from acidic wastes.[5][6] Also, keep it separate from oxidizers and bases unless your EHS protocol specifies otherwise.[6]

Step 3: Containerization and Labeling Waste must be stored in a secure and clearly identified container.

  • Container Selection: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top lid) that can be securely sealed.[11][14] The original product container is often a suitable choice.[6]

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste."[14] The label must also include:

    • The full chemical name: "this compound"

    • The CAS Number: "4714-62-9"

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).[14]

Step 4: On-Site Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • Storage Location: The storage area should be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[11][15]

  • Incompatible Materials: Do not store the container near acids or other incompatible materials.[11]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arrange for Professional Disposal Once the container is full or ready for pickup, follow your institutional procedures for disposal.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[16]

  • Licensed Contractor: If your organization does not have an EHS department, you must contract with a licensed chemical waste management company for disposal.[10][12]

Managing Contaminated Materials and Empty Containers

Protocol for Contaminated Labware (Gloves, Wipes, Weigh Boats)

  • Gross Contamination: Any materials grossly contaminated with this compound (e.g., paper towels used to clean a spill) should be placed in the designated solid hazardous waste container along with the chemical waste itself.[16]

  • Trace Contamination: Items with only trace contamination can typically be disposed of according to standard laboratory procedures, but consult your EHS office for specific guidance.

Protocol for Empty Containers An "empty" container that held a hazardous chemical must be managed properly to remove residual material.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble, such as methanol or acetone.[1][6]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[6][16] This rinsate should be placed in a separate, properly labeled container for "Flammable Liquid Waste" or another appropriate category, ensuring it is not mixed with incompatible waste streams.

  • Deface Label: Completely remove or deface the original product label on the empty, rinsed container.[16]

  • Final Disposal: The triple-rinsed container can now be disposed of in the regular trash or glass waste, depending on the material.[16]

Emergency Spill Procedures

For small, manageable spills within a laboratory setting:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Wear the appropriate PPE as described in Section 3, Step 1.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up: Use dry cleanup procedures to avoid generating dust.[11] Carefully sweep or vacuum the material into a designated waste container. Do not use water to clean up the initial spill, as this can create runoff.[11]

  • Decontaminate: After the bulk material is removed, decontaminate the area with soap and large amounts of water, preventing runoff from entering drains.[11]

  • Dispose of Waste: All cleanup materials must be collected and disposed of as hazardous waste.[11]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for safely disposing of this compound waste.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_disposal Final Disposition start Identify this compound as Waste assess_hazards Assess Hazards: Toxic, Irritant, Sensitizer (Refer to SDS) start->assess_hazards don_ppe Wear Required PPE: Gloves, Eye Protection, Lab Coat assess_hazards->don_ppe segregate Segregate Waste: Keep away from acids and other incompatibles don_ppe->segregate containerize Select & Label Container: 'Hazardous Waste' + Chemical Name, CAS, Date segregate->containerize store Store Safely: Designated, ventilated area with secondary containment containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Waste Transferred for Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-(Methylamino)benzonitrile (CAS 4714-62-9), a compound widely used as a pharmaceutical intermediate and in organic synthesis.[1] As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document is structured not as a rigid checklist, but as a dynamic risk-assessment tool, empowering you to make informed, safety-first decisions grounded in the specific hazards of this chemical.

Critical Hazard Analysis: Understanding the Adversary

This compound, also known as 4-Cyano-N-methylaniline, is a white to light yellow crystalline solid.[2] While essential for certain synthetic pathways, it presents a significant multi-route exposure risk. A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the foundational step for establishing any handling protocol. The primary dangers stem from its acute toxicity and irritant properties.[3]

Hazard ClassificationGHS CategorySignal WordHazard StatementAuthoritative Sources
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[2][3]
Acute Toxicity, Dermal Category 4WarningH312: Harmful in contact with skin[2][3]
Skin Irritation Category 2WarningH315: Causes skin irritation[2][3]
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction[3]
Serious Eye Irritation Category 2WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation

The causality behind these classifications is critical: the nitrile group (-C≡N) and the aromatic amine structure contribute to its toxicological profile. Dermal absorption is a particularly insidious route of exposure that can lead to systemic effects.[4] Therefore, our protective strategy must create an impermeable barrier against all potential contact points.

The Hierarchy of Controls: A Self-Validating System

Before specifying PPE, we must acknowledge the hierarchy of controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means.

  • Elimination/Substitution: Is there a less hazardous reagent that can be used?

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the single most important engineering control is a certified chemical fume hood . All weighing and handling of the solid powder, and any procedures that could generate aerosols or vapors from its solutions, must be conducted within a fume hood to mitigate the respiratory irritation hazard.[5]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), designated work areas, and rigorous training.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The remainder of this guide focuses on the correct selection and use of PPE, assuming all higher-level controls are already in place.

Core PPE Protocol for this compound

This protocol is designed to be a self-validating system. Each component is selected to counteract a specific, identified hazard.

Dermal Protection: The Primary Barrier

A. Hand Protection: Double Gloving is Mandatory

Given the "Harmful in contact with skin" classification, a single layer of gloves is insufficient.[3] Double gloving provides a critical safety buffer, minimizing the risk of exposure from undetected pinholes or tears.

  • Inner Glove: Standard disposable nitrile examination glove. Nitrile is recommended for its broad resistance to a variety of chemicals, including acids and bases.[6][7]

  • Outer Glove: A second, slightly larger nitrile glove. This layer bears the brunt of any potential contamination. In the event of a splash, the outer glove can be safely removed, leaving the inner glove as continued protection while you exit the area to fully decontaminate.

Protocol Justification: This two-layer system is a field-proven insight. It protects against both direct contact and the secondary contamination that can occur when removing a single pair of soiled gloves. Change outer gloves immediately upon contact with the chemical and change both pairs at regular intervals (e.g., every 1-2 hours) or when leaving the work area.[6]

B. Body Protection: The Laboratory Coat

A standard, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[6]

  • For high-risk operations , such as handling large quantities or procedures with a significant splash potential, supplement the lab coat with a chemical-resistant apron .[8]

Eye and Face Protection: Preventing Irreversible Damage

The "Causes serious eye irritation" hazard necessitates robust protection.[3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the chemical is being handled.[6] Goggles provide a 360-degree seal around the eyes, protecting from splashes, dust, and aerosols. Standard safety glasses are inadequate.

  • Enhanced Requirement: For any procedure with a heightened risk of splashing or energetic reaction (e.g., transfers, heating solutions), a full-face shield must be worn over the chemical splash goggles .[6][9]

Respiratory Protection: An Engineering Control Backup

As per the hierarchy of controls, inhalation exposure should be prevented by using a chemical fume hood.[5]

  • Standard Operations: When handling this compound within a properly functioning chemical fume hood, no additional respiratory protection is typically required.

  • Non-Standard/Emergency Operations: If engineering controls fail or are unavailable, respiratory protection is required. Due to its nature as a powder that can cause respiratory irritation, a minimum of a NIOSH-approved N95 dust mask is necessary for handling small quantities. For larger spills or significant aerosol generation, a full-face respirator with appropriate cartridges would be necessary. Use of respirators requires formal training, fit-testing, and medical clearance.[6]

Procedural Guide: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is as critical as its selection to prevent cross-contamination.

Step-by-Step PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) cluster_disposal Disposal d1 1. Lab Coat d2 2. Inner Nitrile Gloves d1->d2 d3 3. Outer Nitrile Gloves d2->d3 d4 4. Goggles / Face Shield d3->d4 f1 1. Outer Nitrile Gloves (Peel off, inside-out) f2 2. Face Shield / Goggles f1->f2 f3 3. Lab Coat (Roll away from body) f2->f3 f4 4. Inner Nitrile Gloves (Last item removed) f3->f4 disp All used PPE is Hazardous Waste f4->disp Proceed to Hand Washing

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Containing the Hazard

All disposable PPE contaminated with this compound must be considered hazardous waste.

  • At the Point of Use: Establish a designated, labeled hazardous waste container (e.g., a lined bin or a heavy-duty plastic bag) within the immediate work area.

  • PPE Disposal: As PPE is doffed, place it directly into this container. Do not discard it in regular trash receptacles.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on nitrile waste streams.[10][11] Under no circumstances should this chemical be flushed down the drain.[12]

Emergency Operational Plan

Despite the best precautions, accidental exposure can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and the outer glove. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[13]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[4][13] Do not induce vomiting.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.